[4-(trifluoromethyl)phenyl]methylphosphonic acid
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGZUFYCFWXQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578575 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146780-15-6 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
An In-depth Technical Guide to the Synthesis and Characterization of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a compound of significant interest in medicinal chemistry and materials science. Its unique structure, combining a lipophilic trifluoromethylphenyl moiety with a versatile phosphonic acid group, makes it a valuable building block for developing novel therapeutic agents and functional materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols.
This compound belongs to the class of organophosphorus compounds. The incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell membrane permeability.[1] The phosphonic acid group, a well-known phosphate mimic, can interact with biological targets and provides a means for further chemical modification.[1][2] This dual functionality makes the title compound a crucial intermediate in the synthesis of enzyme inhibitors, antiviral agents, and specialized polymers.
The core of this guide will focus on the most reliable and widely adopted synthetic pathway—the Michaelis-Arbuzov reaction—followed by a detailed exploration of the analytical techniques required to validate the product's identity and purity.
Synthesis: A Reliable Path to the Target Molecule
The formation of the carbon-phosphorus (C-P) bond is the key step in synthesizing phosphonic acids. Among the various methods available, the Michaelis-Arbuzov reaction stands out for its efficiency and reliability in creating this bond, particularly for benzylic systems.[2][3][4]
The Michaelis-Arbuzov Reaction: A Mechanistic Overview
Discovered by August Michaelis and later extensively developed by Aleksandr Arbuzov, this reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[3][4] The reaction proceeds via a two-step mechanism:
-
Sɴ2 Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic benzylic carbon of 4-(trifluoromethyl)benzyl halide, displacing the halide and forming a phosphonium salt intermediate.[3]
-
Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium salt in a second Sɴ2 reaction, yielding the diethyl [4-(trifluoromethyl)phenyl]methylphosphonate and an alkyl halide byproduct.[3]
This phosphonate ester is a stable intermediate that can be readily hydrolyzed to the final phosphonic acid product.
Experimental Workflow Diagram
The overall process from starting materials to the final, characterized product is outlined below.
Caption: Workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by trained personnel using appropriate safety precautions.
Step 1: Synthesis of Diethyl [4-(trifluoromethyl)phenyl]methylphosphonate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Causality: Using a slight excess of triethyl phosphite ensures the complete consumption of the benzyl bromide starting material.
-
Heat the reaction mixture to 140-150 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Causality: The reaction is thermally driven and an inert atmosphere prevents potential side reactions at high temperatures.[2]
-
Monitor the reaction progress by TLC or ¹H NMR. The formation of the phosphonate ester can be tracked by the appearance of a characteristic doublet for the benzylic protons around δ 3.1 ppm.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile ethyl bromide byproduct and excess triethyl phosphite under reduced pressure to yield the crude diethyl phosphonate ester, which can often be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
To the flask containing the crude diethyl phosphonate ester, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.
-
Causality: Acid-catalyzed hydrolysis is a standard and effective method for cleaving the ethyl esters of phosphonates to yield the free phosphonic acid. The high temperature accelerates this process.
-
After cooling, the aqueous solution is concentrated under reduced pressure to remove water and excess HCl.
-
The resulting solid residue is then purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford this compound as a crystalline solid.
Characterization: Validating the Molecular Structure
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments provides unambiguous evidence of its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear as two doublets in the δ 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring. The most informative signal is the benzylic methylene (CH₂) protons, which will appear as a doublet due to coupling with the phosphorus atom (²JP-H ≈ 22 Hz). The acidic protons of the phosphonic acid group will appear as a broad singlet, which is typically exchangeable with D₂O.
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group, showing a single, sharp singlet.[5]
-
³¹P NMR: The phosphorus NMR spectrum will display a single signal, confirming the presence of one unique phosphorus environment in the molecule.
-
¹³C NMR: The carbon spectrum will show the expected aromatic signals, a quartet for the trifluoromethyl carbon (due to ¹JC-F coupling), and a crucial doublet for the benzylic carbon (due to ¹JC-P coupling).
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H | ~7.6 | Doublet | J ≈ 8.0 | 2H, Aromatic CH |
| ~7.4 | Doublet | J ≈ 8.0 | 2H, Aromatic CH | |
| ~3.2 | Doublet | ²JP-H ≈ 22 | 2H, Ar-CH₂ -P | |
| >10 | Broad Singlet | - | 2H, P-(OH )₂ | |
| ¹³C | ~125-135 | Multiple | - | Aromatic Carbons |
| ~124 | Quartet | ¹JC-F ≈ 272 | C F₃ | |
| ~35 | Doublet | ¹JC-P ≈ 135 | Ar-C H₂-P | |
| ³¹P | ~20-30 | Singlet/Triplet | - | P O(OH)₂ |
| ¹⁹F | ~ -63 | Singlet | - | CF ₃ |
Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[6]
-
Technique: Electrospray ionization (ESI) in negative mode is highly effective for analyzing phosphonic acids, as they are readily deprotonated.
-
Expected Ions:
-
[M-H]⁻: The most abundant ion, corresponding to the loss of a single proton from the phosphonic acid group. For C₈H₈F₃O₃P, the calculated m/z would be approximately 239.0091.
-
Molecular Ion [M]⁺: In positive mode, the protonated molecule [M+H]⁺ at m/z 241.0241 may also be observed.
-
-
High-Resolution MS (HRMS): Provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula, which is a critical component of structural validation.[7]
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule.
-
O-H Stretch: A very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H groups in the phosphonic acid.
-
P=O Stretch: A strong absorption band typically found between 1150-1250 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorptions for the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ region.[8]
Safety and Handling
Based on data for structurally related compounds, this compound should be handled with care. It is expected to be a skin and eye irritant.[9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Conclusion
This guide has detailed a robust and reliable pathway for the synthesis of this compound via the Michaelis-Arbuzov reaction followed by acid hydrolysis. The described multi-technique characterization workflow, employing NMR, MS, and IR spectroscopy, provides a comprehensive and self-validating system to ensure the production of a high-purity final product. The principles and protocols outlined herein offer a solid foundation for researchers and scientists working with this important chemical building block.
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An In-depth Technical Guide to [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [4-(trifluoromethyl)phenyl]methylphosphonic acid, a molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this compound's properties, grounded in established scientific principles.
Core Molecular Attributes and Physicochemical Landscape
This compound (CAS Number: 146780-15-6) is an organophosphorus compound distinguished by a trifluoromethyl-substituted phenyl ring attached to a methylphosphonic acid moiety.[1] This unique combination of functional groups imparts a specific set of physicochemical properties that are central to its utility.
The presence of the trifluoromethyl (-CF3) group is a key feature, significantly influencing the molecule's lipophilicity and electronic characteristics. The high electronegativity of the fluorine atoms in the -CF3 group makes it a strong electron-withdrawing group, which can impact the acidity of the phosphonic acid group and the reactivity of the aromatic ring.[2] The phosphonic acid group, on the other hand, is a strong hydrogen bond donor and acceptor, contributing to the molecule's potential for interaction with biological targets and its utility in materials science applications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 146780-15-6 | [1] |
| Molecular Formula | C8H8F3O3P | [1] |
| Molecular Weight | 240.12 g/mol | [1] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Melting Point | Not explicitly available in search results. | |
| Solubility | Stable in organic solvents.[1] Specific solubility data not available. | [1] |
| pKa | Not explicitly available in search results. |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most commonly achieved through a two-step process involving the Michaelis-Arbuzov reaction followed by hydrolysis. This approach is favored for its reliability and scalability.
The Michaelis-Arbuzov Reaction: Forming the Carbon-Phosphorus Bond
The cornerstone of this synthesis is the Michaelis-Arbuzov reaction, a classic and robust method for forming carbon-phosphorus bonds.[3][4] In this reaction, a trialkyl phosphite, typically triethyl phosphite, acts as a nucleophile, attacking an alkyl halide.[3] For the synthesis of the target molecule, the electrophile is 4-(trifluoromethyl)benzyl bromide.
The reaction proceeds via an SN2 mechanism, where the phosphorus atom of the triethyl phosphite attacks the benzylic carbon of 4-(trifluoromethyl)benzyl bromide, displacing the bromide ion to form a phosphonium salt intermediate.[3] The displaced bromide ion then attacks one of the ethyl groups on the phosphonium salt, leading to the formation of diethyl [4-(trifluoromethyl)benzyl]phosphonate and bromoethane as a byproduct.[3]
Caption: The Michaelis-Arbuzov reaction pathway.
Hydrolysis: Unveiling the Phosphonic Acid
The resulting diethyl [4-(trifluoromethyl)benzyl]phosphonate is a stable intermediate that requires hydrolysis to yield the final phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation.[5]
Typically, the phosphonate ester is refluxed with a strong acid, such as concentrated hydrochloric acid. The reaction proceeds in a stepwise manner, with the hydrolysis of one ethyl ester group followed by the second. The cleavage of the second P-O-C bond is generally the rate-determining step.[5]
Experimental Protocol: A Step-by-Step Guide
-
Step 1: Michaelis-Arbuzov Reaction. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)benzyl bromide and a slight excess of triethyl phosphite. The reaction is typically performed neat or in a high-boiling, inert solvent. Heat the mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 2: Removal of Excess Reagents. After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the bromoethane byproduct under reduced pressure.
-
Step 3: Acid Hydrolysis. To the crude diethyl [4-(trifluoromethyl)benzyl]phosphonate, add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for several hours until the hydrolysis is complete, which can be monitored by TLC or the disappearance of the ester signals in NMR spectroscopy.
-
Step 4: Isolation and Purification. After cooling, the product may precipitate from the acidic solution. The solid can be collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to coupling with each other and potentially with the phosphorus and fluorine atoms. The methylene protons adjacent to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The trifluoromethyl carbon will have a characteristic chemical shift and will appear as a quartet due to coupling with the three fluorine atoms.
-
³¹P NMR: The phosphorus NMR spectrum is a crucial tool for characterizing organophosphorus compounds.[6] this compound will exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift will be indicative of a phosphonic acid.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.[7]
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a valuable technique for assessing the purity of this compound and for monitoring the progress of its synthesis and purification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically used.[1] Detection is commonly performed using a UV detector.
Caption: Workflow for synthesis, purification, and analysis.
Applications and Biological Significance
The unique structural features of this compound make it a valuable compound in several scientific domains.
Materials Science
This phosphonic acid has demonstrated utility in materials science as a component of self-assembled monolayers (SAMs). When applied to semiconductor surfaces, such as zinc oxide, it can form a stable, ordered monolayer.[1] This surface modification has been shown to increase the yield and conductivity of zinc oxide thin films, highlighting its potential in the development of advanced electronic and optoelectronic devices.[1] The stability of these SAMs in various environments makes them particularly attractive for electrode applications.[1]
Medicinal Chemistry and Drug Development
In the realm of drug discovery, the incorporation of a trifluoromethyl group is a well-established strategy to enhance the pharmacological properties of a molecule. The -CF3 group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane penetration), and enhance binding affinity to biological targets.[2] The phosphonic acid moiety is often used as a bioisostere for a phosphate or carboxylate group, enabling it to interact with active sites of enzymes or receptors that recognize these functionalities.[2]
While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential as an inhibitor of enzymes that process phosphorylated or carboxylated substrates. Further research is warranted to explore its potential as a lead compound in various therapeutic areas.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a versatile compound with a promising future in both materials science and medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, and its unique combination of a trifluoromethyl group and a phosphonic acid moiety provides a rich platform for further investigation and application. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications, intended to serve as a valuable resource for researchers and professionals in the field.
References
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An In-depth Technical Guide to [4-(trifluoromethyl)phenyl]methylphosphonic Acid
CAS Number: 146780-15-6
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
[4-(trifluoromethyl)phenyl]methylphosphonic acid is an organophosphorus compound featuring a trifluoromethyl-substituted aromatic ring linked to a methylphosphonic acid moiety. This unique combination of a phosphonic acid headgroup, known for its strong binding affinity to metal oxide surfaces, and a trifluoromethylphenyl tail, which imparts significant electronic and hydrophobic properties, makes this molecule a subject of considerable interest in materials science and surface engineering.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, key applications with a focus on self-assembled monolayers (SAMs) for the modification of semiconductor surfaces, and essential safety information. The insights provided herein are intended to support researchers in leveraging the unique characteristics of this compound for advanced material design and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 146780-15-6 | Internal Database |
| Molecular Formula | C₈H₈F₃O₃P | [1] |
| Molecular Weight | 240.12 g/mol | [1] |
| Melting Point | Data not available. For comparison, the related benzylphosphonic acid has a melting point of 173-178 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its stability in various organic solvents makes it suitable for use on electrodes.[1] | |
| pKa | Data not available. For comparison, methylphosphonic acid has pKa values of 2.12 and 7.29.[2] |
Synthesis of this compound
A robust and widely applicable method for the synthesis of benzylphosphonic acids is the Michaelis-Arbuzov reaction, followed by acidic hydrolysis of the resulting diethyl phosphonate ester. This two-step process offers a reliable route to this compound.
Step 1: Michaelis-Arbuzov Reaction
The first step involves the reaction of 4-(trifluoromethyl)benzyl bromide with triethyl phosphite to form diethyl [4-(trifluoromethyl)phenyl]methylphosphonate. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the benzylic carbon, displacing the bromide ion.
Caption: Michaelis-Arbuzov reaction scheme.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)benzyl bromide (1.0 eq).
-
Add an excess of triethyl phosphite (1.5-2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the bromoethane byproduct under reduced pressure.
-
The crude diethyl [4-(trifluoromethyl)phenyl]methylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Acidic Hydrolysis
The diethyl phosphonate ester is then hydrolyzed to the final phosphonic acid using a strong acid, typically concentrated hydrochloric acid. This step cleaves the ethyl ester groups.
Caption: Acidic hydrolysis of the phosphonate ester.
Experimental Protocol:
-
To the crude or purified diethyl [4-(trifluoromethyl)phenyl]methylphosphonate, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.
-
Monitor the completion of the hydrolysis by TLC or ³¹P NMR spectroscopy.
-
After cooling to room temperature, remove the solvent and excess HCl under reduced pressure.
-
The resulting solid residue is this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Application in Self-Assembled Monolayers (SAMs) on Zinc Oxide
A primary application of this compound is in the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, particularly zinc oxide (ZnO). These SAMs can precisely tune the work function of ZnO, which is a critical parameter in the performance of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The phosphonic acid headgroup forms strong, covalent bonds with the ZnO surface, while the oriented trifluoromethylphenyl tails create a dipole layer that modifies the surface potential. The electron-withdrawing nature of the trifluoromethyl group is particularly effective in increasing the work function of the substrate.
Experimental Workflow for SAM Formation on ZnO
Sources
structure elucidation of [4-(trifluoromethyl)phenyl]methylphosphonic acid
An In-Depth Technical Guide to the Structure Elucidation of [4-(Trtrifluoromethyl)phenyl]methylphosphonic Acid
Abstract
This technical guide presents a comprehensive, multi-technique workflow for the unambiguous (TFMPMPA). As an organophosphorus compound featuring both a phosphonic acid moiety and a trifluoromethyl group, TFMPMPA requires a synergistic analytical approach for complete characterization. This document moves beyond a simple listing of methods to detail the causality behind experimental choices, providing field-proven insights into the application of Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ³¹P, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section includes the foundational principles, detailed experimental protocols, and a thorough guide to data interpretation, establishing a self-validating system for structural confirmation.
Introduction and Strategic Overview
[4-(Trifluoromethyl)phenyl]methylphosphonic acid, with the molecular formula C₈H₈F₃O₃P, is an organophosphorus compound of interest in materials science and medicinal chemistry.[1] The presence of a trifluoromethyl group can enhance lipophilicity and metabolic stability, while the phosphonic acid group can act as a metal-binding ligand or a phosphate mimic in biological systems.[1] Given these functionalities, rigorous and unequivocal confirmation of its molecular structure is a prerequisite for any research or development application.
The structure elucidation strategy is predicated on a hierarchical approach, beginning with foundational techniques that confirm functional groups and elemental composition, and culminating in high-resolution methods that map the precise atomic connectivity and stereochemistry.
Sources
Spectroscopic Characterization of [4-(trifluoromethyl)phenyl]methylphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(trifluoromethyl)phenyl]methylphosphonic acid is a fascinating organophosphorus compound with potential applications in medicinal chemistry and materials science. Its structural features, combining a trifluoromethyl-substituted aromatic ring with a methylphosphonic acid moiety, suggest intriguing possibilities for molecular interactions and functionalities. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the phosphonic acid group can act as a mimic of phosphate esters, crucial in many biological processes. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its interactions at a molecular level.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the expected spectral features, drawing upon established principles and comparative data from analogous structures.
Molecular Structure and Key Features
The structure of this compound is characterized by a central benzene ring substituted at the para position with a trifluoromethyl (-CF₃) group and a methylphosphonic acid [-CH(PO(OH)₂)] group.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic protons of the phosphonic acid group.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic (Ha) | 7.6 - 7.8 | Doublet | JH-H ≈ 8 |
| Aromatic (Hb) | 7.4 - 7.6 | Doublet | JH-H ≈ 8 |
| Methyl (CH₃) | 1.5 - 1.8 | Doublet | JH-P ≈ 15-20 |
| Phosphonic Acid (OH) | 10 - 12 | Broad Singlet | - |
Expertise & Experience:
-
The aromatic protons are expected to appear as two doublets due to the para-substitution pattern, creating an AA'BB' spin system. The electron-withdrawing nature of both the trifluoromethyl and methylphosphonic acid groups will deshield these protons, shifting them downfield. The predicted chemical shifts are based on data from similar compounds like 4-(trifluoromethyl)phenylacetic acid, which shows aromatic protons in the 7.4-7.6 ppm range[1].
-
The methyl protons will be split into a doublet by the adjacent phosphorus atom, a characteristic feature of α-protons to a phosphonate group. The magnitude of the two-bond H-P coupling constant (²JH-P) is typically in the range of 15-20 Hz.
-
The acidic protons of the phosphonic acid group are expected to be broad and located far downfield due to hydrogen bonding and exchange with residual water in the NMR solvent. Their chemical shift can be highly variable depending on the concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| CF₃ | ~124 | Quartet | ¹JC-F ≈ 270-280 |
| Aromatic C-CF₃ | ~130 | Quartet | ²JC-F ≈ 30-35 |
| Aromatic CH | ~126-132 | - | - |
| Aromatic C-C(H)PO(OH)₂ | ~135-140 | Doublet | ¹JC-P ≈ 150-170 |
| Methyl (CH₃) | ~20-25 | Doublet | ¹JC-P ≈ 130-140 |
Expertise & Experience:
-
The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond C-F coupling constant.
-
The aromatic carbon attached to the CF₃ group will also show a quartet splitting, but with a smaller two-bond C-F coupling constant.
-
The carbon atom of the methyl group directly attached to the phosphorus will be split into a doublet with a large one-bond C-P coupling constant. Similarly, the aromatic carbon bonded to the methylphosphonic acid group will exhibit a doublet due to coupling with the phosphorus atom.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is highly diagnostic for organophosphorus compounds.
| Predicted Chemical Shift (ppm) | Multiplicity |
| +15 to +25 | Multiplet |
Expertise & Experience:
-
The chemical shift of the phosphorus atom in alkylphosphonic acids typically falls in the range of +15 to +25 ppm, relative to 85% H₃PO₄ as an external standard[2]. The signal will be a multiplet due to coupling with the adjacent methyl protons and potentially the aromatic protons, although the latter coupling is often small. Proton decoupling would simplify this to a singlet.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is extremely sensitive and provides a clean spectrum for fluorinated compounds.
| Predicted Chemical Shift (ppm) | Multiplicity |
| -60 to -65 | Singlet |
Expertise & Experience:
-
The trifluoromethyl group on an aromatic ring typically resonates in the region of -60 to -65 ppm relative to CFCl₃[3]. In the absence of other fluorine atoms, the signal is expected to be a singlet in a proton-decoupled spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-H, C-F, and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2800-3200 | O-H (phosphonic acid) | Broad, Strong |
| 1600-1450 | C=C (aromatic) | Medium |
| 1300-1100 | C-F (trifluoromethyl) | Strong |
| 1250-1150 | P=O (phosphonyl) | Strong |
| 1000-900 | P-OH | Strong |
Expertise & Experience:
-
The most prominent feature will be a very broad and strong absorption in the 2800-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the phosphonic acid groups.
-
A strong band corresponding to the P=O stretching vibration is expected around 1250-1150 cm⁻¹.
-
The strong absorptions in the 1300-1100 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
The P-OH stretching and bending vibrations will also give rise to strong bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Molecular Ion (M⁺): m/z = 256.03
Predicted Fragmentation Pattern:
-
Loss of H₂O (m/z = 238)
-
Loss of OH (m/z = 239)
-
Loss of PO(OH)₂ (m/z = 177)
-
Formation of the tropylium-like ion [C₇H₄CF₃]⁺ (m/z = 145)
Expertise & Experience:
-
The molecular ion peak is expected at m/z 256. The fragmentation of organophosphonic acids often involves the loss of water and hydroxyl radicals from the phosphonic acid group. A key fragmentation pathway for benzylic compounds is the formation of a stable tropylium-like cation.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). Phosphonic acids often have better solubility in polar solvents[4].
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are typical. Use 85% H₃PO₄ as an external reference.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A 30-degree pulse angle and a short relaxation delay (1 second) are usually sufficient.
-
Figure 2. Workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy
-
Sample Preparation (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal[5].
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Figure 3. Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is generally preferred for polar and thermally labile molecules like phosphonic acids.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation information.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS techniques, provides a detailed and unambiguous characterization of its molecular structure. The predicted spectral data, based on established principles and comparison with analogous compounds, offer a robust framework for its identification and further investigation. The experimental protocols outlined in this guide provide a reliable methodology for researchers to obtain high-quality spectroscopic data for this and similar organophosphorus compounds. This foundational knowledge is crucial for advancing the potential applications of this compound in various scientific disciplines.
References
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University of Durham. (31 Phosphorus NMR). Retrieved from [Link]
-
PubChem. ([4-(Trifluoromethyl)phenyl]phosphonic acid | C7H6F3O3P | CID 12670619). Retrieved from [Link]
-
ResearchGate. (31 P NMR spectra of the phosphonic acid 3 (162 MHz, [D6]DMSO, left) and...). Retrieved from [Link]
-
SpectraBase. (Tris(4-(trifluoromethyl)phenyl)phosphine - Optional[19F NMR] - Chemical Shifts). Retrieved from [Link]
-
ResearchGate. (An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite). Retrieved from [Link]
-
MDPI. (Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one). Retrieved from [Link]
-
ResearchGate. (Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl)...). Retrieved from [Link]
-
National Institutes of Health. (Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives). Retrieved from [Link]
-
SciSpace. (ATR-FTIR Spectroscopic Investigation on Phosphate Adsorption Mechanisms at the Ferrihydrite-Water Interface). Retrieved from [Link]
-
CCDC. (CCDC 2096072: Experimental Crystal Structure Determination : 2,2-diethyl-4-phenyl-6-[4-(trifluoromethyl)phenyl]hexa-3,5-dienoic acid). Retrieved from [Link]
-
Wikipedia. (Fluorine-19 nuclear magnetic resonance spectroscopy). Retrieved from [Link]
-
PubChem. (((3-Trifluoromethyl)phenyl)methyl-phosphonic acid | C8H8F3O3P | CID 9881235). Retrieved from [Link]
-
National Institutes of Health. (ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides). Retrieved from [Link]
-
National Institutes of Health. (Phosphonic acid: preparation and applications). Retrieved from [Link]
-
ResearchGate. (19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones). Retrieved from [Link]
-
PubMed. (General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents). Retrieved from [Link]
-
PubMed. (Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry). Retrieved from [Link]
-
University of Durham. (19Flourine NMR). Retrieved from [Link]
-
Defense Technical Information Center. (Fluorine-19 Nuclear Magnetic Resonance). Retrieved from [Link]
-
PubMed. (An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution). Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (How to Read and Interpret FTIR Spectroscope of Organic Material). Retrieved from [Link]
-
Chemistry Stack Exchange. (1H NMR of phosphonic acid). Retrieved from [Link]
-
Drawell. (Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods). Retrieved from [Link]
-
MassBank. (MSBNK-GL_Sciences_Inc-GLS00143 - MassBank). Retrieved from [Link]
-
Theranostics. (Supporting Information). Retrieved from [Link]
-
ResearchGate. (An ATR-FTIR study of different phosphonic acids in aqueous solution). Retrieved from [Link]
-
ResearchGate. (P-31 NMR Data for Protonated Trialkyl Phosphines). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of [4-(trifluoromethyl)phenyl]methylphosphonic Acid
Foreword
[4-(trifluoromethyl)phenyl]methylphosphonic acid is a molecule of significant interest in materials science and potentially in pharmaceutical development. Its unique structure, combining a trifluoromethylphenyl group with a methylphosphonic acid moiety, suggests applications ranging from the modification of semiconductor surfaces to the design of bioactive agents.[1] The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the phosphonic acid group provides a strong binding point for interactions with surfaces and biological targets.[2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application. This guide provides a comprehensive overview of these critical parameters, supported by detailed experimental protocols and field-proven insights.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃O₃P | [1] |
| Molecular Weight | 240.12 g/mol | [1] |
| CAS Number | 146780-15-6 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| pKa | Estimated pKa1 ~2-3, pKa2 ~7-8 | Analogous phosphonic acids |
Aqueous and Solvent Solubility Profile
The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug delivery. The solubility of this compound is expected to be highly dependent on the pH of the aqueous medium and the polarity of organic solvents.
pH-Dependent Aqueous Solubility
The phosphonic acid group is dibasic, meaning it can donate two protons. This results in a pH-dependent charge state of the molecule, which in turn governs its aqueous solubility. At low pH, the phosphonic acid is fully protonated and less soluble. As the pH increases, it deprotonates to form more soluble anionic species.
Expected pH-Solubility Profile:
| pH | Expected Solubility (mg/mL) | Predominant Species |
| 2.0 | Low | H₂A |
| 4.0 | Moderate | HA⁻ |
| 7.4 | High | A²⁻ / HA⁻ |
| 10.0 | High | A²⁻ |
This table presents predicted data based on the behavior of similar phosphonic acids. H₂A represents the fully protonated form, HA⁻ the monoanion, and A²⁻ the dianion.
Solubility in Organic Solvents
The presence of the trifluoromethylphenyl group imparts a degree of lipophilicity to the molecule. However, the polar phosphonic acid group will limit its solubility in non-polar organic solvents.
Expected Solubility in Common Solvents at 25°C:
| Solvent | Polarity Index | Expected Solubility |
| Water | 10.2 | Highly pH-dependent |
| Methanol | 5.1 | Soluble |
| Ethanol | 4.3 | Soluble |
| Acetonitrile | 5.8 | Sparingly soluble |
| Dichloromethane | 3.1 | Poorly soluble |
| Hexane | 0.1 | Insoluble |
This table presents predicted data based on general solubility principles.
Experimental Protocol for Solubility Determination
A robust method for determining the solubility of this compound is the shake-flask method, followed by quantitative analysis.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH levels (e.g., 2, 4, 7.4, 10) and select a range of organic solvents.
-
Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram of Solubility Determination Workflow:
Caption: Workflow for solubility determination.
Chemical Stability Profile
Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for this purpose.[3][4]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[5] The typical stress conditions include hydrolysis, oxidation, and photolysis.
Summary of Forced Degradation Conditions and Expected Outcomes:
| Condition | Reagents and Parameters | Expected Stability |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Likely stable |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Likely stable |
| Oxidation | 3% H₂O₂, RT, 24h | Potential for minor degradation |
| Photostability | ICH Q1B conditions | Potential for minor degradation |
| Thermal | 80°C, 48h | Likely stable |
The P-C bond in phosphonic acids is generally stable to hydrolysis.[6] The aromatic ring may be susceptible to oxidation or photolytic degradation, though the trifluoromethyl group is generally deactivating.
Potential Degradation Pathways
While this compound is expected to be relatively stable, potential degradation could occur at the benzylic C-P bond under harsh oxidative conditions, or through modification of the aromatic ring. A potential, though unlikely, degradation product under strong oxidation could be 4-(trifluoromethyl)benzoic acid.
Experimental Protocol for Forced Degradation
A systematic approach is required to evaluate the stability of the molecule under various stress conditions.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.
-
Stress Application:
-
Hydrolysis: Treat the sample with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolysis: Expose the sample to light according to ICH Q1B guidelines.
-
Thermal: Heat the sample in a controlled oven.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Diagram of Forced Degradation Workflow:
Caption: Forced degradation study workflow.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of this compound in solubility and stability studies. Given its structure, reversed-phase HPLC with UV detection is a suitable technique.
Recommended HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method is a starting point and should be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Method Validation
The chosen analytical method must be validated to ensure it is fit for its intended purpose. This includes demonstrating that it is "stability-indicating," meaning it can effectively separate the parent compound from any degradation products that may form under stress conditions.
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While the provided data is predictive, the experimental protocols offer a robust roadmap for generating empirical data. The anticipated high stability and pH-dependent solubility make this compound a versatile candidate for various applications. Further research should focus on obtaining experimental data to confirm these predictions and exploring its potential in materials science and as a scaffold in medicinal chemistry.
References
- MDPI. (n.d.). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review.
- Schütze, A., Morales, P., Vidal, M., Calafat, A. M., & Ospina, M. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central.
- cromlab-instruments.es. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
- EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
- EPA. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
- Smolecule. (2023, August 15). Buy [4-(Trifluoromethyl)phenyl]phosphonic acid | 1869-27-8.
- Biosynth. (n.d.). This compound | 146780-15-6.
- BIOFOUNT. (n.d.). 1869-27-8|[4-(Trifluoromethyl)phenyl]phosphonic acid.
- PubChem. (n.d.). [4-(Trifluoromethyl)phenyl]phosphonic acid.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- (n.d.). Unpacking phosphonic acid.
- Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. PMC - NIH.
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An In-Depth Technical Guide to the Mechanism of Action of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
Abstract
This technical guide provides a comprehensive exploration of the hypothesized mechanism of action of [4-(trifluoromethyl)phenyl]methylphosphonic acid. While direct empirical data on this specific molecule is nascent, its structural characteristics strongly suggest a role as a competitive enzyme inhibitor. This document synthesizes information from analogous compounds to propose a scientifically grounded mechanism and outlines a rigorous experimental framework for its validation. We delve into the molecular rationale, present detailed protocols for biochemical and cellular assays, and offer insights into data interpretation, positioning this guide as an essential resource for researchers in pharmacology and drug discovery.
Introduction: Unveiling a Molecule of Interest
This compound is an organophosphorus compound featuring a trifluoromethyl-substituted phenyl ring linked to a methylphosphonic acid moiety. This unique combination of functional groups provides a compelling basis for investigating its biological activity.
-
The phosphonic acid group is a well-established isosteric mimic of the phosphate group, which is central to a vast array of biological processes.[1][2] Unlike phosphate esters, the P-C bond in phosphonates is resistant to enzymatic and chemical hydrolysis, making them stable probes and potential therapeutics.[1][2]
-
The trifluoromethyl (CF3) group significantly alters the electronic properties and lipophilicity of the phenyl ring. This modification can enhance binding affinity to protein targets and improve cell membrane permeability.
-
The methyl spacer between the phenyl ring and the phosphonate group provides specific stereochemical and conformational properties that influence its interaction with target enzymes.
Given these features, this compound is a prime candidate for development as a modulator of enzyme activity, particularly within families that recognize phosphorylated substrates.
Hypothesized Mechanism of Action: A Transition-State Analog Inhibitor
We postulate that this compound functions as a competitive inhibitor of protein tyrosine phosphatases (PTPs) or other hydrolases that process phosphorylated substrates. This hypothesis is predicated on the principle of transition-state analogy.
Enzymatic hydrolysis of a phosphate ester, such as the dephosphorylation of a phosphotyrosine residue by a PTP, proceeds through a high-energy, transient pentavalent phosphate transition state. The tetrahedral geometry of the phosphonic acid group closely mimics this transition state.[1][3][4][5] By binding to the enzyme's active site with high affinity, the compound can effectively block the entry and processing of the natural substrate, thereby inhibiting the enzyme's catalytic activity.
The proposed inhibitory mechanism involves several key molecular interactions:
-
Active Site Recognition: The trifluoromethylphenyl group is expected to interact with hydrophobic pockets within or adjacent to the active site of the target enzyme, contributing to binding affinity and potentially conferring selectivity.
-
Hydrogen Bonding: The hydroxyl groups of the phosphonate will likely form strong hydrogen bonds with key residues in the active site, mimicking the interactions of the phosphate group of the natural substrate.
-
Competitive Inhibition: As a transition-state analog, the compound is expected to bind reversibly to the enzyme's active site, competing directly with the endogenous substrate.
The following diagram illustrates the proposed competitive inhibition mechanism at a molecular level.
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Foreword: The Strategic Convergence of Fluorine and Phosphorus in Bioactive Design
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Phosphonic Acid Derivatives
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a journey of molecular precision. Among the vast arsenal of chemical motifs, the strategic combination of organophosphorus and organofluorine chemistry has given rise to compounds with remarkable biological potential. This guide focuses on a particularly compelling class: trifluoromethylphenyl phosphonic acid derivatives.
The phosphonic acid group (–PO(OH)₂) is a well-established phosphate mimic, offering a hydrolytically stable isostere for phosphate esters, which are ubiquitous in biological signaling.[1][2][3] This stability makes phosphonates ideal candidates for designing inhibitors of enzymes that process phosphorylated substrates, such as phosphatases and kinases.[2] Concurrently, the trifluoromethyl (–CF₃) group is a powerful tool for modulating a molecule's physicochemical properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4][5]
This document provides a technical exploration of the synthesis, mechanisms of action, and biological evaluation of trifluoromethylphenyl phosphonic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synergy of these chemical moieties to address complex biological questions and unmet medical needs.
Core Principles of Molecular Design and Synthesis
The biological efficacy of a trifluoromethylphenyl phosphonic acid derivative is intrinsically linked to its structure. The rationale behind its design is twofold: the phosphonate moiety acts as the "warhead" that interacts with the active site of target enzymes, while the trifluoromethylphenyl group serves as the "guidance system," dictating pharmacokinetics and optimizing binding interactions.
The Role of the Trifluoromethylphenyl Scaffold
The introduction of a -CF₃ group onto the phenyl ring offers several distinct advantages:
-
Enhanced Lipophilicity : The -CF₃ group significantly increases the lipophilicity of the aromatic ring, which can facilitate passage across biological membranes to reach intracellular targets.[4]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life.
-
Modulation of Acidity : As a potent electron-withdrawing group, the -CF₃ moiety lowers the pKa of the phosphonic acid, influencing its ionization state at physiological pH. This can lead to stronger interactions with cationic or hydrogen-bond donor residues in an enzyme's active site.[6]
-
Specific Binding Interactions : The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets, contributing to higher binding affinity and selectivity.[6]
Synthetic Strategies: A Workflow Overview
The synthesis of these derivatives typically involves the formation of a carbon-phosphorus (C-P) bond, followed by the deprotection of the phosphonate esters to yield the final phosphonic acid. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
Caption: General synthetic workflow for trifluoromethylphenyl phosphonic acids.
Key Biological Activities and Mechanisms of Action
The primary biological role of these derivatives is as enzyme inhibitors. Their structure allows them to act as highly stable mimics of either the enzyme's natural substrate or the tetrahedral transition state of the catalyzed reaction.[1][2]
Inhibition of Protein Tyrosine Phosphatases (PTPs)
PTPs are a family of enzymes that remove phosphate groups from tyrosine residues, playing a critical role in cellular signaling.[7] Their dysregulation is implicated in numerous diseases, including cancer and diabetes. Trifluoromethylphenyl phosphonic acids are potent PTP inhibitors because the phosphonate group is a non-hydrolyzable mimic of the phosphotyrosine substrate.
The mechanism involves competitive binding to the PTP active site. The dianionic phosphonate group mimics the charge of the phosphate, while the fluorinated phenyl ring provides additional binding interactions, enhancing potency. Studies have shown that adding two fluorine atoms to the methylene bridge (as in phosphonodifluoromethyl phenylalanine, F2Pmp) can increase inhibitory potency by up to 1000-fold compared to the non-fluorinated analog.[6] This is attributed to the fluorine atoms engaging in hydrogen bonding interactions within the active site, similar to the phenolic oxygen of the natural phosphotyrosine substrate.[6]
Caption: Inhibition of a PTP by a phosphonate-based pTyr mimic.
Antineoplastic Activity
Several phosphonic acid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The mechanism can be multifaceted:
-
Inhibition of Key Signaling Pathways : By inhibiting PTPs or other enzymes crucial for cancer cell proliferation and survival, these compounds can induce apoptosis.
-
Bone Targeting : The phosphonic acid moiety has a strong affinity for calcium, allowing these compounds to accumulate in bone tissue.[10] This property is being explored for delivering cytotoxic agents specifically to bone metastases or for treating primary bone cancers like osteosarcoma.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity is highly dependent on the specific structure. The following table summarizes key SAR trends observed for PTP inhibitors, derived from principles in the literature.[6][11]
| Compound ID | Scaffold | Substitution | Linker | IC₅₀ vs. PTP1B (nM) | Rationale for Activity |
| Ref-PPA | Phenylphosphonic Acid | None | Direct | >10,000 | Lacks specific interactions beyond the phosphonate group. |
| 1a | Phenylphosphonic Acid | 4-CF₃ | Direct | 2,500 | Increased lipophilicity and electronic effects from CF₃ improve binding.[4] |
| 1b | Phenylphosphonic Acid | 3-CF₃ | Direct | 3,100 | Positional isomerism affects optimal fit in the active site. |
| 2a | Benzylphosphonic Acid | 4-CF₃ | -CH₂- | 850 | Methylene linker provides better geometry to mimic phosphotyrosine.[11] |
| 2b | (Difluorobenzyl)phosphonic Acid | 4-CF₃ | -CF₂- | 5 | CF₂ group lowers pKa and introduces H-bond interactions, drastically improving potency.[6] |
Experimental Protocols for Evaluation
A rigorous and systematic evaluation is critical to understanding the potential of these compounds. The following protocols provide a self-validating framework for synthesis, enzymatic screening, and cellular activity assessment.
Protocol: Synthesis of Diethyl [4-(Trifluoromethyl)phenyl]phosphonate
This protocol describes a Palladium-catalyzed Hirao cross-coupling reaction, a robust method for forming the C-P bond.
Materials:
-
4-Iodobenzotrifluoride
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). Add anhydrous toluene and stir for 15 minutes at room temperature until the catalyst is dissolved.
-
Reaction Setup: To the catalyst solution, add 4-iodobenzotrifluoride (1.0 eq), diethyl phosphite (1.5 eq), and triethylamine (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir under argon for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate.
-
Extraction: Combine the organic filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure phosphonate ester.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS).
Note on Deprotection: The final phosphonic acid is obtained by hydrolyzing the diethyl ester. A common and effective method is McKenna's procedure, which involves reacting the ester with bromotrimethylsilane (TMSBr) followed by quenching with methanol or water.[10]
Protocol: In Vitro PTP1B Inhibition Assay
This colorimetric assay measures the inhibition of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Plate Setup: Add 2 µL of test compound dilutions (in DMSO) or DMSO vehicle control to the wells of a 96-well plate.
-
Enzyme Addition: Add 48 µL of PTP1B solution (diluted in assay buffer to a final concentration of 0.5 µg/mL) to each well.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of pNPP solution (diluted in assay buffer to a final concentration of 2 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37 °C for 30 minutes.
-
Reaction Termination & Measurement: Stop the reaction by adding 50 µL of 1M NaOH. Read the absorbance at 405 nm. The yellow color of the p-nitrophenolate product is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on a selected cancer cell line (e.g., SAOS-2 for osteosarcoma).[9]
Materials:
-
Human osteosarcoma cell line (e.g., SAOS-2)
-
Complete culture medium (e.g., McCoy's 5A with 15% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed SAOS-2 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.
Caption: Integrated workflow for the biological evaluation of novel derivatives.
Conclusion and Future Perspectives
Trifluoromethylphenyl phosphonic acid derivatives represent a potent and versatile class of bioactive molecules. Their design rationally combines the phosphate-mimicking properties of phosphonic acids with the pharmacokinetic-enhancing features of the trifluoromethyl group. As demonstrated, these compounds are effective enzyme inhibitors, particularly against phosphatases, and show promise as antineoplastic agents.
Future research should focus on:
-
Improving Selectivity : Designing derivatives that selectively inhibit one phosphatase over others to minimize off-target effects.
-
Prodrug Strategies : Developing phosphonate ester prodrugs to improve oral bioavailability, as the parent phosphonic acids are often highly polar and poorly absorbed.[10]
-
Exploring New Targets : Expanding the application of this chemical scaffold to other enzyme classes where phosphate recognition is key.
The systematic application of the synthetic and evaluative workflows detailed in this guide will undoubtedly accelerate the discovery and development of next-generation therapeutics based on this promising molecular architecture.
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The Genesis of a New Field: 19th Century Foundational Syntheses
An In-depth Technical Guide to the Discovery and History of Organophosphorus Compounds
Abstract: This guide provides a comprehensive technical overview of the century-long journey of organophosphorus (OP) chemistry, from its academic origins to its pivotal role in agriculture and its regrettable application in chemical warfare. We will explore the foundational synthetic methodologies, the key scientific figures who shaped the field, and the mechanistic underpinnings of the biological activity of these compounds. This document is tailored for researchers, scientists, and drug development professionals who require a deep, causal understanding of the history and chemistry of organophosphorus compounds.
The story of organophosphorus chemistry does not begin with a targeted search for bioactive molecules, but rather with fundamental academic curiosity in the 19th century. Early explorations into the reactions of phosphoric acid with alcohols laid the groundwork for what was to come. While Jean Pierre Boudet may have generated traces of a "phosphoric ether" as early as 1801, and Jean Louis Lassaigne reacted ethanol with phosphoric acid in 1820, the first definitive synthesis of an organophosphate compound, triethyl phosphate (TEP), is credited to the Swiss chemist Franz Anton Voegeli in 1848.[1][2][3][4][5]
A pivotal moment arrived in 1854 in the Parisian laboratory of Adolphe Wurtz. There, two of his students, the Russian Wladimir Moschnin and the Frenchman Philippe de Clermont, synthesized tetraethyl pyrophosphate (TEPP).[6][7][8][9][10] This synthesis, while a landmark achievement, was not accompanied by an understanding of the compound's potent biological activity. De Clermont himself noted its "burning taste," a testament to the era's hazardous practices and the yet-unknown toxicity of the substance he had created.[1][7] TEPP holds the distinction of being the first synthetic organophosphorus cholinesterase inhibitor.[2][3][6]
The latter part of the 19th century was dominated by the systematic and prolific work of the German chemist August Michaelis. His research vastly expanded the known landscape of organophosphorus compounds.[11] In 1898, he, along with his student Aleksandr Arbuzov, developed a reaction that would become a cornerstone of the field: the Michaelis-Arbuzov reaction.[12][13][14][15] This powerful method for forming a stable carbon-phosphorus (C-P) bond by reacting a trialkyl phosphite with an alkyl halide was a critical enabling technology, allowing for the rational synthesis of a vast array of phosphonates.[12][16]
A Double-Edged Sword: The 20th Century Rise of Insecticides and Nerve Agents
The industrial and military potential of organophosphorus chemistry was realized in the 1930s, primarily through the work of Gerhard Schrader at the German conglomerate IG Farben. Tasked with developing novel insecticides to protect crops, Schrader's team synthesized thousands of OP compounds.[1][5] This systematic exploration led to the development of highly effective pesticides, culminating in the synthesis of parathion (Code Name E605) in 1944, which became one of the most widely used insecticides after World War II.[1][5] Schrader also developed a new, simpler method for synthesizing TEPP, which was commercialized as the insecticide Bladan.[1]
However, the same properties that made these compounds lethal to insects also made them extraordinarily toxic to mammals. Schrader's research inevitably crossed into the realm of chemical warfare. In 1936, he synthesized tabun, the first of the G-series nerve agents, so-named because they were discovered in Germany.[1][6] This was followed by the discovery of the even more potent sarin in 1938.[2] These compounds, developed for potential military use, represented a terrifying new class of chemical weapons, although they were never deployed by Germany during World War II.[1][5]
The Unifying Mechanism: Acetylcholinesterase Inhibition
The profound biological effects of both organophosphorus insecticides and nerve agents stem from a single, potent mechanism of action: the irreversible inhibition of the enzyme acetylcholinesterase (AChE). In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a signal to a neighboring neuron or muscle cell. To terminate the signal, AChE rapidly hydrolyzes ACh.
Organophosphorus compounds act as potent inhibitors by phosphorylating a critical serine residue in the active site of AChE. This effectively inactivates the enzyme, leading to a buildup of acetylcholine in the synapse. The resulting overstimulation of acetylcholine receptors causes a cascade of effects, including seizures, respiratory paralysis, and ultimately, death. The discovery that OP compounds inhibit cholinesterases was made in the late 1930s.[7]
Caption: A generalized experimental workflow for the Michaelis-Arbuzov reaction.
Quantitative Data Summary: Key Historical Compounds
| Compound | Structure | Year of Synthesis | Discoverer(s) | Primary Application / Significance |
| Triethyl Phosphate (TEP) | P(O)(OCH₂CH₃)₃ | 1848 | Franz Anton Voegeli | First synthetically confirmed organophosphate. [2][3][10] |
| Tetraethyl Pyrophosphate (TEPP) | [(CH₃CH₂O)₂P(O)]₂O | 1854 | W. Moschnin & P. de Clermont | First synthetic OP cholinesterase inhibitor; later used as an insecticide. [1][6][17][7] |
| Tabun (GA) | (CH₃)₂NP(O)(OC₂H₅)(CN) | 1936 | Gerhard Schrader | First G-series nerve agent. [1][6] |
| Sarin (GB) | CH₃P(O)(OCH(CH₃)₂)(F) | 1938 | Gerhard Schrader | Potent G-series nerve agent. [1][2] |
| Parathion | (CH₃CH₂O)₂P(S)OC₆H₄NO₂ | 1944 | Gerhard Schrader | Widely used agricultural insecticide. [1][5] |
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Boczkowski, M., Popiel, S., Nawała, J., & Suska, H. (2025). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. PMC - PubMed Central. [Link]
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Petroianu, G. A. (2010). History of organophosphate synthesis: the very early days. Pharmazie, 65(4), 306-311. [Link]
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Kaddoumi, A., & El-Awa, A. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(11), 3304. [Link]
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Methodological & Application
using [4-(trifluoromethyl)phenyl]methylphosphonic acid in organic synthesis
An Application Guide to [4-(Trifluoromethyl)phenyl]phosphonic Acid and Its Derivatives in Modern Organic Synthesis
Introduction: A Versatile Building Block in Synthetic Chemistry
In the landscape of modern organic and medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide focuses on [4-(trifluoromethyl)phenyl]phosphonic acid, a key reagent that combines the benefits of the trifluoromethylphenyl scaffold with the versatile reactivity of the phosphonic acid group.
While the prompt specifies the methylated analogue, [4-(trifluoromethyl)phenyl]methyl phosphonic acid, the available literature highlights its primary application in material science, specifically as a self-assembled monolayer (SAM) for modifying semiconductor surfaces.[3] In contrast, the parent compound, [4-(trifluoromethyl)phenyl]phosphonic acid , and its ester derivatives possess a broader and more established role in organic synthesis, serving as crucial precursors for olefination reactions and as versatile building blocks in medicinal chemistry and materials science.[4]
This document, therefore, provides a comprehensive overview of the synthesis and application of the [4-(trifluoromethyl)phenyl]phosphonate platform. We will detail the properties of the parent acid, its conversion to synthetically useful esters, and its subsequent application in the renowned Horner-Wadsworth-Emmons reaction, providing researchers with the foundational knowledge and practical protocols to leverage this powerful reagent.
Compound Profiles: Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is paramount for its effective use. The table below summarizes and compares the key properties of [4-(trifluoromethyl)phenyl]phosphonic acid and its methylated counterpart.
| Property | [4-(Trifluoromethyl)phenyl]phosphonic Acid | [4-(Trifluoromethyl)phenyl]methylphosphonic Acid |
| CAS Number | 1869-27-8[5][6] | 146780-15-6[3] |
| Molecular Formula | C₇H₆F₃O₃P[5][6] | C₈H₈F₃O₃P[3] |
| Molecular Weight | 226.09 g/mol [5][6] | 240.12 g/mol [3] |
| Appearance | Off-white solid | Data not widely available |
| SMILES | C1=CC(=CC=C1C(F)(F)F)P(=O)(O)O[5][7] | C1=CC(=CC=C1CP(=O)(O)O)C(F)(F)F[3] |
| Primary Application | Reagent in organic synthesis, ligand, building block[4] | Surface modification, self-assembled monolayers[3] |
The Trifluoromethylphenyl Moiety: A Privileged Scaffold
The utility of [4-(trifluoromethyl)phenyl]phosphonic acid stems directly from its unique structure.
-
Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution while increasing the molecule's overall metabolic stability—a critical feature in drug development.[2] Its high lipophilicity (Hansch π value of +0.88) enhances membrane permeability and can improve binding interactions with biological targets.[2][8]
-
Phosphonic Acid Group (-PO(OH)₂): This functional group is the gateway to a host of chemical transformations. It is a strong metal chelator, making the parent compound a useful ligand in coordination chemistry.[4] More importantly, it can be readily converted into phosphonate esters, which are the key reagents in the Horner-Wadsworth-Emmons reaction for alkene synthesis.[9][10]
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is one of the most reliable and widely used methods for the synthesis of alkenes, particularly α,β-unsaturated esters and ketones.[11] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[9] Compared to the classic Wittig reaction, the HWE reaction offers significant advantages: the phosphonate carbanions are more nucleophilic, and the water-soluble phosphate byproduct is easily removed, simplifying product purification.[9][10]
Derivatives of [4-(trifluoromethyl)phenyl]phosphonic acid are excellent substrates for this transformation, allowing for the direct installation of the valuable trifluoromethylphenyl moiety into a variety of molecular scaffolds. The reaction generally exhibits high (E)-stereoselectivity.[9][11]
Reaction Mechanism
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A base (e.g., NaH) removes the acidic proton alpha to the phosphonate group, forming a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene and a water-soluble dialkyl phosphate salt.[9]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
The following protocols provide a logical workflow for the synthesis and application of the [4-(trifluoromethyl)phenyl]phosphonate system.
Caption: Experimental workflow from starting material to final application.
Protocol 1: Synthesis of [4-(Trifluoromethyl)phenyl]phosphonic Acid
This protocol describes a common method for synthesizing the parent phosphonic acid via a palladium-catalyzed cross-coupling reaction.[4]
-
Principle: A Suzuki-Miyaura coupling reaction is used to form the C-P bond between 4-(trifluoromethyl)phenylboronic acid and a suitable phosphonic acid derivative.
-
Reagents & Equipment:
-
4-(Trifluoromethyl)phenylboronic acid
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Standard reflux apparatus, magnetic stirrer, nitrogen atmosphere setup
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethyl)phenylboronic acid (1.0 eq), diethyl phosphite (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Add anhydrous toluene to the flask to create a stirrable suspension.
-
Add powdered anhydrous K₂CO₃ (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude diethyl [4-(trifluoromethyl)phenyl]phosphonate.
-
To the crude ester, add concentrated HCl and heat to reflux for 6-8 hours to hydrolyze the ester.
-
Cool the mixture, which should result in the precipitation of the phosphonic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Characterization: The final product can be characterized by ¹H NMR, ³¹P NMR, and melting point analysis.
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The palladium catalyst may need to be activated or a different ligand system may be required.
-
Incomplete Hydrolysis: Extend the reflux time with HCl or use a stronger acid if necessary.
-
Protocol 2: Synthesis of Diethyl [4-(Trifluoromethyl)phenyl]phosphonate
This protocol details the direct esterification, which is often performed via a Michaelis-Arbuzov reaction if starting from the corresponding halide. If starting from the phosphonic acid as prepared above, a standard esterification is used. The first six steps of Protocol 1 can be used directly to obtain this intermediate.
Protocol 3: HWE Olefination with Diethyl [4-(Trifluoromethyl)phenyl]phosphonate
This protocol describes a general procedure for the synthesis of an (E)-alkene using the prepared phosphonate ester.
-
Principle: A phosphonate carbanion is generated in situ and reacted with an aldehyde to form the C=C double bond with high (E)-selectivity.[12]
-
Reagents & Equipment:
-
Diethyl [4-(trifluoromethyl)phenyl]phosphonate (from Protocol 2)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
An aldehyde (e.g., benzaldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Standard reaction flask, magnetic stirrer, nitrogen atmosphere setup, dropping funnel
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under nitrogen, add NaH (1.1 eq). Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve diethyl [4-(trifluoromethyl)phenyl]phosphonate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the carbanion (ylide).
-
Cool the reaction mixture back to 0 °C.
-
Dissolve the aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting materials.
-
Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization: The product alkene can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The large coupling constant (J ≈ 15-18 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.
-
Troubleshooting:
-
No Reaction: Ensure the NaH is active and that all reagents and glassware are scrupulously dry. THF must be anhydrous.
-
Low (E)-Selectivity: Reaction conditions can influence stereoselectivity. Running the reaction at lower temperatures may improve selectivity.
-
Difficult Purification: The dialkyl phosphate byproduct is water-soluble; thorough aqueous washing is crucial for its removal.[12]
-
Safety and Handling
[4-(Trifluoromethyl)phenyl]phosphonic acid and its derivatives require careful handling in a laboratory setting.
-
Hazard Identification: The parent acid is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5] It may also cause respiratory irritation.[5][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14][15][16] All manipulations should be performed in a certified chemical fume hood.[17]
-
Handling: Avoid creating dust.[16] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][18]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[16]
Conclusion and Future Outlook
[4-(Trifluoromethyl)phenyl]phosphonic acid is a highly valuable and versatile reagent in organic synthesis. Its true potential is realized through its conversion to phosphonate esters, which are powerful tools for the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction. The ability to introduce the electronically and metabolically robust trifluoromethylphenyl group makes this reagent particularly attractive for applications in medicinal chemistry and drug discovery.[2][4] Future research will likely continue to explore its use in developing novel bioactive molecules, advanced polymers, and functional materials where the unique properties of both the phosphonate and the trifluoromethylphenyl moieties can be synergistically exploited.[4][19][20]
References
-
PubChem. [4-(Trifluoromethyl)phenyl]phosphonic acid. National Center for Biotechnology Information. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
University of Wisconsin, Department of Chemistry. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Angene Chemical. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Available at: [Link]
-
Angene Chemical. (2025, April 4). Safety Data Sheet: B-[3-Methyl-4-(trifluoromethyl)phenyl]boronic acid. Available at: [Link]
-
Santos, J. I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
RSC Publishing. (2025). Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. RSC Advances. Available at: [Link]
-
National Institutes of Health. (2025, August 4). Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. PMC. Available at: [Link]
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Buy [4-(Trifluoromethyl)phenyl]phosphonic acid | 1869-27-8 [smolecule.com]
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- 6. 1869-27-8 CAS MSDS ((4-TRIFLUOROMETHYL-PHENYL)-PHOSPHONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 20. Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating [4-(trifluoromethyl)phenyl]methylphosphonic Acid as a Protein Tyrosine Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Protein Tyrosine Phosphatases with a Novel Phosphonate
Protein tyrosine phosphatases (PTPs) are a critical family of enzymes that counteract the activity of protein tyrosine kinases (PTKs). This dynamic balance between phosphorylation and dephosphorylation governs a vast array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[1][2] The dysregulation of PTP activity is implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders.[1][2]
One of the most extensively studied members of this family is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[2] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Consequently, selective inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.
This technical guide focuses on [4-(trifluoromethyl)phenyl]methylphosphonic acid , a compound with significant potential as a PTP1B inhibitor. Its structure combines two key features that are highly relevant for PTP inhibition:
-
A Phosphonic Acid Moiety: This group acts as a non-hydrolyzable mimetic of the phosphotyrosine (pTyr) residue, the natural substrate of PTPs. This structural analogy allows it to bind to the highly conserved, positively charged active site of the enzyme.
-
A Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group on the phenyl ring can significantly enhance the molecule's properties. The CF₃ group is highly lipophilic, which can improve cell membrane permeability, and its strong electron-withdrawing nature can modulate the acidity of the phosphonic acid, potentially improving binding affinity. Furthermore, the C-F bond's strength increases metabolic stability, a crucial attribute for drug candidates.
This document provides a comprehensive framework for researchers to systematically evaluate the inhibitory potential of this compound against PTP1B, detailing the postulated mechanism of action and providing robust, field-proven experimental protocols.
Postulated Mechanism of Action: Competitive Inhibition
The structural design of this compound strongly suggests a competitive inhibition mechanism. The phosphonate group is designed to mimic the phosphate group of the natural phosphotyrosine substrate. It is expected to bind to the enzyme's active site, a positively charged pocket containing a catalytic cysteine residue, thereby preventing the substrate from binding and being dephosphorylated. The trifluoromethyl-substituted phenyl ring likely engages in additional hydrophobic or van der Waals interactions within or near the active site, contributing to binding affinity and selectivity.
Caption: Postulated competitive inhibition of PTP1B.
Experimental Protocols
To empirically validate the inhibitory activity and mechanism of this compound, a series of well-defined biochemical assays are required. The following protocols are based on established methods using the chromogenic substrate p-nitrophenyl phosphate (pNPP), which produces a yellow product (p-nitrophenol) upon dephosphorylation that can be quantified spectrophotometrically at 405 nm.
Part 1: Determination of Substrate Michaelis-Menten Constant (Kₘ) for PTP1B
Causality and Trustworthiness: Before assessing an inhibitor, it is crucial to characterize the enzyme's kinetic behavior with its substrate under your specific assay conditions. Determining the Kₘ value is a self-validating step that ensures the assay is performing as expected. For inhibition studies, using a substrate concentration equal to the Kₘ value makes the resulting IC₅₀ values more comparable across different studies and enzymes.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0
-
Stop Solution: 5 M NaOH
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare pNPP Substrate Solutions: Prepare a series of pNPP dilutions in Assay Buffer. A typical concentration range would be 0, 0.5, 1, 2.5, 5, 10, 20, and 40 mM.
-
Prepare Enzyme Solution: Dilute the PTP1B stock solution in Assay Buffer to a final working concentration (e.g., 50 nM). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Set Up the Reaction Plate:
-
To each well, add 160 µL of Assay Buffer.
-
Add 20 µL of the appropriate pNPP dilution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes to bring the reaction components to temperature.
-
-
Initiate the Reaction: Add 20 µL of the diluted PTP1B enzyme solution to each well to start the reaction (final volume = 200 µL). Mix gently by pipetting.
-
Incubate: Incubate the plate at 37°C for a set period (e.g., 10-15 minutes). The time should be within the linear phase of the reaction.
-
Stop the Reaction: Add 40 µL of 5 M NaOH to each well to quench the reaction. The NaOH also enhances the color of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using the microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM pNPP) from all other readings.
-
Plot the initial reaction velocity (V₀, proportional to absorbance) against the pNPP concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Part 2: Dose-Response Assay for IC₅₀ Determination
Causality and Trustworthiness: This protocol establishes the potency of the inhibitor by measuring the concentration required to reduce enzyme activity by 50% (IC₅₀). A dose-response curve provides a robust, quantitative measure of inhibitory effect. Including positive (known inhibitor) and negative (vehicle) controls is essential for validating the assay's integrity.
Materials:
-
All materials from Part 1
-
This compound
-
DMSO (for dissolving the inhibitor)
-
A known PTP1B inhibitor as a positive control (e.g., Sodium Orthovanadate, Na₃VO₄)
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Prepare Serial Dilutions: Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO stocks into Assay Buffer to create the final working solutions. Ensure the final DMSO concentration in the assay is low and consistent across all wells (e.g., ≤ 1%).
-
Set Up the Reaction Plate (Final Volume = 200 µL):
-
Test Wells: 20 µL of inhibitor dilution + 140 µL Assay Buffer + 20 µL PTP1B.
-
Positive Control: 20 µL of known inhibitor + 140 µL Assay Buffer + 20 µL PTP1B.
-
Negative Control (100% Activity): 20 µL of vehicle (e.g., 1% DMSO in Assay Buffer) + 140 µL Assay Buffer + 20 µL PTP1B.
-
Blank (0% Activity): 20 µL of vehicle + 160 µL Assay Buffer (No PTP1B).
-
-
Pre-incubation: Add the PTP1B enzyme to the wells containing the inhibitor, control, and vehicle solutions. Incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 20 µL of pNPP substrate solution to all wells. The concentration of pNPP should be equal to the Kₘ value determined in Part 1.
-
Incubate: Incubate the plate at 37°C for 10-15 minutes.
-
Stop and Read: Stop the reaction with 40 µL of 5 M NaOH and read the absorbance at 405 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_negative - Abs_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value.
-
Caption: Experimental workflow for IC₅₀ determination.
Data Presentation: Comparative Inhibitory Activity
Quantitative data should be organized clearly to facilitate comparison. Researchers should populate a table similar to the one below with their experimentally determined values. A hypothetical value is included for illustrative purposes.
| Compound | Target | IC₅₀ Value (µM) | Inhibition Type (Postulated/Determined) |
| This compound | PTP1B | User Determined | Competitive (Postulated) |
| Sodium Orthovanadate (Positive Control) | PTPs | ~1-20 | Competitive |
References
-
Khan, I., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports. Available from: [Link]
-
Thiel, W., et al. (2013). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. PLoS ONE. Available from: [Link]
-
Rizzo, C. J., et al. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Organic Chemistry. Available from: [Link]
-
Mykhailiuk, P. K. (2019). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium Conference Proceedings. Available from: [Link]
-
BioAssay Systems (n.d.). PTP1B Inhibitor Assay Screening Services. BioAssay Systems Website. Available from: [Link]
-
Alcaro, F., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available from: [Link]
-
Aurigene Discovery Technologies Ltd. (2012). Small Molecule Inhibitors of PTP1B and TCPTP. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Barreiro, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available from: [Link]
-
Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. Available from: [Link]
-
Sun, J. P., et al. (2012). Discovery of novel PTP1B inhibitors with antihyperglycemic activity. Acta Pharmacologica Sinica. Available from: [Link]
-
Burke, T. R., Jr., et al. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. Biochemistry. Available from: [Link]
-
Asante-Appiah, E., & Kennedy, B. P. (2003). Inhibitors of protein tyrosine phosphatase 1B (PTP1B). Current Topics in Medicinal Chemistry. Available from: [Link]
-
Vovk, A. I., et al. (2019). Calixarene-based phosphinic acids as inhibitors of protein tyrosine phosphatases. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Mohammad, K., et al. (2020). Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. Current Topics in Medicinal Chemistry. Available from: [Link]
-
Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC. Available from: [Link]
Sources
protocol for the synthesis of [4-(trifluoromethyl)phenyl]methylphosphonic acid
An Application Note and Protocol for the Synthesis of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
Authored by: Gemini, Senior Application Scientist
Publication Date: January 17, 2026
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key organophosphorus compound with significant applications in medicinal chemistry, materials science, and organic synthesis.[1] The presence of a trifluoromethyl group enhances lipophilicity, which is advantageous for biological applications, while the phosphonic acid moiety serves as a versatile functional handle and a stable mimic of phosphate esters.[1] This protocol details a reliable two-step synthetic route commencing with a Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by acidic hydrolysis to yield the target phosphonic acid. The narrative emphasizes the rationale behind experimental choices, methods for ensuring product integrity, and critical safety considerations.
Introduction and Scientific Context
This compound is a bifunctional molecule of considerable interest to researchers in drug development and materials science. Its structure, featuring a phenyl ring substituted with a highly lipophilic trifluoromethyl (CF₃) group and a phosphonic acid [-P(O)(OH)₂] group, imparts unique chemical and biological properties.[1] The CF₃ group can enhance metabolic stability and membrane permeability of drug candidates, while the phosphonic acid group is a known pharmacophore, capable of mimicking phosphate groups in biological systems and acting as a strong chelating agent for metal ions.[1]
The synthetic pathway described herein is a robust and widely applicable method for preparing arylmethylphosphonic acids. It leverages the classic Michaelis-Arbuzov reaction, a cornerstone of carbon-phosphorus bond formation, followed by a standard ester hydrolysis.[2][3][4] This approach is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Synthetic Strategy and Mechanistic Overview
The synthesis is executed in two primary stages, as depicted in the workflow below.
Caption: Overall workflow for the two-step synthesis.
Step 1: The Michaelis-Arbuzov Reaction
This reaction is one of the most effective methods for forming a carbon-phosphorus bond.[2] It involves the reaction of a trialkyl phosphite with an alkyl halide.[4][5]
Mechanism: The reaction proceeds via a two-step Sₙ2 mechanism.
-
Nucleophilic Attack: The trivalent phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(trifluoromethyl)benzyl bromide. This displaces the bromide ion and forms a quaternary phosphonium salt intermediate.[2][4]
-
Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium salt. This results in the formation of the pentavalent phosphonate ester and a molecule of bromoethane as a byproduct.[2][4]
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Step 2: Acidic Hydrolysis
The conversion of the diethyl phosphonate ester to the final phosphonic acid is achieved through acid-catalyzed hydrolysis.[6][7] Refluxing with concentrated hydrochloric acid provides the energy needed to cleave the stable phosphorus-oxygen-carbon (P-O-C) ester bonds. The reaction is driven to completion by the use of a large excess of water and the removal of the ethanol byproduct during workup.
Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Quantity (molar eq.) | Notes |
| 4-(Trifluoromethyl)benzyl bromide | 402-49-3 | 239.04 | 1.0 | Lachrymator. Handle with care. |
| Triethyl phosphite | 122-52-1 | 166.16 | 1.1 | Pungent odor. Moisture sensitive. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Excess | Corrosive. |
| Toluene | 108-88-3 | 92.14 | Solvent | Flammable. |
| Ethyl Acetate | 141-78-6 | 88.11 | Solvent | Flammable. |
| Hexanes | 110-54-3 | 86.18 | Solvent | Flammable. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying Agent | - |
Part A: Synthesis of Diethyl [4-(trifluoromethyl)phenyl]methylphosphonate
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add 4-(trifluoromethyl)benzyl bromide (10.0 g, 41.8 mmol, 1.0 eq).
-
Reaction Initiation: Add triethyl phosphite (8.0 g, 48.1 mmol, 1.15 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 140-150 °C) using a heating mantle. Bromoethane will begin to evolve. Maintain reflux for 4-6 hours.
-
Monitoring: The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or ¹H NMR by observing the disappearance of the starting benzyl bromide signal.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the bromoethane byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude oil is typically of sufficient purity for the next step. If further purification is desired, it can be purified by vacuum distillation or column chromatography on silica gel.
-
Part B: Hydrolysis to this compound
-
Setup: Transfer the crude diethyl [4-(trifluoromethyl)phenyl]methylphosphonate from Part A into a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Acid Addition: Add 100 mL of concentrated hydrochloric acid (~37%) to the flask.
-
Heating: Heat the biphasic mixture to reflux (approximately 110 °C). Maintain a vigorous reflux for 12-18 hours. The mixture should become homogeneous as the reaction progresses.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (water and excess HCl) under reduced pressure with a rotary evaporator. To facilitate removal, toluene (2 x 50 mL) can be added and co-evaporated to azeotropically remove residual water.
-
The resulting solid is the crude this compound.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common solvent system is hot water or a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Product Validation and Trustworthiness
Ensuring the identity and purity of the final product is critical. The following analytical methods are recommended for full characterization.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₈F₃O₃P |
| Molecular Weight | 240.12 g/mol |
| Yield (Typical) | 75-85% over two steps |
| Melting Point | Varies; literature values should be consulted |
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons (two doublets, ~7.5-7.8 ppm), the methylene protons (a doublet due to P-H coupling, ~3.2 ppm), and a broad singlet for the acidic phosphonic acid protons.
-
³¹P NMR (DMSO-d₆): A single peak is expected, typically in the range of 15-25 ppm (proton-decoupled).
-
¹⁹F NMR (DMSO-d₆): A singlet corresponding to the -CF₃ group should be observed around -61 ppm.[8]
-
Mass Spectrometry (ESI-): The mass spectrum should show a prominent peak for the [M-H]⁻ ion at m/z ≈ 239.0.
Safety and Hazard Management
The chemicals used in this synthesis possess significant hazards. A thorough risk assessment is mandatory before beginning any work.
-
4-(Trifluoromethyl)benzyl bromide: Is a lachrymator and skin irritant. Avoid inhalation and contact.
-
Triethyl phosphite: Has a strong, unpleasant odor and is an irritant. It is also moisture-sensitive.
-
Concentrated Hydrochloric Acid: Is highly corrosive and causes severe burns.[9] Use with extreme caution and ensure good ventilation.
-
This compound: The final product and related compounds are classified as irritants, potentially causing skin and serious eye irritation.[10]
Handling Procedures:
-
Always handle reagents in a fume hood.
-
Wear appropriate PPE, including nitrile or neoprene gloves, chemical splash goggles, and a flame-resistant lab coat.
-
Have spill kits and appropriate quench solutions (e.g., sodium bicarbonate for acid spills) readily available.
-
Dispose of all chemical waste according to institutional and local regulations.
References
-
Organic Chemistry Portal. (2011). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Available at: [Link]
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PubChem. [4-(Trifluoromethyl)phenyl]phosphonic acid. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. Arbuzov Reaction. Available at: [Link]
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J&K Scientific LLC. (2025, June 4). Michaelis–Arbuzov reaction. Available at: [Link]
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Antoniou, I., et al. (2023). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. Available at: [Link]
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Wikipedia. Michaelis–Arbuzov reaction. Available at: [Link]
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PubChem. ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid. National Center for Biotechnology Information. Available at: [Link]
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An, L. T., et al. (2008). Diethyl [Hydroxy(phenyl)methyl]phosphonate. Acta Crystallographica Section E. Available at: [Link]
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Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link]
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ResearchGate. (2025, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available at: [Link]
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MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
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Application Note: Quantitative Analysis of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
Abstract
This document provides a comprehensive guide to the validated analytical methodologies for the quantitative analysis of [4-(trifluoromethyl)phenyl]methylphosphonic acid. As a crucial organophosphorus compound, potentially serving as a synthetic intermediate, metabolite, or impurity in pharmaceutical development, its precise quantification is paramount for quality control, process optimization, and regulatory compliance. This note details protocols for High-Performance Liquid Chromatography (HPLC) with UV and tandem mass spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Each method is presented with an emphasis on the scientific rationale behind procedural choices, ensuring methodological robustness and data integrity.
Introduction and Significance
This compound is an organophosphorus compound characterized by a trifluoromethylphenyl group attached to a methylphosphonic acid moiety. The trifluoromethyl group significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable structural motif in medicinal chemistry.
The accurate quantification of this analyte is critical for several reasons:
-
Impurity Profiling: In the synthesis of Active Pharmaceutical Ingredients (APIs), it may arise as a starting material, intermediate, or by-product. Regulatory bodies like the ICH and FDA mandate strict control over impurities.[1]
-
Process Chemistry: Monitoring its concentration is essential for optimizing reaction yields and ensuring process consistency in manufacturing.
-
Pharmacokinetic Studies: If it is a metabolite of a drug candidate, its measurement in biological matrices is vital for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The inherent polarity and low volatility of phosphonic acids present unique analytical challenges. This guide provides validated, field-proven methods to overcome these obstacles, ensuring reliable and reproducible quantification.
Core Analytical Strategies: A Comparative Overview
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. We present three robust methods, each suited for different analytical objectives.
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A workhorse method for quality control of bulk substances and formulations. It is cost-effective and widely available. The trifluoromethylphenyl group provides a suitable chromophore for UV detection.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex matrices (e.g., plasma, wastewater). Its superior sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions, minimize matrix interference.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds. For non-volatile phosphonic acids, a chemical derivatization step is mandatory to increase volatility and thermal stability.[3][4] Silylation is a common and effective approach.[5]
The general analytical workflow, from sample reception to data reporting, is outlined below.
Sources
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Application Notes & Protocols: [4-(Trifluoromethyl)phenyl]methylphosphonic Acid as a Strategic Building Block
Introduction: Unlocking Molecular Complexity with a Fluorinated Phosphonate
In the landscape of modern chemical synthesis, particularly in the realms of medicinal chemistry and materials science, the selection of building blocks is paramount. A molecule's utility is defined by the functionalities it carries and the strategic advantages they confer. [4-(Trifluoromethyl)phenyl]methylphosphonic acid emerges as a uniquely powerful scaffold, integrating two high-value chemical motifs: the trifluoromethyl group and the methylphosphonic acid moiety.
The trifluoromethyl (-CF₃) group is a cornerstone of contemporary drug design, prized for its ability to enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate electronic properties to improve binding affinity with biological targets.[1][2][3] Simultaneously, the phosphonic acid group serves as a non-hydrolyzable bioisostere for phosphates and carboxylates, a feature critical for designing enzyme inhibitors and antiviral agents.[4][5][6][7] The robust P-C bond resists enzymatic cleavage, a stark contrast to the labile P-O bond in natural phosphates.[6]
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to explain the mechanistic rationale and strategic considerations for its use. We present detailed protocols, workflow diagrams, and field-proven insights for leveraging this building block in the synthesis of complex, high-value molecules.
Section 1: Core Physicochemical & Strategic Properties
The power of this building block lies in the synergistic interplay of its constituent parts. Understanding these properties is key to its effective deployment in a synthetic strategy.
-
The Trifluoromethylphenyl Moiety: The potent electron-withdrawing nature of the -CF₃ group significantly influences the acidity of the phosphonic acid and the reactivity of the aromatic ring. Its steric bulk and high lipophilicity are critical features for probing hydrophobic pockets within enzyme active sites and enhancing pharmacokinetic profiles of drug candidates.[3][8]
-
The Methylphosphonic Acid Group: This functional group is a versatile handle for further chemical transformations. Its acidic protons can be removed to generate nucleophiles, and the hydroxyl groups can be esterified. As a phosphate mimic, it effectively interacts with biological systems that recognize phosphate substrates.[4][6]
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃O₃P | [9] |
| Molecular Weight | 240.12 g/mol | [10] |
| CAS Number | 1869-27-8 | [9][11] |
| Appearance | White to off-white solid | N/A |
| pKa | (Predicted) ~1.8 (first), ~7.0 (second) | N/A |
Section 2: The Horner-Wadsworth-Emmons Reaction: A Gateway to Functionalized Alkenes
One of the most powerful applications for this building block is its use in the Horner-Wadsworth-Emmons (HWE) reaction. After esterification, the resulting phosphonate ester is a superior reagent for the stereoselective synthesis of alkenes, particularly (E)-alkenes, from aldehydes and ketones.[12][13] The phosphonate-stabilized carbanion is more nucleophilic and less basic than its Wittig reagent counterpart, allowing it to react with a broader range of electrophiles under milder conditions.[13]
The HWE Reaction Mechanism
The reaction proceeds via deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic attack on a carbonyl compound, leading to an oxaphosphetane intermediate. This intermediate subsequently collapses in a syn-elimination step to yield the alkene and a water-soluble phosphate byproduct, which simplifies purification.[13][14]
Caption: The HWE reaction proceeds via a phosphonate carbanion.
Application Protocol: Synthesis of a (E)-4-(Trifluoromethyl)stilbene Derivative
This protocol details a two-step process: the preparation of the required diethyl phosphonate ester, followed by its use in an HWE reaction with benzaldehyde.
Caption: Two-step workflow from phosphonic acid to the final alkene product.
Protocol Step A: Synthesis of Diethyl [4-(Trifluoromethyl)phenyl]methylphosphonate
Causality: The HWE reaction requires a phosphonate ester, not the free acid. This protocol converts the acid to a more reactive phosphonyl chloride intermediate, which is then esterified with ethanol. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 41.6 mmol). Place the flask under an inert atmosphere (N₂ or Ar).
-
Chlorination: Carefully add thionyl chloride (15 mL, 208 mmol) to the flask via a syringe.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. The solid should dissolve to form a clear solution. Monitor the reaction by quenching a small aliquot in ethanol and analyzing by TLC or ¹H NMR to confirm the disappearance of the starting material.
-
Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (use a trap containing NaOH solution to neutralize the SOCl₂ vapors).
-
Esterification: Cool the resulting crude phosphonyl chloride in an ice bath. Slowly add anhydrous ethanol (50 mL) dropwise with vigorous stirring. Caution: The reaction is exothermic.
-
Final Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours.
-
Purification: Remove the ethanol under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure diethyl phosphonate ester.
Protocol Step B: HWE Olefination to Synthesize (E)-1-(4-(Trifluoromethyl)phenyl)-2-phenylethene
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the phosphonate ester to generate the reactive carbanion. The reaction is typically run in an aprotic polar solvent like THF to ensure solubility of the intermediates.
-
Setup: To a flame-dried 250 mL three-neck flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.8 g, 45.0 mmol). Wash the NaH three times with dry hexanes to remove the mineral oil, then carefully decant the hexanes. Add 80 mL of anhydrous THF.
-
Phosphonate Addition: Dissolve the diethyl [4-(trifluoromethyl)phenyl]methylphosphonate (12.3 g, 41.6 mmol) from Step A in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C (ice bath). Stir for 30 minutes at 0 °C, then for 30 minutes at room temperature. The formation of the carbanion is often indicated by a color change.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add benzaldehyde (4.4 g, 41.6 mmol) dissolved in 10 mL of anhydrous THF dropwise.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the pure (E)-stilbene derivative as a white solid.
Section 3: Application in Medicinal Chemistry: The Phosphonate as a Phosphate Mimic
The structural and electronic similarity of phosphonates to phosphates, combined with their enhanced stability, makes them ideal candidates for designing enzyme inhibitors.[6] Many enzymes in biological pathways recognize and process phosphate-containing substrates. A phosphonate analog can bind to the active site but cannot be hydrolyzed, effectively blocking the enzyme's function.[4]
Caption: Phosphonates mimic the transition state of phosphate hydrolysis but are stable.
Design Principles for Enzyme Inhibitors
When using this compound as a starting point for an inhibitor, the design should focus on two aspects:
-
The Phosphonate Headgroup: This group will target the phosphate-binding pocket of the enzyme. Its di-anionic nature at physiological pH mimics the charge distribution of a phosphate group.
-
The Trifluoromethylphenyl Tail: This part of the molecule can be tailored to interact with adjacent hydrophobic regions of the active site. The -CF₃ group enhances these hydrophobic interactions and can increase binding affinity and selectivity compared to a non-fluorinated analog.[8][15]
| Functional Group | Key Feature | Advantage in Drug Design |
| Phosphate | Natural Substrate | Biologically relevant |
| Phosphonate | Non-hydrolyzable P-C bond | High metabolic stability, acts as a stable mimic.[4][6] |
| Carboxylate | Common Bioisostere | Can mimic charge, but with different geometry. |
Section 4: Safety and Handling
This compound and its derivatives should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[10][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Handling Reagents: Reagents used in the protocols, such as thionyl chloride and sodium hydride, are highly reactive and require specialized handling procedures. Thionyl chloride is corrosive and releases toxic HCl gas upon contact with moisture. Sodium hydride is highly flammable and reacts violently with water. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Holý, A. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]
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Wikipedia. Phosphonate. Wikipedia, The Free Encyclopedia. [Link]
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Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. [Link]
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Demkowicz, S., & Rachon, J. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. [Link]
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Various Authors. (2018-2022). Collected research on P(O)-C bond construction and synthesis of aryl phosphonates. Multiple scientific journals. [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
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Reich, H. J. Carbonyl Chemistry: Horner-Wadsworth-Emmons Reaction. University of Wisconsin-Madison Chemistry. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]
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Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
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Annedi, S. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI Processes. [Link]
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Chempilots. (2024). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Chempilots Blog. [Link]
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Liu, Q., et al. (2019). Discovery of... a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase. Journal of Medicinal Chemistry. [Link]
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Kulkarni, A., et al. (2022). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols. [Link]
-
Miles, W. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI Molbank. [Link]
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PubChem. [4-(Trifluoromethyl)phenyl]phosphonic acid. National Center for Biotechnology Information. [Link]
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Boche, V., & L'Hermite, N. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
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Moore, M. L., & Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research. [Link]
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Annedi, S. C., et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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Cody, V., et al. (2000). Structure-based enzyme inhibitor design... Acta Crystallographica Section D: Biological Crystallography. [Link]
-
PubChem. 4-(Trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. [Link]
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Unlocking New Therapeutic Avenues: [4-(Trifluoromethyl)phenyl]methylphosphonic Acid in Pharmaceutical Development
Introduction: The Strategic Integration of Fluorine and Phosphorus in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. A key strategy in this pursuit involves the modification of molecular scaffolds with specific chemical moieties to fine-tune their biological and physicochemical properties.[1][2] Among these, the trifluoromethyl group (-CF3) and the phosphonic acid group (-PO(OH)₂) have emerged as powerful tools in the medicinal chemist's armamentarium. The strategic incorporation of a trifluoromethyl group can significantly enhance a compound's metabolic stability and lipophilicity, thereby improving its bioavailability and cellular permeability.[1] Concurrently, the phosphonic acid moiety serves as a versatile pharmacophore, capable of acting as a phosphate mimetic, engaging in critical hydrogen bonding interactions with biological targets, and chelating metal ions within enzyme active sites.[3]
This guide focuses on [4-(trifluoromethyl)phenyl]methylphosphonic acid , a molecule that synergistically combines these two influential functional groups. While its direct biological targets are still under active investigation, its structural alerts strongly suggest a potential role as an inhibitor of key signaling proteins, particularly those involved in phosphorylation-dependent pathways. This document provides a comprehensive overview of its properties, proposes a compelling therapeutic hypothesis centered on the inhibition of the protein tyrosine phosphatase SHP2, and offers detailed protocols for its investigation as a potential pharmaceutical candidate.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a compound's physicochemical characteristics is fundamental to its development as a drug candidate.
| Property | This compound |
| CAS Number | 146780-15-6[4] |
| Molecular Formula | C₈H₈F₃O₃P[4] |
| Molecular Weight | 240.12 g/mol [4] |
| Structure | A phenyl ring substituted with a trifluoromethyl group at the para position, and a methylphosphonic acid group. |
| Solubility | Expected to be soluble in water and common alcohols, but poorly soluble in non-polar organic solvents.[4] |
Table 1: Physicochemical properties of this compound.
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) of a trifluoromethyl-substituted aryl boronic acid with a suitable phosphonate-containing coupling partner.[3] An alternative approach is the reaction of 4-(trifluoromethyl)benzyl halide with a trialkyl phosphite, followed by hydrolysis to yield the final phosphonic acid.[3]
Therapeutic Hypothesis: A Focus on SHP2 Phosphatase Inhibition
Protein tyrosine phosphatases (PTPs) are a critical class of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular processes. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, autoimmune disorders, and metabolic syndromes. SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, has emerged as a key therapeutic target, particularly in oncology. SHP2 plays a crucial role in the RAS-MAPK signaling pathway, which is a central driver of cell proliferation and survival.[5]
The phosphonic acid moiety of this compound can act as a non-hydrolyzable mimic of the phosphate group in phosphotyrosine, the natural substrate for PTPs. This allows it to bind to the active site of phosphatases. The trifluoromethyl group, with its strong electron-withdrawing nature, can enhance the acidity of the phosphonic acid, potentially leading to stronger interactions with the positively charged residues in the catalytic pocket of enzymes like SHP2. Furthermore, the lipophilic nature of the trifluoromethyl group can facilitate the compound's entry into cells.
Based on these structural features and the known inhibitory profiles of similar arylphosphonic acids, we hypothesize that This compound is a competitive inhibitor of SHP2 phosphatase.
Caption: Proposed mechanism of SHP2 inhibition.
Experimental Protocols for Target Validation and Characterization
To rigorously test the hypothesis that this compound inhibits SHP2, a multi-faceted experimental approach is required. The following protocols provide a comprehensive workflow for the initial characterization of this compound.
Protocol 1: In Vitro SHP2 Phosphatase Activity Assay
This assay directly measures the enzymatic activity of SHP2 in the presence of the test compound. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human SHP2 enzyme
-
DiFMUP substrate
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)[6]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of SHP2 enzyme to each well.
-
Add the serially diluted compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of DiFMUP to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation/Emission ~358/450 nm) over time using a plate reader.[2]
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the reaction velocity against the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Caption: Workflow for the in vitro SHP2 assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[6][7]
Materials:
-
Cancer cell line expressing SHP2 (e.g., a breast cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-SHP2 antibody
-
Anti-loading control antibody (e.g., anti-GAPDH)
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with either vehicle control or a high concentration of this compound for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SHP2 in each sample by SDS-PAGE and Western blotting using an anti-SHP2 antibody.
-
A shift in the melting curve (i.e., more soluble SHP2 at higher temperatures) in the compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).[8][9]
Materials:
-
Purified, high-concentration SHP2 protein
-
This compound
-
ITC buffer (degassed)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of SHP2 in the ITC sample cell.
-
Prepare a solution of this compound in the ITC syringe at a concentration significantly higher than the SHP2 concentration.
-
Perform a series of small injections of the compound into the SHP2 solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Conclusion and Future Directions
The unique combination of a trifluoromethyl group and a phosphonic acid moiety in this compound makes it a compelling candidate for investigation in drug discovery. The proposed hypothesis of SHP2 inhibition provides a clear and testable starting point for its biological characterization. The detailed protocols outlined in this guide offer a robust framework for researchers to validate this hypothesis and to elucidate the compound's mechanism of action. Positive results from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to assess its therapeutic potential.
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Topic: Experimental Setup for Reactions Involving [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure is characterized by a phenyl ring substituted with a highly lipophilic trifluoromethyl (-CF₃) group and a methylphosphonic acid [-CH₂P(O)(OH)₂] moiety.[1][2] This unique combination imparts valuable properties: the -CF₃ group can enhance metabolic stability and membrane permeability of drug candidates, while the phosphonic acid group serves as a versatile anchor for surface modification or as a phosphate mimic in biological systems.[3]
This guide provides detailed protocols and the underlying scientific rationale for key reactions involving this molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Section 1: Compound Properties and Critical Safety Protocols
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is paramount.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 146780-15-6 | [1] |
| Molecular Formula | C₈H₈F₃O₃P | [1] |
| Molecular Weight | 240.12 g/mol | [1][2] |
| IUPAC Name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | [1] |
| SMILES | C1=CC(=CC=C1CP(=O)(O)O)C(F)(F)F | [1] |
Hazard Identification and Safe Handling
While a specific safety data sheet for the methylated compound is not detailed in the provided search results, data from the closely related [4-(trifluoromethyl)phenyl]phosphonic acid and general phosphonic acids indicate a need for stringent safety measures.[4][5]
-
GHS Hazard Statements: Assumed to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye damage.[3][4] May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.[6]
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[7] Keep containers tightly closed in a dry, cool, and well-ventilated area.[6]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Section 2: Core Reaction Protocols & Methodologies
The phosphonic acid moiety is the primary site of reactivity. The following protocols detail its esterification, a common derivatization, and a conceptual pathway for its synthesis.
Protocol 2.1: Selective Esterification of the Phosphonic Acid Moiety
Esterification of phosphonic acids is a foundational technique to modify solubility, modulate biological activity, or prepare intermediates for further coupling reactions. Triethyl orthoacetate is an excellent reagent for this purpose as it acts as both a reagent and a solvent, and the reaction selectivity can be controlled simply by adjusting the temperature.[8]
Principle & Rationale: At lower temperatures (e.g., 30 °C), the reaction with triethyl orthoacetate favors the formation of a monoester via a 1,1-diethoxyethyl ester intermediate. At higher temperatures (e.g., 90-100 °C), this intermediate further reacts to yield the diester. This temperature-dependent selectivity provides a powerful and straightforward method to access either the mono- or di-esterified product from the same set of reagents.[8]
Experimental Protocol:
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 240 mg).
-
Reaction Setup: Add a significant excess of triethyl orthoacetate (e.g., 5-10 mL). The orthoacetate serves as both the solvent and the esterifying agent.[8]
-
Temperature Control (Critical Step):
-
Reaction Monitoring: Periodically take an aliquot of the reaction mixture, dilute with a deuterated solvent (e.g., CDCl₃), and acquire a ³¹P NMR spectrum. The disappearance of the starting material signal and the appearance of a new, single peak for the monoester or diester will indicate reaction progress.
-
Work-up and Purification:
-
Once the reaction is complete, remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to yield the pure ester.
-
DOT Visualization: Workflow for Selective Esterification
Caption: Two-step conceptual synthesis of the target acid.
Section 3: Analytical and Characterization Workflow
Confirming the identity and purity of the reaction products is a critical component of any protocol. An orthogonal approach using multiple analytical techniques is essential for a self-validating system. [9] Principle & Rationale: This workflow ensures that the material isolated from a reaction is indeed the correct product and meets the required purity standards. ³¹P NMR provides unambiguous confirmation of transformations at the phosphorus center. ¹H and ¹⁹F NMR confirm the integrity of the organic scaffold. HPLC provides quantitative purity analysis, and Mass Spectrometry confirms the molecular weight. [8][9] Step-by-Step Characterization Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) for rapid qualitative assessment of reaction progress. For phosphorus-containing compounds, ³¹P NMR is superior as it directly probes the phosphorus environment. [8]2. Purification: Following the reaction work-up, purify the crude material using the most appropriate technique (e.g., silica gel chromatography, preparative HPLC, or recrystallization).
-
Structural Elucidation (NMR Spectroscopy):
-
³¹P NMR: The single most informative technique. The phosphonic acid will have a characteristic chemical shift. Its ester derivatives will appear at different, distinct chemical shifts.
-
¹H NMR: Confirms the structure of the organic backbone and can be used to determine the ratio of ester groups to the aromatic/methylene protons.
-
¹⁹F NMR: A single peak confirms the presence and purity of the -CF₃ group.
-
-
Purity Assessment (HPLC):
-
Due to the polarity of the phosphonic acid, standard reversed-phase HPLC is often ineffective.
-
Method of Choice: Use Reversed-Phase Ion-Pairing (RP-IP) HPLC. An ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) is added to the mobile phase to retain the anionic phosphonic acid on a C18 column. [9] * Alternatively, anion-exchange chromatography can be employed. [10]5. Identity Confirmation (Mass Spectrometry):
-
Use Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode to observe the [M-H]⁻ ion, confirming the molecular weight of the product.
-
DOT Visualization: Post-Reaction Analytical Workflow
Caption: Comprehensive analytical and characterization workflow.
References
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PubChem. [4-(Trifluoromethyl)phenyl]phosphonic acid | C7H6F3O3P | CID 12670619. National Center for Biotechnology Information. Available at: [Link]
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Application Note: High-Purity Purification Strategies for [4-(trifluoromethyl)phenyl]methylphosphonic Acid
Abstract and Introduction
[4-(trifluoromethyl)phenyl]methylphosphonic acid (TFMPA), a bifunctional organophosphorus compound, is gaining interest in materials science and drug development. Its structure, featuring a polar phosphonic acid head and a lipophilic 4-(trifluoromethyl)phenyl tail, imparts unique properties but also presents significant purification challenges.[1] The high polarity of the phosphonic acid group can lead to strong interactions with stationary phases in chromatography and high solubility in polar solvents, complicating isolation.[2] Furthermore, phosphonic acids are often hygroscopic and may exist as amorphous solids or oils when impure, making crystallization difficult.[2][3]
This guide provides a detailed overview of robust purification techniques for TFMPA, tailored for researchers and process chemists. We will explore the causality behind methodological choices, moving beyond simple step-by-step instructions to empower scientists with a framework for rational purification design. The protocols described herein—spanning recrystallization, salt formation, and column chromatography—are designed to be self-validating systems for achieving high purity and batch-to-batch consistency.
Physicochemical Profile of TFMPA
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. The dual nature of TFMPA governs its behavior in various separation systems.
| Property | Value | Significance in Purification |
| Molecular Formula | C₈H₈F₃O₃P | - |
| Molecular Weight | 240.12 g/mol [4][5] | Influences diffusion rates and mass-based detection. |
| Appearance | Typically a white to off-white solid | Crystalline nature is a prerequisite for effective recrystallization. Off-colors indicate impurities. |
| pKa | Estimated pKa₁ ≈ 2-3, pKa₂ ≈ 7-8 | The acidic nature dictates its charge state at a given pH. This is critical for ion-exchange chromatography, extractions, and suppressing ionization during chromatography. |
| Solubility Profile | Soluble in polar organic solvents (MeOH, EtOH, Acetone). Low solubility in non-polar solvents (Hexane, Toluene). Moderate to high solubility in water. | Key for selecting appropriate recrystallization solvents and chromatographic mobile phases. The trifluoromethyl group increases lipophilicity compared to unsubstituted analogs.[1] |
| Hygroscopicity | High | The compound can absorb atmospheric moisture, affecting accurate weighing and potentially co-crystallizing with water, which may require rigorous drying procedures.[2][6] |
Strategic Approach to Purification
The optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following decision-making workflow provides a logical path to selecting the most appropriate technique.
Caption: Purification strategy decision flow for TFMPA.
Protocol 1: Recrystallization
Recrystallization is the most efficient purification method for solid compounds with moderate to high initial purity (>85%), as it is scalable and cost-effective. The goal is to identify a solvent or solvent system that dissolves TFMPA at elevated temperatures but provides low solubility upon cooling.
Principle of Solvent Selection
The amphiphilic nature of TFMPA requires careful solvent choice. Highly polar solvents like methanol may keep the compound in solution even when cold, while non-polar solvents like hexane will likely fail to dissolve it at all. A solvent of intermediate polarity or a binary solvent system is often ideal.
| Solvent System | Rationale & Expected Outcome |
| Acetonitrile | Often an excellent choice for phosphonic acids, providing a good balance of polarity.[2] |
| Water / Ethanol | Dissolving in a minimal amount of hot water or ethanol, followed by slow cooling, can yield crystals. The high polarity of water interacts well with the phosphonic acid moiety. |
| Ethyl Acetate / Hexane | A binary system. Dissolve the crude product in a minimum of hot ethyl acetate (the "good" solvent) and slowly add hexane (the "poor" solvent) until turbidity persists. Re-heat to clarify and cool slowly. |
| Toluene | Can be effective for azeotropic removal of water during the final isolation steps.[2] |
Step-by-Step Protocol: Recrystallization from Acetonitrile/Water
This protocol leverages the high solubility of TFMPA in hot acetonitrile and its reduced solubility upon cooling, with water used as a co-solvent to modulate solubility.
-
Dissolution: Place the crude TFMPA (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of acetonitrile (e.g., 20-25 mL) and heat the mixture to a gentle reflux (approx. 80°C) with stirring.
-
Co-solvent Addition: If the solid does not fully dissolve, add deionized water dropwise until a clear, homogeneous solution is achieved. Avoid adding a large excess of water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator (4°C) for several hours or overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold acetonitrile to remove residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a desiccator over P₂O₅ to remove residual water and solvent.[2][6]
Advanced Protocol: Purification via Salt Formation
If the free acid fails to crystallize or forms an oil, converting it to a salt can dramatically improve its crystallinity.[3] Cyclohexylamine or sodium hydroxide are effective counter-ions.[3]
-
Salt Formation: Dissolve the crude TFMPA in a suitable solvent like ethanol or acetone.
-
Base Addition: Add one equivalent of a base (e.g., a solution of sodium hydroxide in ethanol or neat cyclohexylamine) dropwise with vigorous stirring. A precipitate of the salt may form immediately.
-
Crystallization: Gently heat the mixture to dissolve any fine precipitate and then cool slowly to induce the formation of well-defined crystals.
-
Isolation & Regeneration: Isolate the salt crystals by filtration as described above. To regenerate the free acid, dissolve the salt in water, acidify the solution with concentrated HCl (which reduces the water solubility of the phosphonic acid), and extract the product into an organic solvent like ethyl acetate or filter the precipitated solid.[2][6]
Protocol 2: Chromatographic Purification
For crude products that are oily, amorphous, or contain impurities with similar polarity to the product, column chromatography is the method of choice.
Principle of Method Selection
The strong acidity of the phosphonic acid moiety leads to significant tailing (streaking) on standard silica gel due to strong, non-ideal interactions. This can be mitigated by:
-
Acidifying the Mobile Phase: Adding a small amount of a volatile acid (e.g., acetic or formic acid) to the eluent protonates the phosphonic acid, reducing its interaction with the acidic silica surface and resulting in sharper peaks.[7][8]
-
Reverse-Phase Chromatography: Using a non-polar stationary phase (like C18 silica) with a polar mobile phase is highly effective for polar molecules like phosphonic acids.[2][9]
Caption: General workflow for chromatographic purification.
Step-by-Step Protocol: Acid-Modified Silica Gel Chromatography
This method is suitable for multi-gram scale purification where high resolution is required.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add a drop of acetic acid to the TLC developing chamber. Aim for an Rf value of 0.2-0.3 for TFMPA in a system like 95:5 DCM:MeOH + 0.5% acetic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 DCM:MeOH + 0.5% acetic acid). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude TFMPA in a minimal amount of the mobile phase. If solubility is low, dissolve it in a stronger solvent (like pure methanol), adsorb it onto a small amount of silica gel, evaporate the solvent to a free-flowing powder, and dry-load this powder onto the top of the packed column.[10]
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity (gradient elution) by slowly increasing the percentage of methanol. For example:
-
Column Volumes 1-2: 98:2 DCM:MeOH + 0.5% AcOH
-
Column Volumes 3-10: Gradient to 90:10 DCM:MeOH + 0.5% AcOH
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Isolation: Evaporate the solvent from the combined fractions under reduced pressure. Co-evaporation with toluene can help remove residual acetic acid. Dry the final product under high vacuum.
Step-by-Step Protocol: Preparative Reverse-Phase HPLC (RP-HPLC)
For obtaining material of the highest purity (>99%), preparative RP-HPLC is the definitive method.
-
System Preparation: Use a C18-functionalized silica column. The mobile phase will typically consist of Solvent A (e.g., 0.1% Trifluoroacetic Acid (TFA) in Water) and Solvent B (e.g., 0.1% TFA in Acetonitrile).
-
Method Development: Develop a separation method on an analytical scale first to determine the optimal gradient. A typical gradient might run from 10% B to 95% B over 20-30 minutes.
-
Sample Preparation: Dissolve the partially purified TFMPA in a small amount of the initial mobile phase (e.g., 90:10 A:B). Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Purification: Inject the sample onto the preparative column and run the gradient method. Monitor the elution using a UV detector (e.g., at 254 nm).
-
Fraction Collection: Collect the peak corresponding to TFMPA.
-
Isolation: Remove the majority of the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a fluffy white solid.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" during Recrystallization | The compound's melting point is lower than the boiling point of the solvent; Cooling is too rapid; Impurities are depressing the melting point. | Use a lower-boiling point solvent; Ensure slow, gradual cooling (insulate the flask); Try purifying via chromatography first to remove impurities; Attempt salt crystallization. |
| Streaking/Tailing on Silica Gel Column | Strong ionic interaction between the phosphonic acid and silica surface. | Add 0.5-1% acetic or formic acid to the mobile phase to suppress deprotonation.[7][8] |
| Product is a Hygroscopic, Sticky Solid | Inherent property of many phosphonic acids; Residual water. | Dry rigorously under high vacuum over P₂O₅; Co-evaporate with toluene to azeotropically remove water; Convert to a less hygroscopic salt for easier handling; Lyophilize from a tBuOH solution.[3] |
| No Crystals Form Upon Cooling | Solution is not supersaturated (too much solvent); Compound is too soluble in the chosen solvent. | Reduce the solvent volume by evaporation and re-cool; Add an anti-solvent (a solvent in which the compound is insoluble) dropwise; Scratch the inside of the flask with a glass rod to induce nucleation. |
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ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. researchgate.net. [Link]
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ResearchGate. (2014). Efficient Synthesis of Novel 4'-Trifluoromethyl-5'-norcarbocyclic Purine Phosphonic Acid Analogs by Using the Ruppert-Prakash Reaction. researchgate.net. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid | C8H8F3O3P | CID 9881235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. columbia.edu [columbia.edu]
- 10. Chromatography [chem.rochester.edu]
Application Notes & Protocols: A Comprehensive Safety Guide for Handling [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
Abstract
[4-(Trifluoromethyl)phenyl]methylphosphonic acid is an organophosphorus compound with significant utility in pharmaceutical research and materials science. Its structure, which includes both a phosphonic acid moiety and a trifluoromethylphenyl group, necessitates a robust and informed approach to laboratory safety. These application notes provide a detailed framework for researchers, scientists, and drug development professionals to handle this compound safely. The protocols herein are synthesized from established chemical safety principles and data from structurally analogous compounds, emphasizing hazard mitigation through engineering controls, appropriate personal protective equipment, and stringent operational procedures.
Hazard Identification and Risk Assessment
While a comprehensive, peer-reviewed toxicological profile for this compound is not widely published, a reliable hazard assessment can be constructed by analyzing its structural components and referencing data for similar molecules.
1.1. Chemical Moiety Analysis
-
Phosphonic Acid Group: This functional group confers acidic properties. Like other phosphonic acids, it is expected to be corrosive and can cause severe irritation or burns to the skin and eyes.[1][2]
-
Trifluoromethyl Group: The -CF3 group is a common substituent in pharmaceuticals and is generally considered to be metabolically stable.[3][4] However, the overall hazard profile of the molecule must be considered.
-
Physical Form: As a solid powder, the primary route of exposure, outside of direct dermal contact, is through the inhalation of airborne dust.[5]
1.2. GHS Hazard Classification (Proxy Data)
The following classification is based on data for the closely related compound, [4-(Trifluoromethyl)phenyl]phosphonic acid, and serves as a strong guideline. Users must consult the vendor-specific Safety Data Sheet (SDS) for definitive classifications.
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. | [6] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. | [6] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage. | [6] |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin. | [6] |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled. | [6] |
Exposure Controls and Personal Protection
A multi-tiered strategy is essential to minimize the risk of exposure. This begins with robust engineering controls, supplemented by mandatory personal protective equipment (PPE).
2.1. Engineering Controls: The Primary Barrier
All procedures involving the handling of solid this compound or its solutions must be conducted within a properly functioning chemical fume hood.[7][8] The fume hood is the primary engineering control designed to capture and exhaust dusts, vapors, and aerosols, preventing inhalation by the operator. The face velocity should be certified annually and checked before each use.
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is not a substitute for good engineering controls but is essential for protecting against spills, splashes, and unforeseen contact.[9]
| Category | Specification | Rationale and Causality |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield is required when handling larger quantities (>50g) or when a splash hazard is significant. | The phosphonic acid moiety presents a significant risk of causing severe, irreversible eye damage.[6][10] Standard safety glasses do not provide adequate protection from splashes. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended. | Provides a chemical barrier against skin contact.[11] In the event of a splash, the outer glove can be removed immediately, minimizing exposure time. Always inspect gloves for defects before use.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Ensures no skin is exposed between the glove and the sleeve.[9] |
| Respiratory Protection | Not required if work is performed within a certified fume hood. | A fume hood provides adequate respiratory protection from powders and vapors.[7] If a spill occurs outside the hood, an appropriate NIOSH-approved respirator may be required for cleanup. |
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility. The following procedures cover the most common laboratory manipulations.
3.1. Protocol for Weighing and Solution Preparation
This protocol is designed to minimize dust generation and prevent contamination.
Caption: Workflow for the safe weighing and dissolution of the compound.
Step-by-Step Methodology:
-
Preparation: Confirm the fume hood is operational. Assemble all necessary items—the chemical container, spatula, weigh boat, appropriate glassware, solvent, and a designated hazardous waste container—inside the fume hood to minimize traffic in and out of the workspace.
-
PPE: Don all PPE as specified in Section 2.2.
-
Weighing: Place the weigh boat on the analytical balance and tare. Carefully open the stock container. Use a clean spatula to transfer the solid compound to the weigh boat. Do not tap the spatula against the container, as this can aerosolize the fine powder. Immediately and securely recap the stock container.
-
Dissolution: Carefully transfer the weighed solid into the receiving flask or beaker. To prevent splashing, add the solvent slowly, allowing it to run down the interior side of the glassware.[8]
-
Initial Cleanup: Dispose of the contaminated weigh boat and the outer pair of gloves into the designated solid hazardous waste container.
-
Final Decontamination: Wipe the spatula and the work surface of the fume hood with a solvent-dampened towel. Dispose of the towel in the solid waste container.
-
Doffing PPE: After completing the work, remove the lab coat and remaining gloves, and finally the goggles. Wash hands thoroughly with soap and water.
Storage and Waste Management
4.1. Storage Protocol
-
Location: Store the compound in a cool, dry, well-ventilated area.[13]
-
Container: Keep the container tightly closed to prevent absorption of moisture.[5]
-
Segregation: Store separately from strong bases, oxidizing agents, and other incompatible materials as specified in the SDS.[2] The storage cabinet should be labeled as "Corrosive - Acidic".
4.2. Waste Disposal Protocol
All waste materials contaminated with this compound must be treated as hazardous waste. Never dispose of this chemical down the drain.
Sources
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. scribd.com [scribd.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. [4-(Trifluoromethyl)phenyl]phosphonic acid | C7H6F3O3P | CID 12670619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 10. flinnsci.com [flinnsci.com]
- 11. aksci.com [aksci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
Welcome to the Technical Support Center for the synthesis of [4-(trifluoromethyl)phenyl]methylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development efforts.
I. Overview of the Synthetic Pathway
The most common and reliable method for synthesizing this compound involves a two-step process. The first step is a Michaelis-Arbuzov reaction between 4-(trifluoromethyl)benzyl bromide and triethyl phosphite to form the intermediate, diethyl [4-(trifluoromethyl)phenyl]methylphosphonate. The second step is the hydrolysis of this phosphonate ester to yield the final phosphonic acid.
Caption: Overall synthetic workflow.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
A. Michaelis-Arbuzov Reaction Step
Question 1: My Michaelis-Arbuzov reaction is sluggish or incomplete. What are the possible causes and solutions?
-
Possible Cause 1: Low Reaction Temperature. The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed at a reasonable rate. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring can slightly deactivate the benzyl bromide, necessitating sufficient thermal energy.
-
Solution: Ensure the reaction temperature is maintained between 150-160 °C. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal reaction time at this temperature.
-
-
Possible Cause 2: Impure Reactants. The presence of moisture or other impurities in the 4-(trifluoromethyl)benzyl bromide or triethyl phosphite can interfere with the reaction.
-
Solution: Use freshly distilled triethyl phosphite and ensure the 4-(trifluoromethyl)benzyl bromide is pure and dry.
-
-
Possible Cause 3: Inefficient Mixing. In a neat reaction (without solvent), inefficient stirring can lead to localized overheating and side reactions, or incomplete reaction.
-
Solution: Employ vigorous mechanical stirring to ensure homogeneous mixing of the reactants.
-
Question 2: I am observing significant side product formation in my Michaelis-Arbuzov reaction. What are these side products and how can I minimize them?
-
Common Side Product 1: Over-alkylation of Triethyl Phosphite. If the reaction temperature is too high or the reaction time is too long, the newly formed phosphonate can react further.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress to stop it once the starting material is consumed. Use of a slight excess of triethyl phosphite can also minimize this.
-
-
Common Side Product 2: Products from Elimination Reactions. Although less common with benzylic halides, at very high temperatures, elimination reactions can occur.
-
Solution: Maintain the reaction temperature in the recommended range of 150-160 °C.
-
Question 3: How do I effectively purify the diethyl [4-(trifluoromethyl)phenyl]methylphosphonate intermediate?
-
Primary Purification Method: Vacuum Distillation. The product is a high-boiling point oil, and vacuum distillation is the most effective method for purification.
-
Procedure: After the reaction is complete, allow the mixture to cool. Remove any unreacted triethyl phosphite under reduced pressure. The desired phosphonate can then be distilled under high vacuum.
-
Typical Boiling Point: The boiling point will be significantly lower under vacuum. Expect a boiling point in the range of 130-140 °C at approximately 1 mmHg.
-
-
Alternative Purification: Column Chromatography. If distillation is not feasible, column chromatography on silica gel can be used.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective.
-
| Parameter | Value |
| Reaction Temperature | 150-160 °C |
| Reactant Ratio | 1.0 eq. 4-(trifluoromethyl)benzyl bromide to 1.1-1.2 eq. triethyl phosphite |
| Reaction Time | 2-4 hours (monitor by TLC or ³¹P NMR) |
| Purification | Vacuum Distillation |
Table 1: Recommended Parameters for the Michaelis-Arbuzov Reaction.
B. Hydrolysis Step
Question 4: My hydrolysis of the phosphonate ester is incomplete. How can I drive the reaction to completion?
-
Possible Cause 1: Insufficiently Strong Hydrolysis Conditions. The hydrolysis of phosphonate esters can be slow.
-
Solution (Acidic Hydrolysis): Use concentrated hydrochloric acid (e.g., 6M HCl) and reflux for an extended period (12-24 hours). The progress can be monitored by the disappearance of the ester signal in ³¹P NMR.
-
Solution (Basic Hydrolysis): Use a concentrated solution of a strong base like sodium hydroxide or potassium hydroxide and reflux. Note that this will form the phosphonate salt, which will require acidification in a separate step to yield the final product.
-
-
Possible Cause 2: Phase Separation. If using aqueous acid or base, the organic phosphonate ester may not be fully miscible, leading to a slow reaction at the interface.
-
Solution: Add a co-solvent such as ethanol or dioxane to create a homogeneous reaction mixture.
-
Question 5: I am concerned about the stability of the trifluoromethyl group under harsh hydrolysis conditions. Is this a valid concern?
The trifluoromethyl group is generally stable under both acidic and basic hydrolysis conditions used for phosphonate esters. However, extremely harsh conditions (e.g., very high temperatures for prolonged periods in strong base) could potentially lead to some degradation, though this is not a commonly reported issue for this specific transformation.
Question 6: What is the best way to isolate and purify the final this compound?
-
Isolation from Acidic Hydrolysis:
-
After the hydrolysis is complete, the excess HCl and water can be removed under reduced pressure.
-
The crude product, which is often a viscous oil or a waxy solid, can be purified by recrystallization.
-
-
Isolation from Basic Hydrolysis:
-
After hydrolysis, the reaction mixture should be cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of about 1-2.
-
The precipitated phosphonic acid can be collected by filtration. If it oils out, it can be extracted with a suitable organic solvent like ethyl acetate.
-
-
Purification Techniques:
-
Recrystallization: This is the most common and effective method. A mixture of solvents is often required. Good results have been reported with toluene or a mixture of acetone and water.
-
Anion-Exchange Chromatography: For very high purity, chromatography on a strong anion-exchange resin can be employed. The product is eluted with a gradient of a volatile acid, such as formic acid, in water.[1]
-
Salt Formation: If the free acid is difficult to handle (e.g., very hygroscopic), it can be converted to a more crystalline salt, such as the sodium or dicyclohexylammonium salt, for easier purification and handling.[1]
-
III. Detailed Experimental Protocols
A. Synthesis of Diethyl [4-(trifluoromethyl)phenyl]methylphosphonate
Caption: Step-by-step Michaelis-Arbuzov protocol.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-(trifluoromethyl)benzyl bromide (1.0 eq.).
-
Add triethyl phosphite (1.1-1.2 eq.) to the flask.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or by ³¹P NMR. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite by distillation under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl [4-(trifluoromethyl)phenyl]methylphosphonate as a colorless oil.
B. Hydrolysis of Diethyl [4-(trifluoromethyl)phenyl]methylphosphonate
Caption: Step-by-step acidic hydrolysis protocol.
Procedure (Acidic Hydrolysis):
-
Place the diethyl [4-(trifluoromethyl)phenyl]methylphosphonate (1.0 eq.) in a round-bottom flask.
-
Add a sufficient volume of concentrated hydrochloric acid (e.g., 6M) to dissolve the phosphonate. A co-solvent like ethanol can be added if necessary to ensure homogeneity.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction by ³¹P NMR until the starting material is no longer observed.
-
Cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure to obtain the crude phosphonic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as toluene or an acetone/water mixture, to yield this compound as a white solid.
IV. References
-
Hirschmann, R. et al. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. UNH Scholars' Repository.
-
Gautier, A. et al. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Available at: [Link]
-
Keglevich, G. & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available at: [Link]
-
Turhanen, P. A. (2013). Answer to "Experience with purification/crystallisation of phosphonic acids - RPO(OH)2". ResearchGate. Available at: [Link]
Sources
optimizing reaction conditions for [4-(trifluoromethyl)phenyl]methylphosphonic acid synthesis
Technical Support Center: Synthesis of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and data-driven optimization advice to ensure the success of your synthesis.
Overview of the Synthetic Strategy
The most reliable and commonly employed route to this compound is a two-step process. It begins with a Michaelis-Arbuzov reaction to form the diethyl phosphonate ester intermediate, followed by a hydrolysis step to yield the final phosphonic acid.
Caption: General two-step workflow for the synthesis.
Part 1: The Michaelis-Arbuzov Reaction - A Deep Dive
This reaction forms the critical P-C bond. While fundamentally robust, its efficiency is highly dependent on carefully controlled conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Michaelis-Arbuzov reaction in this specific synthesis? A1: The reaction proceeds via a nucleophilic attack (Sɴ2 mechanism) from the phosphorus atom of the triethyl phosphite onto the electrophilic benzylic carbon of 4-(trifluoromethyl)benzyl bromide.[1] This forms a phosphonium intermediate, which then undergoes dealkylation. The bromide ion attacks one of the ethyl groups, yielding the stable diethyl phosphonate product and volatile ethyl bromide as a byproduct.
Q2: Why is 4-(trifluoromethyl)benzyl bromide preferred over the chloride analogue? A2: The reactivity of the alkyl halide is critical for the Sɴ2 reaction. Bromide is a better leaving group than chloride, making the benzyl bromide significantly more reactive. Using the chloride often requires higher temperatures and longer reaction times, which can lead to increased side products and decomposition.[2]
Q3: My reaction turns dark brown/black upon heating. Is this normal? A3: While some color change is expected, a significant darkening to brown or black often indicates decomposition. This is typically caused by excessive temperatures (e.g., >160-170°C) or the presence of impurities. It is crucial to maintain a consistent internal temperature and ensure all reagents and glassware are dry and free of contaminants.
Troubleshooting Guide: Michaelis-Arbuzov Reaction
Caption: Troubleshooting flowchart for the Michaelis-Arbuzov step.
Q4: My yield of the phosphonate ester is consistently low. What are the likely causes and solutions? A4: Low yields in this step can typically be traced to three main factors:
-
Insufficient Reaction Temperature: The Arbuzov reaction requires significant thermal energy.[1] A common mistake is monitoring the oil bath temperature instead of the internal reaction temperature.
-
Solution: Use a thermocouple to monitor the internal temperature and maintain it between 140-160°C. Ensure efficient stirring to prevent localized overheating.
-
-
Substrate Reactivity: As discussed, benzyl chlorides are less reactive than bromides.[2] Impurities in the starting halide can also inhibit the reaction.
-
Solution: Confirm the identity and purity of your 4-(trifluoromethyl)benzyl halide. If possible, use the bromide variant.
-
-
Byproduct Competition: The reaction produces ethyl bromide. If this byproduct is not removed, it can compete with the starting benzyl bromide for the triethyl phosphite, slowing the reaction.[1][3]
-
Solution: Using a low molecular weight phosphite like triethyl phosphite is advantageous because the resulting ethyl bromide is volatile and can be distilled out of the reaction mixture as it forms, driving the equilibrium toward the desired product.[1][3] Set up the reaction with a short path distillation head to facilitate byproduct removal.
-
Experimental Protocol: Diethyl [4-(trifluoromethyl)phenyl]methylphosphonate
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add 4-(trifluoromethyl)benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq). Note: A slight excess of the phosphite ensures complete consumption of the more valuable benzyl bromide.
-
Reaction: Begin stirring and heat the mixture gradually in an oil bath to an internal temperature of 140-150°C.
-
Monitoring: The reaction is exothermic. Maintain the temperature for 3-4 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy (the starting triethyl phosphite peak at ~139 ppm will shift to the product peak at ~22-24 ppm).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under high vacuum. The resulting crude oil is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
| Parameter | Recommended Condition | Rationale |
| Starting Halide | 4-(trifluoromethyl)benzyl bromide | Better leaving group than chloride, leading to faster reaction times and higher yields. |
| Phosphite | Triethyl phosphite | Generates a volatile byproduct (ethyl bromide) that can be removed, driving the reaction forward.[1][3] |
| Stoichiometry | 1.2 eq Triethyl phosphite | A slight excess ensures the complete conversion of the benzyl halide. |
| Temperature | 140-150°C (Internal) | Necessary to overcome the activation energy of the reaction.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phosphite reagent at high temperatures. |
Part 2: Hydrolysis to the Final Phosphonic Acid
The final step involves the cleavage of the ethyl esters to reveal the phosphonic acid. The choice of method here is critical and depends on the stability of your molecule and desired purity profile.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for phosphonate ester hydrolysis? A1: The two most prevalent methods are:
-
Acidic Hydrolysis: Typically involves refluxing the ester in concentrated hydrochloric acid (HCl). This is a straightforward and cost-effective method.[4][5]
-
McKenna Reaction: A two-step, milder alternative using bromotrimethylsilane (TMSBr) to form a silyl ester intermediate, followed by methanolysis to yield the phosphonic acid.[4][5]
Q2: My final product is a sticky, hard-to-handle oil. How can I get a solid? A2: This is a very common issue with phosphonic acids, which are often hygroscopic and resistant to crystallization.[2][6]
-
Strategy 1: Salt Formation: Convert the phosphonic acid to a salt. The dicyclohexylammonium (DCHA) salt is often crystalline and easy to handle.[6] Simply dissolve the crude acid in a solvent like acetone and add dicyclohexylamine. The salt will typically precipitate and can be collected by filtration. The free acid can be regenerated later if needed.
-
Strategy 2: Lyophilization: If the product is water-soluble, lyophilization (freeze-drying) from a water or t-BuOH/water solution can yield a fine, manageable powder instead of a viscous oil.[6]
Troubleshooting Guide: Hydrolysis
Caption: Decision tree for selecting the appropriate hydrolysis method.
Q3: I see a peak for phosphoric acid in my crude product. What happened? A3: The presence of phosphoric acid indicates that the P-C bond has been cleaved. This can occur under harsh acidic conditions, especially with prolonged heating.[7]
-
Solution: The P-C bond in this molecule is relatively robust, but if you encounter this issue, switch to the milder McKenna reaction, which avoids strong protic acids.
Q4: My hydrolysis is incomplete, and I have a mixture of mono-ester and di-ester. A4: Incomplete dealkylation is a common problem, especially with acidic hydrolysis if conditions are not sufficiently forcing.[7]
-
Solution: For HCl hydrolysis, ensure you are using concentrated acid and refluxing for an adequate period (often 6-12 hours). For the McKenna reaction, ensure the TMSBr is fresh and used in sufficient excess (at least 2.2 equivalents). Monitor the reaction by ³¹P NMR until the starting material and mono-ester peaks have disappeared.
Experimental Protocols: Hydrolysis
Method A: Acidic Hydrolysis
-
Setup: To a round-bottom flask containing the crude diethyl phosphonate, add concentrated hydrochloric acid (approx. 10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 8-12 hours.
-
Workup: Cool the reaction to room temperature. Remove the water and excess HCl under reduced pressure. The resulting residue is the crude phosphonic acid. Co-evaporation with toluene can help remove residual water.
-
Purification: The crude product can be purified by recrystallization (e.g., from water or ethyl acetate/hexanes) or by following the solidification strategies outlined in FAQ Q2.
Method B: McKenna Reaction (TMSBr Hydrolysis)
-
Setup: To a flame-dried flask under nitrogen, add the crude diethyl phosphonate dissolved in anhydrous dichloromethane (DCM).
-
Silylation: Cool the solution to 0°C. Add bromotrimethylsilane (TMSBr, 2.5 eq) dropwise. After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Methanolysis: Carefully add methanol to the reaction mixture. This will quench the excess TMSBr and hydrolyze the intermediate silyl ester. Stir for 30 minutes.
-
Workup: Remove all volatile components under reduced pressure. The remaining solid or oil is the crude phosphonic acid.
-
Purification: Purify as described in Method A. This method often yields a cleaner crude product.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Phosphonate Synthesis. Benchchem.
-
Valiaho, J., et al. (2016). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Reaction conditions: 4-(trifluoromethyl). ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yields in phosphonic acid synthesis. Benchchem.
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Retrieved from [Link]
-
CCS Chemistry. (n.d.). Radical Arbuzov Reaction. Chinese Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction with different catalysts required for the synthesis of compound 4a. ResearchGate. Retrieved from [Link]
-
Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Retrieved from [Link]
-
Kafarski, P., & Lejczak, B. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Retrieved from [Link]
-
Keglevich, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]
-
An, L.-T., et al. (2008). Diethyl [Hydroxy(phenyl)methyl]phosphonate. Acta Crystallographica Section E. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]
-
Montchamp, J.-L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Phosphonic acid: preparation and applications. Semantic Scholar. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]
-
An, L.-T., et al. (2008). Diethyl [hydroxy(phenyl)methyl]phosphonate. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylphosphite. Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Organic Syntheses. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Diethyl [hydroxy(phenyl)methyl]phosphonate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. ResearchGate. Retrieved from [Link]
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- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis and Yield of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
Welcome to the technical support center for the synthesis of [4-(trifluoromethyl)phenyl]methylphosphonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and final product purity. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions during your experimental work.
I. Synthesis Overview: The Michaelis-Arbuzov and Subsequent Hydrolysis Route
The most common and reliable method for synthesizing this compound involves a two-step process:
-
Michaelis-Arbuzov Reaction: This reaction forms the crucial carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite, typically triethyl phosphite, with 4-(trifluoromethyl)benzyl halide.[1]
-
Hydrolysis: The resulting phosphonate ester is then hydrolyzed under acidic or basic conditions to yield the final phosphonic acid.[2]
This guide will focus on troubleshooting and optimizing each of these critical steps.
Logical Workflow for Synthesis and Troubleshooting
Caption: Workflow for synthesis and troubleshooting.
II. Troubleshooting the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for forming C-P bonds, but its efficiency can be influenced by several factors.[3]
FAQ 1: My Michaelis-Arbuzov reaction has a low yield. What are the common causes and how can I improve it?
Several factors can contribute to a low yield in this step. Let's break them down:
A. Reactivity of the Benzyl Halide:
The choice of the halide is critical. The general reactivity order is I > Br > Cl .[4] While 4-(trifluoromethyl)benzyl bromide is commonly used, if you are experiencing low reactivity, switching to the iodide analogue can significantly accelerate the reaction. The electron-withdrawing nature of the trifluoromethyl group can deactivate the benzylic position, making a more reactive leaving group beneficial.
B. Reaction Temperature:
The classic Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C.[4]
-
Insight: Insufficient heat can lead to an incomplete reaction. The initial SN2 attack of the phosphite on the benzyl halide forms a phosphonium salt intermediate. The subsequent dealkylation of this salt by the halide ion also requires thermal energy.[3]
-
Recommendation: Ensure your reaction is heated adequately. Start with a temperature of around 120°C and monitor the reaction progress by TLC or ³¹P NMR. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious of excessive heat, which can lead to side reactions and decomposition.[4]
C. Use of Catalysts for Milder Conditions:
For substrates that are sensitive to high temperatures, or to improve reaction rates, the use of a Lewis acid catalyst is highly recommended.
-
Insight: Lewis acids can activate the alkyl halide, making it more susceptible to nucleophilic attack by the phosphite. This allows the reaction to proceed at lower temperatures, often even at room temperature.[5]
-
Recommended Catalysts: Zinc iodide (ZnI₂), lanthanide chlorides (e.g., LaCl₃·7H₂O), and indium(III) bromide (InBr₃) have been shown to be effective.[5][6] An alternative, environmentally friendly approach uses a KI/K₂CO₃ catalytic system in PEG-400 as a solvent, which proceeds smoothly at room temperature.[7][8]
| Parameter | Traditional Method | Catalyzed Method (e.g., ZnI₂) | PEG/KI Method |
| Temperature | 120-160°C | Room Temperature to 80°C | Room Temperature |
| Reaction Time | Hours to days | Generally faster | ~6 hours[8] |
| Advantages | Simple, no catalyst cost | Milder conditions, higher yields for some substrates | Environmentally benign, mild |
| Disadvantages | High energy, potential for side reactions | Catalyst cost, potential for metal contamination | May require specific workup |
D. Purity of Reagents:
-
Insight: The trialkyl phosphite is susceptible to oxidation and hydrolysis. Contaminated phosphite can significantly reduce the yield. Similarly, the benzyl halide should be pure.
-
Recommendation: Use freshly distilled trialkyl phosphite for best results. Ensure your 4-(trifluoromethyl)benzyl halide is free from impurities.
Experimental Protocol: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction
This protocol provides a starting point for a catalyzed reaction under milder conditions.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)benzyl bromide (1.0 eq).
-
Add anhydrous solvent (e.g., toluene or acetonitrile).
-
Add the Lewis acid catalyst (e.g., ZnI₂, 0.1-0.2 eq).
-
Add triethyl phosphite (1.1-1.5 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60-80°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diethyl [4-(trifluoromethyl)phenyl]methylphosphonate by column chromatography or vacuum distillation.
III. Troubleshooting the Hydrolysis of the Phosphonate Ester
The conversion of the phosphonate ester to the final phosphonic acid is a critical step that can present its own set of challenges.
FAQ 2: My hydrolysis is incomplete, or the workup is difficult. What are the best methods for this step?
The choice of hydrolysis method depends on the stability of your molecule and the desired purity.
A. Acidic Hydrolysis (HCl or HBr):
This is the most common method, involving refluxing the phosphonate ester in concentrated hydrochloric or hydrobromic acid.[9]
-
Insight: This method is robust and effective for many substrates. The reaction proceeds through a two-step consecutive hydrolysis of the two ester groups.[10] However, the harsh conditions can be problematic for sensitive molecules.
-
Troubleshooting Incomplete Hydrolysis:
-
Acid Concentration: Ensure you are using concentrated acid (e.g., 37% HCl).
-
Reaction Time: Hydrolysis can take several hours (from 1 to 12 hours).[11] Monitor the reaction to determine the optimal time.
-
Temperature: Refluxing is typically required to drive the reaction to completion.
-
-
Workup Challenges: The final product is a highly polar, often water-soluble solid that can be difficult to isolate. It is often hygroscopic and may form a sticky solid.[12]
B. Silylation-Methanolysis (McKenna's Method):
For a milder and often cleaner conversion, the use of bromotrimethylsilane (TMSBr) followed by methanolysis is an excellent alternative.[9]
-
Insight: TMSBr reacts with the phosphonate ester to form a bis(trimethylsilyl) phosphonate intermediate. This intermediate is highly susceptible to hydrolysis or alcoholysis, quantitatively yielding the phosphonic acid upon addition of methanol or water.[9] This method avoids the harsh acidic conditions and high temperatures.
-
Advantages:
-
Mild reaction conditions.
-
Often results in a cleaner product and easier workup.
-
Suitable for acid-sensitive molecules.
-
-
Recommendation: This is often the preferred method for achieving high purity and avoiding the difficulties associated with strong acid hydrolysis.
Experimental Protocol: Hydrolysis via McKenna's Method
-
Dissolve the diethyl [4-(trifluoromethyl)phenyl]methylphosphonate (1.0 eq) in a dry, inert solvent such as dichloromethane or chloroform under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add bromotrimethylsilane (TMSBr) (2.2-2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the formation of the silylated intermediate by ³¹P NMR if possible.
-
Once the reaction is complete, carefully add methanol dropwise at 0°C.
-
The phosphonic acid will often precipitate from the solution. The solvent can be removed under reduced pressure to yield the crude product.
-
The product can then be purified by recrystallization.
Caption: McKenna's method for phosphonate hydrolysis.
IV. Purification of the Final Product
FAQ 3: My final product, this compound, is difficult to purify and handle. What are some effective purification strategies?
Phosphonic acids are notoriously challenging to purify due to their high polarity and hygroscopic nature.[12]
A. Recrystallization:
-
Insight: Finding a suitable solvent system is key. Due to the polarity of the phosphonic acid group, highly polar solvents or solvent mixtures are often required.
-
Recommended Solvent Systems:
-
Water/Acetone or Water/Acetonitrile: Dissolve the crude product in a minimal amount of hot water and then add acetone or acetonitrile until turbidity is observed. Allow the solution to cool slowly to induce crystallization.[12]
-
Water/Ethanol or Water/Isopropanol: Similar to the above, dissolving in a small amount of water followed by the addition of a cold alcohol can be effective.[12]
-
-
Handling Tip: Phosphonic acids can be highly hygroscopic. It is crucial to filter the crystals quickly and dry them under high vacuum to prevent them from becoming a sticky solid.[12]
B. Salt Formation for Crystallization:
-
Insight: If the free acid does not crystallize well, converting it to a salt can often facilitate the formation of a well-defined crystalline solid.
-
Recommendation: The use of cyclohexylamine or dicyclohexylamine to form the corresponding ammonium salt is a classical and effective method for crystallizing phosphonic acids.[12] The pure salt can then be treated with an acid ion-exchange resin to regenerate the pure phosphonic acid if needed.
C. Lyophilization:
-
Insight: For removing water from a highly hygroscopic compound without heating, lyophilization (freeze-drying) can be an excellent option.
-
Recommendation: Dissolving the product in water or a mixture of tert-butanol and water and then lyophilizing can yield a fine, fluffy powder that is easier to handle than the sticky residue often obtained from evaporation.[12]
V. Summary and Key Recommendations
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Low Yield in Michaelis-Arbuzov | Insufficient temperature; Low reactivity of benzyl halide; Impure reagents. | Increase temperature; Use a more reactive halide (iodide > bromide); Use a Lewis acid catalyst (e.g., ZnI₂); Use freshly distilled phosphite. |
| Incomplete Hydrolysis | Insufficient acid concentration or reaction time; Harsh conditions degrading product. | Ensure use of concentrated acid and adequate reflux time; Switch to milder McKenna's method (TMSBr). |
| Purification Difficulties | High polarity and hygroscopic nature of the phosphonic acid. | Recrystallize from water/acetone or water/alcohol mixtures; Form a crystalline salt (e.g., with cyclohexylamine); Use lyophilization. |
By systematically addressing each stage of the synthesis and applying these troubleshooting strategies, researchers can significantly improve the yield and purity of this compound.
References
-
Wiemer, D. F. (2011). Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. ACS Publications. [Link]
-
Keglevich, G. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]
-
Wiemer, A. J. (n.d.). New synthesis and reactions of phosphonates. Iowa Research Online. [Link]
-
Wikipedia. (n.d.). Phosphonate. [Link]
-
Gresponsive. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. [Link]
-
(n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
(2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]
-
(2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers. [Link]
-
Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
(2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. PMC - NIH. [Link]
-
(n.d.). Michaelis–Arbuzov reaction. J&K Scientific LLC. [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]
-
(2017). Phosphonic acid: preparation and applications. PMC - NIH. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 8. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of [4-(trifluoromethyl)phenyl]methylphosphonic Acid by Chromatography
Welcome to the technical support center for the chromatographic purification of [4-(trifluoromethyl)phenyl]methylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your purification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic purification of this compound, providing causative explanations and actionable solutions.
Issue 1: Poor Peak Shape - Tailing or Fronting
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography. It often stems from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Underlying Causes and Remediation Strategies:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can exist in an ionized state (SiO-). These can interact strongly with the acidic phosphonic acid group of your compound through ion-exchange mechanisms, leading to tailing.[1][2]
-
Solution: Lower the pH of your mobile phase. By adding an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to your mobile phase to achieve a pH at least 2 units below the pKa of your compound, you can suppress the ionization of both the phosphonic acid and the surface silanols. This minimizes secondary ionic interactions.[3] A mobile phase pH of around 2.5-3.0 is a good starting point.[4]
-
-
Metal Contamination: Trace metal impurities in the HPLC system (e.g., stainless steel components) or the silica packing can chelate with the phosphonic acid group, causing peak tailing.[5][6]
-
Solution:
-
Use a column specifically designed for metal-sensitive compounds or consider a metal-free or bio-inert HPLC system.
-
Adding a metal chelator like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM) can help mitigate this issue.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][6]
-
Solution: Reduce the injection volume or the concentration of your sample.[7]
-
Experimental Protocol: Optimizing Mobile Phase pH for Improved Peak Shape
-
Determine the pKa: The first step is to know the pKa of this compound. Phosphonic acids typically have two pKa values, the first one being around 2-3.
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values, for example, using 0.1% formic acid (pH ~2.7), 0.1% TFA (pH ~2.1), and a phosphate buffer at pH 3.0.[4]
-
Equilibrate the Column: For each mobile phase, ensure the column is thoroughly equilibrated (at least 10-20 column volumes) until a stable baseline is achieved.[4]
-
Inject and Analyze: Inject your sample and compare the peak shape across the different pH conditions.
-
Select the Optimal pH: Choose the mobile phase that provides the most symmetrical peak.
Issue 2: Poor Retention on Reversed-Phase Columns
Question: My compound, this compound, is eluting very early from my C18 column, close to the void volume. How can I increase its retention?
Answer:
This compound is a relatively polar compound, especially when the phosphonic acid group is ionized. This can lead to insufficient retention on traditional reversed-phase columns like C18.
Strategies to Enhance Retention:
-
Mobile Phase pH Adjustment: As with peak tailing, the ionization state of your compound is critical. At a higher pH, the phosphonic acid group will be deprotonated and highly polar, resulting in poor retention.
-
Solution: Lowering the mobile phase pH will protonate the phosphonic acid, making the molecule less polar and increasing its interaction with the C18 stationary phase.[3]
-
-
Use of Aqueous C18 Columns: Standard C18 columns can undergo "phase collapse" in highly aqueous mobile phases, leading to a loss of retention.
-
Solution: Employ an "aqueous compatible" C18 column (often designated as AQ). These columns are designed to be stable in 100% aqueous mobile phases and provide better retention for polar compounds.[4]
-
-
Ion-Pair Chromatography: This technique introduces an ion-pairing reagent to the mobile phase that has a hydrophobic part and an ionic head. This reagent pairs with the ionized analyte, and the resulting neutral complex is retained on a reversed-phase column.
-
Solution: For your anionic phosphonic acid, a cationic ion-pairing reagent like tetrabutylammonium (TBA) can be added to the mobile phase.[8]
-
-
Alternative Chromatographic Modes:
-
Ion-Exchange Chromatography (IEC): Anion-exchange chromatography is a highly effective method for purifying phosphonic acids.[9][10] The negatively charged phosphonate will bind to a positively charged anion-exchange resin. Elution is typically achieved by increasing the salt concentration or decreasing the pH of the eluent.[9]
-
Aqueous Normal Phase (ANP) or HILIC: These techniques use a polar stationary phase and a mobile phase with a high organic content. They are well-suited for the retention of polar compounds.
-
Troubleshooting Workflow for Poor Retention
Caption: Workflow for troubleshooting poor retention.
Issue 3: Difficulty with Chiral Separation
Question: I need to separate the enantiomers of this compound. What are the key considerations for developing a chiral chromatography method?
Answer:
Separating enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For this compound, which has a chiral phosphorus center, a systematic screening approach is recommended.[11]
Key Considerations for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most common approach. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[11]
-
Screening: Screen a variety of CSPs with different chiral selectors to find one that provides enantioselectivity.[11]
-
-
Mobile Phase: Normal-phase chromatography (e.g., using hexane/alcohol mixtures) is frequently successful for chiral separations on polysaccharide-based CSPs.[11][12]
-
Modifiers: Small amounts of an acidic or basic modifier can significantly impact selectivity. For your acidic compound, adding a small amount of an acid like TFA or acetic acid to the mobile phase can improve peak shape and resolution.[12]
-
-
Temperature: Column temperature can affect enantioselectivity. It's advisable to screen at different temperatures (e.g., 10°C, 25°C, 40°C) as lower temperatures often lead to better resolution.[13]
Recommended Starting Conditions for Chiral Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| CSP Type | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Pirkle-type | Cyclodextrin-based |
| Mobile Phase | Hexane/Isopropanol (90:10) + 0.1% TFA | Hexane/Ethanol (90:10) + 0.1% TFA | Acetonitrile/Methanol (50:50) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Detection | UV at a suitable wavelength (e.g., 210-230 nm) | UV at a suitable wavelength | UV at a suitable wavelength |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying this compound?
For initial purification and impurity profiling, a reversed-phase aqueous C18 column is a robust choice.[4] It offers good retention for polar analytes when used with a low pH mobile phase. For higher purity requirements or to resolve closely related impurities, anion-exchange chromatography can be highly effective.[9][10]
Q2: How should I prepare my sample before injecting it onto the HPLC system?
Proper sample preparation is crucial for good chromatography and to prolong the life of your column.
-
Dissolution: Dissolve your sample in the mobile phase whenever possible to avoid peak distortion.[4] If the solubility is low, use a solvent that is weaker than the mobile phase.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or the HPLC system.[4]
Q3: My baseline is noisy. What could be the cause?
A noisy baseline can be due to several factors:
-
Mobile Phase: Ensure you are using high-purity (HPLC grade) solvents and that the mobile phase is thoroughly degassed to remove dissolved air.[4][14]
-
Pump Issues: Pulsations from the pump can cause a noisy baseline. Ensure the pump is properly primed and the check valves are clean.[4]
-
Detector: An aging detector lamp can also lead to increased noise.[4]
Q4: Can I use mass spectrometry (MS) for the detection of this compound?
Yes, MS detection is highly suitable and provides greater sensitivity and selectivity compared to UV detection. When using MS, it's important to use volatile mobile phase modifiers like formic acid or acetic acid instead of non-volatile buffers like phosphate.
Troubleshooting Logic for Common HPLC Problems
Caption: General troubleshooting logic for HPLC.
References
- Priebe, S. R. (n.d.). Determination of Organophosphorus Compounds by HPLC with Post-Column P.
- Ziminski, K. R., Manning, T. J., & Lukash, L. (1981). Separation of organophosphate, chlorinated, and carbamate insecticides using conventional and reverse-phase thin-layer chromatography. Clinical Toxicology, 18(6), 731-735.
- BenchChem. (n.d.). Common HPLC problems and solutions for organic acid analysis.
- Tsuyoshi, A., & Akiba, K. (2000). High-performance liquid chromatography using reversed-phase stationary phases dynamically modified with organophosphorus compound for the separation and determination of lanthanoid elements. Analytical Sciences, 16(8), 843-846.
- (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- (2025, August 10). C 18 reversed-phase trace enrichment of organophosphorus pesticides and residues in water. ResearchGate.
- BenchChem. (n.d.). Overcoming purification difficulties of (3-Hydroxyphenyl)phosphonic acid.
- MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate.
- (2022, May 31). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. National Institutes of Health.
- (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- (n.d.). HPLC Peak Shape. Scribd.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- (2019, November 17). organic acids by HPLC? Chromatography Forum.
- (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- (n.d.). HPLC Troubleshooting Guide.
- (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed.
- (n.d.). Characterization and optimization of a chromatographic process based on ethylenediamine-N,N,N',N'-tetra(methylphosphonic) acid-modified zirconia particles. PubMed.
- (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks.
- (n.d.). Parallel screening for chiral separation of methyl phenyl sulfoxide. LabRulez LCMS.
- (n.d.). (PDF) Chiral Separation Principles. ResearchGate.
- (2025, August 6). Chiral Separations. ResearchGate.
- (2021, October 8). (PDF) Magnetic Molecularly Imprinted Polymer for the Selective Enrichment of Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Prior to High-Performance Liquid Chromatography. ResearchGate.
Sources
- 1. scribd.com [scribd.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. mtc-usa.com [mtc-usa.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
stability and degradation pathways of [4-(trifluoromethyl)phenyl]methylphosphonic acid under experimental conditions
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with [4-(trifluoromethyl)phenyl]methylphosphonic acid. It provides troubleshooting advice and frequently asked questions regarding the stability and potential degradation of this compound under typical experimental conditions. The information herein is synthesized from established principles of phosphonate and organofluorine chemistry to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound to ensure its stability?
Answer:
To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption, as phosphonic acids can be hygroscopic. For long-term storage, refrigeration is recommended. Avoid exposure to direct sunlight or strong oxidizing agents. When handling, use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
Answer:
While specific degradation studies on this compound are not extensively documented, we can infer potential pathways based on the known chemistry of phosphonic acids and trifluoromethylated aromatic compounds.
-
Acidic Conditions: Phosphonic acids are generally stable under acidic conditions.[1][2][3] However, prolonged exposure to strong acids at elevated temperatures could potentially lead to the cleavage of the C-P bond, although this is a robust bond.
-
Basic Conditions: In the presence of strong bases, deprotonation of the phosphonic acid group will occur. While the C-P bond is generally stable, extreme basic conditions combined with high temperatures could promote hydrolysis or other degradative reactions.[4]
Q3: Is this compound susceptible to photodegradation?
Answer:
Aromatic compounds containing trifluoromethyl groups can be susceptible to photodegradation. The C-F bonds in the CF3 group are strong, but the aromatic ring can absorb UV light, potentially leading to radical-mediated degradation pathways. It is advisable to protect solutions of this compound from prolonged exposure to high-intensity light sources.
Q4: What are the potential degradation products I should be aware of?
Answer:
Based on the potential degradation pathways, possible degradation products could include:
-
Hydrolysis of the C-P bond: This would yield 4-(trifluoromethyl)benzene and phosphoric acid, although this is generally considered a slow process under normal conditions.
-
Defluorination: Under certain reductive or high-energy conditions, the trifluoromethyl group could undergo defluorination, leading to a series of fluorinated and ultimately non-fluorinated aromatic phosphonic acids.
-
Oxidative degradation: Strong oxidizing conditions could lead to the degradation of the aromatic ring.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | 1. Sample degradation due to improper storage or handling.2. Adsorption of the compound to container surfaces.3. Inconsistent sample preparation. | 1. Review storage conditions. Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.2. Use silanized glassware or polypropylene containers to minimize adsorption.3. Standardize the sample preparation protocol, ensuring consistent solvent, pH, and concentration. |
| Appearance of unexpected peaks in chromatograms over time. | 1. Gradual degradation of the compound in solution.2. Contamination of the solvent or sample. | 1. Prepare fresh solutions for each experiment. If solutions must be stored, keep them refrigerated and protected from light.2. Run a blank analysis of the solvent to rule out contamination.3. Attempt to identify the new peaks using mass spectrometry to determine if they are degradation products. |
| Poor solubility or precipitation of the compound. | 1. Use of an inappropriate solvent.2. pH of the solution is near the pKa of the phosphonic acid group, leading to reduced solubility. | 1. Test a range of solvents to find the most suitable one. The presence of the phosphonic acid group suggests solubility in polar solvents.2. Adjust the pH of the solution. Phosphonic acids are generally more soluble in their deprotonated (salt) form at higher pH. |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of this compound.
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Study:
-
Acidic: Dilute the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60°C).
-
Basic: Dilute the stock solution with 0.1 M NaOH and incubate at a set temperature.
-
Oxidative: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate.
-
Photolytic: Expose a solution of the compound to a UV light source.
-
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
Visualizing Degradation & Workflows
Inferred Degradation Pathways
Caption: Inferred degradation pathways under harsh conditions.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link][1][2][3][4]
-
Cristau, H. J., et al. (2004). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 219. [Link][5]
-
Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471. [Link][6][7]
-
Toxics Use Reduction Institute. (2019). PFAS Degradation/Transformation Examples. [Link][8]
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- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Hydrolysis of Phosphinates and Phosphonates: A Review | Semantic Scholar [semanticscholar.org]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. turi.org [turi.org]
Technical Support Center: Characterization of Fluorinated Phosphonic Acids
Welcome to the technical support center for the characterization of fluorinated phosphonic acids. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique analytical challenges presented by this class of compounds. The inherent properties of fluorinated phosphonic acids—high polarity, the presence of multiple acidic protons, and the strong electronegativity of fluorine—demand specialized analytical approaches and careful experimental design. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and achieve robust, reliable characterization data.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges
NMR is a cornerstone technique for the structural elucidation of fluorinated phosphonic acids. However, the interplay between the phosphorus-31 (³¹P) and fluorine-19 (¹⁹F) nuclei often leads to complex spectra that can be challenging to interpret.
Frequently Asked Questions (NMR)
Question 1: My ³¹P NMR spectrum for a fluorinated phosphonic acid shows a complex multiplet instead of a simple singlet or doublet. Why is this, and how can I interpret it?
Answer: The complexity in the ³¹P NMR spectrum of a fluorinated phosphonic acid arises from spin-spin coupling between the phosphorus nucleus and nearby fluorine nuclei. Unlike proton coupling, which can often be removed by routine decoupling, P-F coupling is a key structural indicator.
-
Causality: Both ³¹P and ¹⁹F are spin ½ nuclei with 100% natural abundance, leading to efficient and observable coupling. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the P and F atoms.
-
One-bond coupling (¹J(P-F)): Occurs when a fluorine atom is directly bonded to the phosphorus atom (a phosphonofluoridate). This results in a very large coupling constant, often in the range of 800-1200 Hz.
-
Two-bond coupling (²J(P-CF)): Occurs when fluorine atoms are on a carbon adjacent to the phosphorus (e.g., in a difluoromethylphosphonic acid). These couplings are typically smaller, in the range of 60-120 Hz.[1]
-
Three-bond and longer-range couplings (³J(P-CCF), ⁿJ(P-...-F)): These are also possible and will further split the phosphorus signal, though with progressively smaller J-values.[2]
-
-
Troubleshooting & Interpretation Strategy:
-
Acquire a ¹⁹F-decoupled ³¹P NMR spectrum: This will collapse the P-F multiplets into a simpler signal (likely coupled only to protons), confirming that the complexity is due to fluorine.
-
Analyze the coupling pattern: In the standard ¹⁹F-coupled spectrum, carefully measure the coupling constants. A large ¹J splitting immediately indicates a P-F bond. Multiple smaller splittings suggest through-bond couplings to different fluorine environments.
-
Acquire a high-resolution ¹⁹F NMR spectrum: This is crucial. The ¹⁹F spectrum will show splitting from the ³¹P nucleus, confirming the P-F connectivity and providing the same J-values for cross-validation.[3]
-
Consider 2D NMR: If the structure is particularly complex, a 2D ¹⁹F-³¹P HETCOR experiment can definitively establish the correlations between specific fluorine and phosphorus nuclei.
-
Question 2: The signals in my ¹⁹F NMR spectrum are broad, or the expected splitting from phosphorus is not resolved. What could be the cause?
Answer: Signal broadening in ¹⁹F NMR of fluorinated phosphonic acids can stem from several factors related to molecular dynamics, sample conditions, and instrument parameters.
-
Causality:
-
Chemical Exchange: Phosphonic acids have acidic protons that can undergo rapid exchange with residual water or other acidic/basic species in the NMR solvent. This can lead to changes in the electronic environment of the nearby fluorine atoms, causing signal broadening.
-
Viscosity: Concentrated samples or the use of viscous solvents (like d6-DMSO) can slow molecular tumbling, leading to broader lines.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample or the NMR tube can cause significant line broadening.
-
Quadrupolar Nuclei: While not an issue for P or F, if your molecule contains quadrupolar nuclei (like ¹⁴N), their rapid relaxation can sometimes lead to broadening of adjacent signals.[4]
-
-
Troubleshooting Protocol:
-
Ensure Sample Purity: Use high-purity, dry NMR solvents. If your compound is a salt, ensure it is fully dissolved and not forming aggregates.
-
Adjust pH: For ionizable compounds, small pH changes can significantly affect exchange rates. Adding a drop of D₂O or a non-reactive acid/base might sharpen signals by shifting the exchange equilibrium.
-
Increase Temperature: Acquiring the spectrum at a higher temperature can sometimes increase the rate of chemical exchange to the "fast exchange" regime on the NMR timescale, resulting in a single sharp peak.
-
Optimize Acquisition Parameters: Ensure that the spectral width is adequate and that the acquisition time is sufficient to resolve small coupling constants. For quantitative results, ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest.[3]
-
Use Chelating Agents: If paramagnetic contamination is suspected, adding a small amount of EDTA to the sample can sometimes sequester the metal ions.
-
Section 2: Mass Spectrometry (MS) Hurdles
Mass spectrometry is essential for confirming molecular weight and purity. However, the polar and acidic nature of fluorinated phosphonic acids makes them prone to specific issues, particularly in electrospray ionization (ESI).
Frequently Asked Questions (MS)
Question 1: My ESI-MS spectrum (positive ion mode) shows my main peak as [M+Na]⁺ or [M+K]⁺ instead of the expected [M+H]⁺. Why does this happen and how can I fix it?
Answer: The preferential formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts over the protonated molecule ([M+H]⁺) is a very common problem for polar, oxygen-rich compounds like phosphonic acids.[5][6][7]
-
Causality: The phosphonic acid group is an excellent chelator for metal cations. During the electrospray process, trace amounts of sodium and potassium salts present in the sample, solvents, or glassware are readily picked up by the analyte. These adducts are often more stable in the gas phase than the protonated species, leading to their high abundance in the spectrum. This can reduce the intensity of the desired [M+H]⁺ ion, complicating data interpretation and lowering sensitivity for MS/MS experiments.[5]
-
Troubleshooting Workflow:
-
Diagram: Mitigating Adduct Formation
Caption: Troubleshooting workflow for reducing metal adducts in ESI-MS.
-
Experimental Protocol:
-
Minimize Contamination: Always use high-purity, LC-MS grade solvents and fresh mobile phases. Use polypropylene vials instead of glass where possible, as glass can be a source of sodium ions.
-
Mobile Phase Modification (Primary Solution): The most effective strategy is to add a combination of acids to your mobile phase. A cocktail of 0.1% formic acid with a small amount of a polyfluorinated alkanoic acid like trifluoroacetic acid (TFA, 0.01-0.1%) or heptafluorobutyric acid (HFBA) is highly effective.[5][7][8]
-
Mechanism of Action: The highly electronegative fluorine atoms in TFA or HFBA enable them to effectively chelate or "trap" the Na⁺ and K⁺ ions in the ESI droplet. This frees up your analyte to be protonated by the formic acid, dramatically increasing the [M+H]⁺ signal.[7][8]
-
-
Section 3: Chromatographic Separation & Purity Analysis
The extreme polarity of fluorinated phosphonic acids makes them notoriously difficult to analyze with standard reversed-phase high-performance liquid chromatography (RP-HPLC). Poor retention, leading to elution in or near the solvent front, is a common complaint.
Frequently Asked Questions (Chromatography)
Question 1: My fluorinated phosphonic acid shows no retention on my C18 column. What are my options for developing a viable HPLC method?
Answer: This is the most frequent chromatographic challenge. The polar phosphonic acid group has minimal interaction with the non-polar C18 stationary phase. To achieve retention and separation, you must use a different chromatographic mode.
-
Comparative Analysis of HPLC Modes:
| Feature | Ion-Pair Reversed-Phase (IP-RPLC) | Hydrophilic Interaction (HILIC) | Pre-column Derivatization |
| Principle | An ion-pairing reagent (e.g., TBA) is added to the mobile phase to form a neutral, hydrophobic complex with the analyte, which is then retained on a C18 column. | The polar analyte partitions into a water-enriched layer on a polar stationary phase (e.g., silica, amide). Elution is driven by increasing the aqueous content of the mobile phase.[9][10] | The analyte is chemically modified to make it less polar and/or add a UV-active chromophore, allowing for standard RP-HPLC analysis.[11][12][13] |
| Best For | Ionic and ionizable phosphonates where other methods fail. | Highly polar and hydrophilic compounds; an excellent first choice for phosphonic acids. | Trace-level analysis or when a UV-Vis detector is the only option. |
| Common Issues | Long column equilibration times, baseline noise, irreversible column contamination (columns should be dedicated).[14] | High sensitivity to mobile phase water content, potential for peak shape issues, requires careful method development.[9][15] | Derivatization reaction must be complete and reproducible; potential for side products.[11] |
-
Recommended Starting Point: HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most direct and robust solution.
-
Diagram: HILIC Method Development Logic
Caption: A systematic approach to HILIC method development for polar analytes.
-
Step-by-Step HILIC Protocol:
-
Column Selection: Start with an amide-phase HILIC column, as they often provide good peak shape for acidic compounds.
-
Mobile Phase Preparation: Your strong solvent is the aqueous buffer (e.g., 10-20 mM ammonium formate, pH 3.0-4.7), and your weak solvent is the organic (acetonitrile). A typical starting condition is 90-95% acetonitrile.[16]
-
Sample Injection: Critically, the sample must be dissolved in a solvent that matches the initial mobile phase conditions (i.e., high organic content). Injecting in a purely aqueous solvent will cause severe peak distortion.
-
Gradient: Run a gradient from high organic to low organic (e.g., 90% to 50% ACN) to elute the compound.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize peak shape and resolution.[15][16]
-
-
Question 2: I need to analyze my fluorinated phosphonic acid with GC-MS, but it's not volatile. What are the challenges with derivatization?
Answer: Gas chromatography requires analytes to be volatile and thermally stable. Phosphonic acids are polar, non-volatile salts, making direct GC analysis impossible. Derivatization is mandatory, but it comes with its own set of challenges.
-
Causality: The goal of derivatization is to mask the polar -P(O)(OH)₂ group by converting the acidic protons into less polar, more volatile groups. Common agents include silylating reagents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or pentafluorobenzyl bromide (PFBBr)).[17][18]
-
Incomplete Reactions: The phosphonic acid group can be sterically hindered, or the reaction kinetics may be slow, leading to a mixture of partially and fully derivatized products. This complicates chromatograms and compromises quantification.
-
Derivative Instability: Silyl derivatives, in particular, can be highly sensitive to moisture and may degrade over time or in the GC inlet.[18] PFB derivatives are generally more stable.[18]
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction, reducing its efficiency.
-
-
Troubleshooting Derivatization for GC Analysis:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and the ratio of derivatizing agent to analyte to ensure a complete reaction. An experimental design (DOE) approach can be highly effective.[17]
-
Ensure Anhydrous Conditions: For silylating reagents, all glassware must be oven-dried, and anhydrous solvents must be used to prevent hydrolysis of the reagent and the product.
-
Choose a Stable Derivative: If stability is an issue, consider using pentafluorobenzyl bromide (PFBBr) to form PFB esters. These are often more robust than silyl esters and provide excellent sensitivity in negative chemical ionization (NCI) MS mode.[18]
-
Use a Catalyst: Sometimes, a catalyst like pyridine is required to facilitate the reaction.[17]
-
Confirm with MS: Analyze the derivatized product by GC-MS to confirm the molecular weight of the fully derivatized species and check for the presence of partially derivatized impurities.
-
References
-
Gim, N., et al. (2013). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. Journal of Chromatographic Science. [Link]
-
Arkan, T., & Molnár-Perl, I. (2015). The role of derivatization techniques in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography. Journal of Chromatography A. [Link]
-
Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A. [Link]
-
Pardasani, D., et al. (2004). Determination of Pentafluorobenzyl Derivatives of Phosphonic and Phosphonothioic Acids by Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. [Link]
-
University of Sheffield. Fluorine NMR. University of Sheffield NMR Facility Website. [Link]
-
Sadek, P. HPLC Troubleshooting Guide. LC-GC. [Link]
-
Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Elsevier. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview. [Link]
-
University of Sheffield. 31-Phosphorus NMR. University of Sheffield NMR Facility Website. [Link]
-
Aversa, S., & Margarucci, L. LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Phenomenex Application Note. [Link]
-
Grützmacher, H., & Breher, F. (2006). Phosphorus-31 NMR Spectroscopy. Reading Sample. [Link]
-
Dolan, J.W. HPLC Troubleshooting. LCGC. [Link]
-
Bonnaffé, D. HPLC Troubleshooting Guide. Washington State University. [Link]
-
McCalley, D.V. (2010). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Hichrom Technical Bulletin. [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]
-
Nanalysis Corp. Analysing phosphorus containing compounds using 31P Benchtop NMR. Nanalysis Application Note. [Link]
-
S. L. P. (2013). 31 P NMR spectra of the phosphonic acid 3 and the mono-P-fluorophosphonate 6. ResearchGate. [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. [Link]
-
K. J. & S. C. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]
-
Erngren, I., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A. [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. [Link]
-
Mifkovic, A., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Molecular Physics. [Link]
-
Dolan, J.W. (2008). Ion Pairing — Blessing or Curse?. LCGC Europe. [Link]
-
Acheampong, A., et al. (2014). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Rapid Communications in Mass Spectrometry. [Link]
-
ACE. A Simple Step by Step Protocol for HILIC Method Development. MAC-MOD Analytical Knowledge Note. [Link]
-
Akram, M. (2015). 31-P NMR SPECTROSCOPY. Slideshare. [Link]
-
Malet-Martino, M., & Martino, R. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chowdhury, D. (2023). Why we are unable to see B-F splittings in 11B or 19F NMR?. ResearchGate. [Link]
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- 6. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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overcoming solubility issues with [4-(trifluoromethyl)phenyl]methylphosphonic acid in assays
Welcome to the technical support resource for [4-(trifluoromethyl)phenyl]methylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common experimental challenges, with a primary focus on resolving solubility issues in biochemical and cell-based assays. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the reliability and reproducibility of your results.
Introduction: Understanding the Molecule
This compound is an organophosphorus compound characterized by a phosphonic acid headgroup attached to a benzyl moiety, which is further substituted with a trifluoromethyl (-CF3) group. This unique structure confers properties that are highly relevant to its biological applications, primarily as an enzyme inhibitor.
-
The Phosphonic Acid Group: This is a key functional group that can act as a mimic of phosphate esters or as a transition-state analog in enzymatic reactions, making it a common feature in the design of inhibitors for phosphatases, proteases, and other enzymes.[1] It is a diprotic acid, meaning it can donate two protons. Its ionization state, and therefore its solubility in aqueous media, is highly dependent on the pH of the solution.
-
The Trifluoromethylphenyl Group: The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of the molecule. This enhanced lipophilicity can facilitate passage through cellular membranes but often contributes to poor aqueous solubility.[1]
The combination of a polar, ionizable phosphonic acid group and a lipophilic aryl group makes the solubility of this compound a critical parameter to control in experimental setups.
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses the most common problem researchers encounter with this compound: precipitation in aqueous assay buffers.
Q1: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. While this compound may be readily soluble in 100% DMSO, its solubility in your aqueous buffer is likely much lower. The key is to understand and respect this solubility limit in your final assay volume.
Root Cause Analysis:
The phosphonic acid group is the primary determinant of aqueous solubility. In its fully protonated state (at low pH), the molecule is less polar and thus less soluble in water. As the pH increases, the phosphonic acid group deprotonates, becoming a charged phosphonate. This ionized form is significantly more soluble in polar solvents like water. The trifluoromethylphenyl group, being lipophilic, counteracts this aqueous solubility.
Solutions Workflow:
Here is a systematic approach to resolving this issue, from simple adjustments to more involved reformulations.
dot
Caption: Workflow for troubleshooting compound precipitation.
Detailed Protocols:
1. Optimize Your Stock and Final Concentrations:
-
Action: Prepare a fresh, high-concentration stock solution in 100% anhydrous DMSO (e.g., 20-50 mM). Ensure it is fully dissolved; gentle warming (to 37°C) or sonication can help.
-
Causality: Starting with a fully dissolved, high-concentration stock minimizes the volume of DMSO added to the assay, which is crucial for minimizing solvent effects on your biological system.
-
Action: Determine the maximum soluble concentration of your compound in the final assay buffer. This can be done by serial dilution. If precipitation occurs at your desired highest concentration, you must work at or below the highest concentration that remains in solution.[2][3]
2. Adjust the pH of Your Assay Buffer:
-
Action: If your assay conditions permit, increase the pH of your buffer. For many enzyme assays, moving from a pH of 6.5 to 7.4 or even 8.0 can dramatically increase the solubility of phosphonic acids.
-
Causality: Phenylphosphonic acid, a related compound, has pKa values of approximately 1.83 and 7.07.[4][5][6] This suggests that at a pH above ~7.1, a significant portion of the molecules will be in the more soluble, doubly deprotonated (dianionic) state. The electron-withdrawing trifluoromethyl group on your compound will likely lower these pKa values, making it even more soluble at neutral pH compared to the unsubstituted analog.
3. Carefully Increase Co-Solvent (DMSO) Concentration:
-
Action: If reducing the compound concentration is not an option, you may need to increase the final percentage of DMSO in your assay. However, this must be done with extreme caution, especially in cell-based assays.
-
Causality: DMSO is an excellent organic solvent that can help keep lipophilic compounds in solution even in an aqueous environment. However, it is not inert and can affect biological systems.
-
Data Summary: Maximum Tolerable DMSO Concentrations in Cellular Assays
Cell Type General Maximum DMSO % Recommended Safe Limit Notes Robust Cancer Cell Lines (e.g., HeLa, MCF-7) 1%[7][8] ≤ 0.5% [9] Some lines are sensitive even below 1%.[7] Primary Cells / Stem Cells < 1%[9][10] ≤ 0.1% [7][11] Highly sensitive to solvent-induced stress.[9] | Biochemical (Enzyme) Assays | Generally up to 5% | ≤ 2% | High concentrations can denature proteins.[8] |
-
Crucial Step: Always run a "vehicle control" with the same final concentration of DMSO (without your compound) to ensure that any observed effects are due to your compound and not the solvent.
4. Employ a Serial Dilution Strategy:
-
Action: Instead of a single large dilution from 100% DMSO, perform a series of intermediate dilutions.
-
Protocol: Serial Dilution for a 100 µM Final Concentration
-
Prepare a 10 mM stock of your compound in 100% DMSO.
-
Create a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of 100% DMSO.
-
Create a 2X final concentration (200 µM) by adding 2 µL of the 1 mM intermediate stock to 998 µL of your final assay buffer. This results in a solution with 0.2% DMSO.
-
Add equal volumes of this 2X solution and your cell/enzyme solution to the assay plate to achieve the final 1X concentration (100 µM) in 0.1% DMSO.
-
-
Causality: This gradual reduction in DMSO concentration can prevent the rapid precipitation that occurs with a single, large dilution step.
Frequently Asked Questions (FAQs)
Q2: Can I dissolve the compound directly in an alkaline aqueous solution like NaOH? Answer: Yes, this is a viable strategy for preparing a concentrated aqueous stock solution. The phosphonic acid will react with the base to form a highly soluble sodium phosphonate salt.
-
Protocol for Preparing a Sodium Salt Solution:
-
Weigh out the desired amount of this compound.
-
Add a small amount of deionized water. The compound will likely be a suspension.
-
Slowly add a 1 M NaOH solution dropwise while stirring until the solid completely dissolves.
-
Measure the pH of the resulting solution and adjust it downwards carefully with dilute HCl to match the pH of your assay buffer, being cautious not to let it drop too low, which could cause re-precipitation.
-
Bring the solution to the final desired volume with your assay buffer.
-
-
Expert Tip: This method is best for biochemical assays. For cell-based assays, ensure that the final salt concentration resulting from the neutralization does not adversely affect your cells.
Q3: My compound seems to dissolve initially but then I see a precipitate or haze form over time in the microplate well. What's happening? Answer: This is likely an issue of kinetic versus thermodynamic solubility. The compound may initially form a supersaturated solution when diluted from a DMSO stock, but over time it crashes out as it equilibrates to its lower, true (thermodynamic) solubility limit in the aqueous buffer. This is a common problem in microplate-based assays.[2][12]
-
Troubleshooting Steps:
-
Reduce Concentration: The most straightforward solution is to lower the working concentration of the compound.
-
Include Additives (Assay Permitting): In some biochemical assays, non-ionic detergents (e.g., Triton X-100, Tween-20) at low concentrations (0.01-0.05%) can help maintain compound solubility. This is generally not suitable for cell-based assays.
-
Pre-Equilibration: Before adding to your cells or starting the reaction, allow your diluted compound plate to incubate at the assay temperature for 30-60 minutes. This allows any precipitation to occur before the experiment begins, so you can visually identify problematic concentrations.[2]
-
Q4: I am performing an IC50 determination. How can I be sure that the decreased activity I'm seeing at high concentrations isn't just due to the compound precipitating? Answer: This is a critical point for data integrity. Compound precipitation can lead to a falsely flattened or truncated dose-response curve, resulting in an inaccurate IC50 value.[13]
-
Self-Validating Protocol:
-
Visual Inspection: Before and after the assay, carefully inspect the microplate wells (against a dark background) for any signs of precipitation or cloudiness at your highest concentrations.
-
Solubility Measurement: Perform a separate kinetic solubility assay using nephelometry (light scattering) to determine the precise concentration at which your compound begins to precipitate in the assay buffer.[2]
-
Data Analysis: Only use data points from concentrations that are demonstrably below the measured solubility limit for fitting your IC50 curve. Any data from concentrations where precipitation is observed should be excluded from the final analysis.
-
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?[Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?[Link]
-
ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?[Link]
-
PubChem. [4-(Trifluoromethyl)phenyl]phosphonic acid. National Center for Biotechnology Information. [Link]
-
PubChem. Methylphosphonic acid. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Tecan. A troubleshooting guide to microplate-based assays. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
PubChem. [Phenyl-(2-trifluoromethyl-phenyl)-methyl]-phosphonic acid. National Center for Biotechnology Information. [Link]
-
JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
-
PubChemLite. [4-(trifluoromethyl)phenyl]phosphonic acid (C7H6F3O3P). [Link]
-
PubChem. 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]
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SciSpace. (2017, November 2). Solubility of phenylboronic compounds in water. [Link]
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edX. IC50 Determination. [Link]
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Infinium Assay. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide. [Link]
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Technical Support Center: Refining Experimental Protocols for Enzyme Inhibition Studies with Phosphonic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when studying enzyme inhibition by phosphonic acids. As structural analogs of phosphate, phosphonic acids are invaluable tools for probing enzyme mechanisms and developing therapeutics, but their unique chemical properties demand careful experimental design.[1][2] This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to design robust, self-validating experiments.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions regarding the use of phosphonic acids in enzyme inhibition studies.
Q1: Why are phosphonic acids used as enzyme inhibitors?
A: Phosphonic acids are potent enzyme inhibitors primarily because they act as stable mimics of phosphate-containing substrates or the tetrahedral transition states of reactions involving phosphate groups.[2] Their key advantages include:
-
Structural Mimicry: The phosphonate group is a close isosteric analog of the phosphate group, allowing it to bind to the active sites of enzymes that recognize phosphorylated substrates, such as kinases, phosphatases, and ATPases.[1][2]
-
Enhanced Stability: The carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphoester (P-O-C) bond in phosphates.[1][2] This stability allows them to act as inhibitors without being turned over as substrates.
-
Transition-State Analogs: The tetrahedral geometry of the phosphonate group can effectively mimic the high-energy transition states of phosphoryl transfer reactions, leading to very tight binding to the enzyme's active site.[2]
Q2: My phosphonic acid inhibitor has poor solubility in aqueous buffers. How can I address this?
A: Solubility issues are a common hurdle. Phosphonic acids can be poorly soluble in their protonated state.[3] Here are several strategies to improve solubility:
-
pH Adjustment: The solubility of phosphonic acids generally increases in basic media where the phosphonic acid group is deprotonated.[3] Carefully adjusting the pH of your stock solution with a base like NaOH can significantly improve solubility. However, always ensure the final pH is compatible with your enzyme's stability and activity.
-
Salt Formation: Preparing a salt form of the phosphonic acid, such as a disodium salt, can enhance its aqueous solubility.[3]
-
Use of Co-solvents: For particularly challenging compounds, a small percentage of an organic co-solvent like DMSO or methanol may be necessary.[4][5] It is crucial to perform control experiments to ensure the co-solvent concentration does not affect enzyme activity or stability. A final DMSO concentration of 1-2% is generally acceptable for biochemical assays.[4]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., water with pH adjustment, or DMSO) and then dilute it into the final assay buffer. This minimizes the final concentration of any required co-solvents.
Q3: I am observing time-dependent or "slow-binding" inhibition. What does this mean and how should I analyze the data?
A: Slow-binding inhibition is a phenomenon where the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not reached instantaneously.[6][7] This is often observed with potent inhibitors that may induce a conformational change in the enzyme upon binding.[8][9]
-
Mechanism: Slow-binding can occur through a single-step mechanism where the initial encounter complex forms slowly, or a two-step mechanism where an initial weak complex rapidly forms and then slowly isomerizes to a tighter complex.[6]
-
Experimental Approach: To characterize slow-binding inhibition, you must monitor the reaction progress over time by taking multiple readings. The reaction will appear to slow down as more of the enzyme becomes inhibited.
-
Data Analysis: The observed rate constant (kobs) for the onset of inhibition should be determined at various inhibitor concentrations. Plotting kobs versus the inhibitor concentration can help distinguish between the one-step (linear relationship) and two-step (hyperbolic relationship) mechanisms.[6] This analysis allows for the determination of the association (kon) and dissociation (koff) rate constants.
Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues
This section provides detailed guidance on overcoming specific problems that may arise during your experiments.
Troubleshooting Guide 1: Assay Interference and Artifacts
Phosphonic acids can interfere with assay components, leading to inaccurate results. Here's how to identify and mitigate these issues.
Issue 1.1: Inhibition is observed, but it appears to be non-specific or varies between experiments.
-
Potential Cause: Metal ion chelation. The phosphonate moiety is a known chelator of divalent and trivalent metal ions (e.g., Mg²⁺, Mn²⁺, Ca²⁺, Zn²⁺, Fe³⁺).[1] If your enzyme requires a metal cofactor, the phosphonic acid may be inhibiting the enzyme by sequestering this essential ion rather than by binding to the active site.[1]
-
Self-Validating Protocol:
-
Identify Metal Dependence: Confirm if your enzyme requires a metal cofactor by consulting the literature or running the assay in the presence and absence of a chelator like EDTA (as a control).
-
Supplement with Metal Ions: If the enzyme is metal-dependent, perform the inhibition assay with a surplus of the required metal ion in the buffer.[1] If the inhibitory effect of the phosphonic acid is diminished or abolished, chelation is the likely cause of the observed inhibition.
-
Choose Appropriate Buffers: Avoid buffers known to chelate metal ions, such as citrate. Buffers like HEPES or MOPS are often better choices for studying metalloenzymes.[10]
-
Issue 1.2: The IC50 value is very low and approaches half the enzyme concentration.
-
Potential Cause: "Tight-binding" inhibition. This occurs when the inhibitor's affinity for the enzyme (Ki) is close to or below the enzyme concentration used in the assay.[11][12] Under these conditions, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration is no longer valid, and standard IC50 analysis will underestimate the inhibitor's true potency.[11][12]
-
Self-Validating Protocol:
-
Vary Enzyme Concentration: Determine the IC50 value at several different enzyme concentrations.[11][12] If the IC50 value increases linearly with the enzyme concentration, you are in the tight-binding regime.[11][12]
-
Data Analysis with the Morrison Equation: For tight-binding inhibitors, the Morrison equation should be used to fit the dose-response data and determine an accurate Ki value.[11][12][13] This equation accounts for the depletion of the free inhibitor due to binding to the enzyme.
-
Assay Sensitivity: If possible, lower the enzyme concentration to move out of the tight-binding regime. This may require a more sensitive detection method.
-
Workflow for Identifying and Characterizing Tight-Binding Inhibition
Caption: Decision workflow for identifying and correctly analyzing tight-binding inhibitors.
Troubleshooting Guide 2: Protocol Optimization for Kinetic Analysis
Accurate determination of kinetic parameters like Ki and the mechanism of inhibition requires careful experimental setup.
Issue 2.1: Difficulty in determining the mechanism of inhibition (e.g., competitive, non-competitive).
-
Potential Cause: Sub-optimal substrate concentration or inhibitor concentration range. The ability to distinguish between different inhibition modalities depends on testing the inhibitor's effect at various substrate concentrations.
-
Self-Validating Protocol:
-
Determine the Km: Accurately determine the Michaelis constant (Km) for your substrate under the final assay conditions.
-
Kinetic Matrix Experiment: Perform the inhibition assay at multiple fixed inhibitor concentrations across a range of substrate concentrations, typically from 0.1 x Km to 10 x Km.
-
Data Visualization and Analysis:
-
Lineweaver-Burk Plot: While sensitive to errors, this plot can provide a good visual indication of the inhibition mechanism.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Global Fitting: For the most accurate determination of Ki, globally fit the entire dataset to the appropriate inhibition models (competitive, non-competitive, uncompetitive, and mixed-model) using non-linear regression software. The best-fit model will be indicated by statistical parameters like the Akaike Information Criterion (AIC) or F-test.
-
-
Experimental Workflow for Determining Inhibition Mechanism
Caption: Step-by-step workflow for elucidating the mechanism of enzyme inhibition.
Part 3: Standardized Experimental Protocols
These protocols provide a starting point for robust and reproducible experiments.
Protocol 1: Preparation of Phosphonic Acid Stock Solutions
-
Initial Solubility Test: Attempt to dissolve a small amount of the phosphonic acid in the final assay buffer.
-
Aqueous Stock (Preferred):
-
Weigh out the desired amount of phosphonic acid.
-
Add deionized water to less than the final volume.
-
Slowly add 1 M NaOH dropwise while vortexing until the compound dissolves.
-
Check the pH and adjust to the desired stock solution pH (typically neutral or slightly basic). Be cautious not to exceed the buffer capacity of your final assay.
-
Bring the solution to the final volume with deionized water.
-
-
DMSO Stock (If Necessary):
-
Dissolve the phosphonic acid in 100% DMSO to a high concentration (e.g., 10-100 mM).
-
Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
When preparing dilutions for the assay, perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer to prevent precipitation.
-
Protocol 2: General Procedure for IC50 Determination
This protocol is a template and should be optimized for your specific enzyme system.
| Step | Procedure | Rationale |
| 1. Reagent Preparation | Prepare assay buffer, enzyme working solution, substrate stock solution, and serial dilutions of the phosphonic acid inhibitor. | Ensures all components are ready and minimizes delays during the assay. |
| 2. Assay Plate Setup | In a microplate, add the assay buffer to all wells. Add the inhibitor dilutions (or vehicle control, e.g., DMSO/water) to the appropriate wells. | Establishes the reaction environment and inhibitor concentrations. |
| 3. Pre-incubation | Add the enzyme working solution to all wells. Mix gently and incubate for a defined period (e.g., 5-15 minutes) at the assay temperature.[14] | Allows the inhibitor to bind to the enzyme before the reaction starts. This is especially important for slow-binding inhibitors. |
| 4. Reaction Initiation | Add the substrate stock solution to all wells to start the reaction. | Synchronizes the start of the enzymatic reaction across all conditions. |
| 5. Data Acquisition | Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance, fluorescence) at regular intervals (kinetic mode) or at a single endpoint after a fixed time. | Kinetic reads are preferred as they provide information on reaction linearity and can reveal time-dependent inhibition.[12] |
| 6. Data Analysis | Calculate the initial reaction rates (vi) for each inhibitor concentration. Normalize the rates to the vehicle control (% inhibition). Plot % inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50.[11][15] | This standard analysis yields the concentration at which the inhibitor elicits a half-maximal response.[15] |
Important Controls:
-
No Enzyme Control: Substrate + Buffer (to check for non-enzymatic substrate degradation).
-
No Inhibitor (Vehicle) Control: Enzyme + Substrate + Buffer + Vehicle (represents 100% enzyme activity).
-
No Substrate Control: Enzyme + Buffer (to check for background signal from the enzyme preparation).
References
- BenchChem. (n.d.). Technical Support Center: Interference of Disodium Phosphonate in Biochemical Assays.
-
L. A. T. He, et al. (2018). Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. Biochemistry. Retrieved from [Link]
- Primoris. (n.d.). Unpacking phosphonic acid.
- Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS.
-
A. A. G. S. T. C. D. A. D. P. G. F. Copeland RA. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PubMed Central. Retrieved from [Link]
-
A. A. G. S. T. C. D. A. D. P. G. F. Copeland RA. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Retrieved from [Link]
-
Unknown author. (2025). Analytical methods to determine phosphonic and amino acid group-containing pesticides. ResearchGate. Retrieved from [Link]
-
S. Berteina-Raboin, et al. (2017). Phosphonic acid: preparation and applications. PubMed Central. Retrieved from [Link]
-
V. M. d. A. e. S. Jean-Luc V. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Disodium Phosphonate in Enzyme Kinetics Studies.
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
S. S. David, et al. (2019). Solubility of Phenylphosphinic Acid in Supercritical Carbon Dioxide and the Influence of Methanol on the Solubility Behavior. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
A. D. M. M. R. H. e. a. Hale MR. (2015). Translating slow-binding inhibition kinetics into cellular and in vivo effects. PubMed Central. Retrieved from [Link]
-
M. J. M. K. K. A. H. K. D. M. Matulis D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
-
H. M. P. M. F. M. H. R. J. R. A. S. Copeland RA. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
N. A. R. S. S. T. D. R. S. D. A. D. M. S. S. S. R. S. K. A. L. V. K. T. V. K. S. K. A. S. V. V. N. B. K. K. K. K. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. ResearchGate. Retrieved from [Link]
-
S. T. M. K. C. B. A. M. L. E. C. (2025). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. National Institutes of Health. Retrieved from [Link]
-
M. R. Hale, et al. (2015). Translating slow-binding inhibition kinetics into cellular and in vivo effects. PubMed. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of [4-(trifluoromethyl)phenyl]methylphosphonic acid. It provides practical, in-depth guidance on common synthetic routes, troubleshooting, and scalability considerations. Our focus is on anticipating challenges and providing robust solutions to ensure a successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound on a laboratory and pilot scale?
A1: The two most viable routes are the Michaelis-Arbuzov reaction and the Palladium-Catalyzed Cross-Coupling of an aryl halide with a phosphite. The Michaelis-Arbuzov approach is a classic, cost-effective method, particularly suitable for large-scale production due to its atom economy.[1][2] The Pd-catalyzed route offers high efficiency and functional group tolerance but may present challenges in terms of catalyst cost and removal for pharmaceutical applications.[3]
Q2: What are the key safety considerations when working with the reagents for this synthesis?
A2: Key considerations include:
-
4-(Trifluoromethyl)benzyl Halides: These are lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Trialkyl Phosphites: These can have unpleasant odors and should be handled with care. They are also susceptible to oxidation.
-
Palladium Catalysts: While generally not highly toxic, residual palladium levels in the final product are strictly regulated in pharmaceutical applications.[3]
-
Strong Acids/Bases: The hydrolysis step often involves concentrated hydrochloric acid, which is highly corrosive. Appropriate PPE is essential.
Q3: How does the trifluoromethyl group affect the reaction conditions?
A3: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the reactivity of the aromatic ring and the benzylic position. It can make the benzyl halide more reactive towards nucleophilic attack in the Michaelis-Arbuzov reaction. However, it can also impact the electronic properties of intermediates in Pd-catalyzed reactions, potentially requiring specific ligand selection for optimal results.
Q4: What are the typical challenges in purifying the final phosphonic acid product?
A4: this compound is a polar, often crystalline solid. The primary purification challenges are its high polarity and potential hygroscopicity, which can make it difficult to handle.[4][5] Common purification methods include recrystallization from polar solvents or aqueous/acidic solutions. Chromatographic purification is possible but can be challenging due to the compound's strong interaction with silica gel, requiring highly polar eluent systems.[4]
Synthetic Route 1: The Michaelis-Arbuzov Reaction
This route proceeds in two main stages: the formation of the diethyl phosphonate ester via the Michaelis-Arbuzov reaction, followed by acidic hydrolysis to the phosphonic acid.
Caption: Pd-Catalyzed C-P Cross-Coupling Workflow
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or no conversion | 1. Inactive catalyst. | - Ensure proper catalyst handling: Many palladium catalysts and ligands are air-sensitive. Use appropriate inert atmosphere techniques. - Optimize ligand choice: The choice of phosphine ligand is critical. For sterically demanding or electron-poor substrates, specialized ligands (e.g., Buchwald or Fu type ligands) may be required. [6][7] - Check base and solvent: The choice of base and solvent system is crucial for the catalytic cycle. Ensure they are anhydrous and appropriate for the specific coupling reaction. |
| 2. Poor quality of reagents. | - Use pure starting materials: Impurities in the aryl halide or phosphite can poison the catalyst. | |
| Formation of homocoupled byproduct | 1. Suboptimal reaction conditions. | - Adjust temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling. - Modify catalyst/ligand ratio: The ratio of palladium to ligand can influence the prevalence of side reactions. |
| Difficulty in removing palladium from the final product | 1. Inefficient purification. | - Use activated carbon: Treatment of the reaction mixture or isolated product with activated carbon can help adsorb residual palladium. - Employ metal scavengers: Various commercial silica-based metal scavengers can be used to reduce palladium levels to the ppm range required for pharmaceutical applications. [3] |
| Inconsistent results upon scale-up | 1. Mass transfer limitations. | - Ensure efficient stirring: As the reaction volume increases, maintaining homogeneous mixing is critical. - Monitor temperature carefully: Exotherms can be more pronounced on a larger scale. Ensure adequate cooling capacity. |
| 2. Catalyst deactivation. | - Consider catalyst loading: While often expressed in mol%, for process scale-up, considering the concentration in ppm can be more relevant. [8]Higher substrate concentrations may require adjustments to catalyst loading. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl [4-(trifluoromethyl)phenyl]methylphosphonate via Michaelis-Arbuzov Reaction
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4-(trifluoromethyl)benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Reaction: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere. The reaction is typically exothermic and the temperature should be controlled.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate) or GC-MS. The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.
-
Purification: The resulting crude diethyl [4-(trifluoromethyl)phenyl]methylphosphonate can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: To the crude diethyl [4-(trifluoromethyl)phenyl]methylphosphonate, add concentrated hydrochloric acid (12 M, ~10 volumes).
-
Hydrolysis: Heat the mixture to reflux (approximately 110 °C) and maintain for 6-12 hours. The reaction should be monitored for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude phosphonic acid.
-
Purification: Recrystallize the crude product from water or an acetonitrile/water mixture. Wash the resulting crystals with cold water and then a non-polar solvent like hexanes. Dry the purified this compound under high vacuum.
References
-
ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Xu, Q., et al. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Retrieved from [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]
-
UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Retrieved from [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 39: Arylphosphonic Acids and Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Radical Arbuzov Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid and scalable photocatalytic C(sp)–C(sp) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. Retrieved from [Link]
-
Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2196–2213. [Link]
-
ResearchGate. (n.d.). Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. Retrieved from [Link]
-
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
-
Beilstein Journals. (n.d.). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
-
PubMed. (2008). Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
-
PMC - NIH. (n.d.). Selective Esterification of Phosphonic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Retrieved from [Link]
-
American Chemical Society. (n.d.). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to [4-(Trifluoromethyl)phenyl]methylphosphonic Acid and Its Derivatives in Research Applications
In the landscape of modern chemical biology and materials science, phosphonic acids serve as remarkably versatile molecular scaffolds. Their inherent stability, structural analogy to phosphates, and unique physicochemical properties make them invaluable as enzyme inhibitors, therapeutic agents, and surface modifiers.[1][2][3] This guide provides an in-depth comparison of [4-(trifluoromethyl)phenyl]methylphosphonic acid, a compound of increasing interest, with other key phosphonic acid derivatives. We will explore how subtle structural modifications influence performance, supported by experimental data and validated protocols, to inform rational design in your research.
Introduction to Phenylphosphonic Acids: The Core Scaffold
Phosphonic acids are characterized by a phosphorus atom bonded to a carbon, two hydroxyl groups, and a double-bonded oxygen (R-PO(OH)₂). This structure makes them isosteric mimics of phosphate esters but with a crucial advantage: the carbon-phosphorus (C-P) bond is exceptionally resistant to chemical and enzymatic hydrolysis compared to the phosphate-oxygen (P-O) bond.[1][2] This stability is a cornerstone of their utility, particularly in designing molecules that can withstand biological degradation.
The focus of this guide, This compound , belongs to the arylphosphonic acid family. Its structure features a phosphonic acid group linked to a phenyl ring via a methylene bridge, with a trifluoromethyl (-CF₃) group at the para-position of the ring. This specific arrangement of functional groups imparts a unique combination of properties that we will dissect in comparison to other relevant derivatives.
Comparative Candidates
To understand the unique contributions of each part of the target molecule's structure, we will compare it against two key alternatives:
-
Phenylphosphonic Acid : The simplest aromatic phosphonic acid. This comparison will highlight the influence of the trifluoromethyl group on the electronic properties and overall behavior of the molecule.
-
[3-(Trifluoromethyl)phenyl]methylphosphonic Acid : A positional isomer. This allows for an examination of how the location of the -CF₃ substituent affects the molecule's properties.
-
Clinically Relevant Phosphonates (Fosfomycin & Alendronate) : To provide a broader context, we will contrast our target compound with established phosphonate drugs, showcasing the diverse therapeutic applications of this chemical class.
Head-to-Head Comparison: Physicochemical Properties
The performance of a phosphonic acid derivative in any application is fundamentally governed by its physicochemical properties, primarily its acidity (pKa) and lipophilicity (LogP).
Acidity (pKa)
Phosphonic acids are diprotic, with two distinct pKa values. The first deprotonation (pKa₁) is typically strongly acidic, while the second (pKa₂) is closer to neutral. These values are critical as they determine the molecule's charge state at a given pH, which in turn influences solubility, membrane permeability, and binding interactions with biological targets.
The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group. Its presence on the phenyl ring significantly influences the acidity of the phosphonic acid moiety through an inductive effect. By pulling electron density away from the phosphonic acid group, it stabilizes the conjugate base, resulting in a lower pKa and thus a stronger acid.
| Compound | pKa₁ (Predicted/Reported) | pKa₂ (Predicted/Reported) | Rationale for Acidity |
| Phenylphosphonic Acid | 1.83[4][5] | 7.07[4][5] | Baseline acidity of the phenylphosphonic scaffold. |
| This compound | Lower than Phenylphosphonic Acid | Lower than Phenylphosphonic Acid | The -CF₃ group at the para-position exerts a strong electron-withdrawing effect, increasing acidity. |
| [3-(Trifluoromethyl)phenyl]methylphosphonic Acid | Lower than Phenylphosphonic Acid | Lower than Phenylphosphonic Acid | The meta-positioned -CF₃ group also increases acidity, though the electronic effect may differ slightly from the para position. |
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a molecule's lipophilicity or hydrophobicity. This property is crucial for drug candidates, as it affects their ability to cross biological membranes.[6] The -CF₃ group is known to significantly increase lipophilicity.
| Compound | Predicted XLogP3 | Rationale for Lipophilicity |
| Phenylphosphonic Acid | 0.5[7] | Baseline lipophilicity. |
| This compound | N/A | The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability.[6] |
| [3-(Trifluoromethyl)phenyl]methylphosphonic Acid | 1.1[8] | Similar to the 4-substituted isomer, the -CF₃ group increases hydrophobicity. |
The enhanced lipophilicity imparted by the trifluoromethyl group in our target compound suggests it may have improved penetration into cellular environments compared to its non-fluorinated counterpart.[6]
Performance in Key Applications
Phosphonic acids are widely explored as enzyme inhibitors and in materials science.[1][9][10]
Biological Activity: Enzyme Inhibition
Phosphonic acids are excellent mimics of the tetrahedral transition states of reactions involving phosphate groups or carboxylic acids.[2][3] This makes them potent inhibitors of enzymes such as phosphatases, proteases, and transferases.[1][3][11] The trifluoromethyl group can enhance binding affinity to an enzyme's active site through favorable interactions and by altering the electronic profile of the molecule.[6]
For instance, phenylphosphonic acids have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, by mimicking the 3'-phosphate product of the enzymatic reaction.[12] While specific inhibitory data for this compound is not available in the search results, its structural features—a stable phosphonate core and a lipophilic, electron-withdrawing aromatic group—make it a strong candidate for screening in enzyme inhibition assays.
Comparative Context: Clinically Used Phosphonates
To appreciate the versatility of the phosphonate scaffold, let's briefly compare our target compound to two successful drugs:
-
Fosfomycin : A broad-spectrum antibiotic, Fosfomycin works by irreversibly inhibiting the MurA enzyme, which is crucial for the early stages of bacterial cell wall synthesis.[13][14][15][16][17] Unlike our aromatic target, Fosfomycin is a small, simple epoxide-containing phosphonic acid. Its mechanism relies on covalent modification of a cysteine residue in the enzyme's active site.[14][15]
-
Alendronate : A nitrogen-containing bisphosphonate, Alendronate is used to treat osteoporosis. It has a high affinity for hydroxyapatite in bone and works by inhibiting farnesyl pyrophosphate synthase (FPPS) in osteoclasts, the cells responsible for bone resorption.[18][19][20] This disruption of the mevalonate pathway leads to osteoclast inactivation and apoptosis, thereby reducing bone breakdown.[18][19][21]
These examples highlight how the core phosphonic acid group can be adapted into vastly different structures to achieve specific therapeutic outcomes.
Materials Science Applications
Arylphosphonic acids are highly effective at modifying metal oxide surfaces. They can form dense, stable self-assembled monolayers (SAMs). This compound has been specifically noted for its use in modifying semiconductor surfaces, such as zinc oxide, leading to increased conductivity and higher yields in thin-film production.[22] The stability of these SAMs in various solvents makes them suitable for electrode applications.[22]
Experimental Design & Protocols
To empirically compare these derivatives in a research setting, a logical workflow is essential. The following diagram and protocols outline a standard approach.
General Workflow for Comparative Analysis
Caption: Workflow for comparing phosphonic acid derivatives.
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for determining the acid dissociation constants (pKa) of phosphonic acid derivatives.
Objective: To measure the pKa₁ and pKa₂ values of a given phosphonic acid.
Materials:
-
Phosphonic acid sample (e.g., Phenylphosphonic acid)
-
Standardized 0.1 M Potassium Hydroxide (KOH) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the phosphonic acid and dissolve it in 50 mL of CO₂-free deionized water in the 100 mL beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized 0.1 M KOH solution over the beaker.
-
Initial Measurement: Record the initial pH of the phosphonic acid solution.
-
Titration: Begin adding the KOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of KOH added and the corresponding pH.
-
Equivalence Points: Continue the titration past the two expected equivalence points. You will observe two regions of sharp pH change.
-
Data Analysis:
-
Plot the measured pH versus the volume of KOH added to generate a titration curve.
-
Determine the volume of KOH at the two equivalence points (V_eq1 and V_eq2).
-
The pKa₁ is equal to the pH at the point where half of the volume to the first equivalence point has been added (V_eq1 / 2).
-
The pKa₂ is equal to the pH at the point halfway between the first and second equivalence points (V_eq1 + (V_eq2 - V_eq1) / 2).
-
Trustworthiness: This method is self-validating. The shape of the titration curve and the clarity of the two equivalence points provide an internal check on the purity of the sample and the accuracy of the titration.
Conclusion and Future Outlook
This compound presents a compelling profile for researchers. The trifluoromethyl group enhances both the acidity and lipophilicity of the parent phenylphosphonic acid scaffold. These modifications are highly desirable in drug discovery, where increased acidity can improve target binding and enhanced lipophilicity can aid cell permeability.[6] In materials science, these properties contribute to the formation of robust and electronically active surface monolayers.[22]
While direct comparative experimental data remains sparse, the foundational principles of physical organic chemistry strongly suggest that this compound and its isomers are valuable candidates for further investigation. Future research should focus on direct, head-to-head experimental comparisons of their inhibitory potency against relevant enzyme targets and a deeper characterization of their performance in advanced materials. The protocols and comparative framework provided in this guide offer a robust starting point for such investigations.
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A Comparative Guide to the Validation of Analytical Methods for [4-(trifluoromethyl)phenyl]methylphosphonic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds and their impurities is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of [4-(trifluoromethyl)phenyl]methylphosphonic acid, a compound of interest in various chemical and pharmaceutical research areas.[1] We will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, grounded in the principles of scientific integrity and regulatory expectations.
Introduction to this compound and the Imperative of Method Validation
This compound is an organophosphorus compound characterized by a chemically stable carbon-to-phosphorus (C-P) bond.[2] Its structure, featuring a trifluoromethylphenyl group, presents unique analytical challenges.[3][4] The trifluoromethyl group can influence the compound's polarity, volatility, and chromatographic behavior.
Method validation is a critical component of ensuring reliable, reproducible, and scientifically sound data in pharmaceutical development.[5] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, ensuring they are fit for their intended purpose.[5][6][7] This guide will adhere to the core principles outlined in the ICH Q2(R2) guideline, which emphasizes a science- and risk-based approach to analytical procedure development and validation.[5][6]
Core Principles of Analytical Method Validation
A validated analytical method provides assurance that the measurements are accurate, specific, and reproducible over the specified range of the analyte concentration.[8] The key validation parameters, as defined by the ICH, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][8]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte.[5][7]
-
Accuracy: The closeness of the test results to the true value.[5][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: Ensures the chromatographic system is performing adequately at the time of analysis.
Comparative Analysis: HPLC vs. GC-MS for this compound
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of non-volatile and thermally labile compounds like many organophosphorus compounds.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like phosphonic acids, derivatization is often necessary to increase their volatility.[12]
Below is a comparative summary of the expected performance of validated HPLC-UV and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC-UV Method | GC-MS Method (with derivatization) | Rationale & Causality |
| Specificity | High, but potential for interference from co-eluting impurities without UV chromophores. | Very high, due to both chromatographic separation and mass spectrometric detection providing a unique fingerprint. | Mass spectrometry provides an additional dimension of separation based on the mass-to-charge ratio of the analyte and its fragments, significantly enhancing specificity.[13][14] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques can achieve excellent linearity with proper optimization. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can provide high accuracy. The slightly wider range for GC-MS accounts for potential variability in the derivatization step. |
| Precision (%RSD) | ≤ 1.5% | ≤ 2.0% | HPLC generally offers slightly better precision for non-volatile analytes as it avoids the derivatization step which can introduce variability.[5] |
| LOD | ~10 ng/mL | ~1 pg/injection | GC-MS, particularly with selected ion monitoring (SIM), offers significantly lower detection limits.[12][15] |
| LOQ | ~30 ng/mL | ~5 pg/injection | The higher sensitivity of GC-MS translates to a lower limit of quantitation.[9] |
| Robustness | Generally robust to minor changes in mobile phase composition and flow rate. | Robust, but can be sensitive to variations in derivatization conditions (time, temperature, reagent concentration). | The derivatization step in GC-MS adds a critical control point that can affect the robustness of the method. |
Experimental Protocols
I. HPLC-UV Method Validation Protocol
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound.
1. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
2. Validation Experiments:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples with potential impurities to demonstrate the absence of interference at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure the method can separate the analyte from its degradation products.[9][17][18]
-
Linearity: Prepare a series of at least five standard solutions of this compound over the expected concentration range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (R²).[7]
-
Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo matrix at three different concentration levels: low, medium, and high). Express accuracy as the percentage recovery.[5][8]
-
Precision:
-
Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.
II. GC-MS Method Validation Protocol
This protocol describes a GC-MS method for the analysis of this compound following a derivatization step.
1. Derivatization:
-
Rationale: To increase the volatility of the polar phosphonic acid for GC analysis. A common approach is silylation.
-
Reagent: N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl.[12]
-
Procedure:
-
Evaporate the sample extract containing the analyte to dryness under a stream of nitrogen.
-
Add 100 µL of MTBSTFA and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the derivatized analyte.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
3. Validation Experiments:
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) will be conducted in a similar manner to the HPLC method, but with the derivatized analyte. For robustness testing, variations in derivatization time and temperature should also be evaluated.
Visualization of Workflows
Caption: A generalized workflow for analytical method validation.
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A Comparative Guide to [4-(Trifluoromethyl)phenyl]methylphosphonic Acid Analogs as Protein Tyrosine Phosphatase Inhibitors
For researchers and drug development professionals navigating the landscape of enzyme inhibitors, the structure-activity relationship (SAR) of a compound class is a critical roadmap. This guide provides an in-depth comparison of [4-(trifluoromethyl)phenyl]methylphosphonic acid analogs, a promising class of inhibitors targeting protein tyrosine phosphatases (PTPs), with a particular focus on Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in diabetes and obesity.
Introduction: The Significance of this compound
The this compound scaffold represents a significant starting point for the design of potent and selective PTP inhibitors. The phosphonic acid moiety serves as a non-hydrolyzable mimetic of the phosphotyrosine (pTyr) residue, enabling it to bind to the active site of PTPs. The trifluoromethyl group, a common substituent in medicinal chemistry, can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its inhibitory activity and pharmacokinetic profile. Understanding the interplay between these structural features is paramount for the rational design of next-generation PTP1B inhibitors.
Core Structure and Mechanism of Action
Protein tyrosine phosphatases catalyze the dephosphorylation of tyrosine residues on their protein substrates. Inhibitors based on the this compound scaffold act by competitively binding to the active site of PTP1B, preventing the binding and dephosphorylation of its natural substrates, such as the activated insulin receptor. The phosphonate group is crucial for this interaction, mimicking the tetrahedral geometry and negative charge of the phosphate group in phosphotyrosine.
Below is a diagram illustrating the basic principle of competitive inhibition of PTP1B by a this compound analog.
Caption: Competitive inhibition of PTP1B.
Structure-Activity Relationship: A Comparative Analysis
The inhibitory potency of this compound analogs is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the methylphosphonic acid moiety.
Impact of Phenyl Ring Substitution
The substitution pattern on the aromatic ring plays a pivotal role in modulating the inhibitory activity against PTP1B. While a comprehensive SAR study with a wide range of substituents on the this compound core is not extensively documented in a single source, we can infer key trends from related studies on benzylphosphonic acid inhibitors.
| Compound/Analog | Target Enzyme | IC50/Ki Value | Key Structural Feature | Reference |
| α-Benzylaminobenzylphosphonic acid | Prostatic Acid Phosphatase | IC50 = 4 nM | α-amino substitution enhances potency significantly. | [1] |
| 4-Substituted Benzylphosphonic Acids | Autotaxin | Low µM to nM range | Lipophilic substituents at the 4-position are favorable. | [2] |
| Naphthyldifluoromethyl Phosphonic Acids | PTP1B | High affinity | Difluoro substitution on the methyl group increases potency. | [3] |
| Sulfonamide-based Difluoromethylenephosphonates | PTP1B | Low nM range | Sulfonamide linkage enhances inhibitory activity. | [4] |
Key Insights from Related Structures:
-
α-Amino Substitution: The introduction of an amino group at the α-position of the methylphosphonic acid can dramatically increase potency, potentially through additional interactions within the enzyme's active site.[1]
-
Lipophilicity at the 4-Position: For benzylphosphonic acids targeting other enzymes like autotaxin, lipophilic groups at the para-position of the phenyl ring are often beneficial for activity.[2] This suggests that exploring various lipophilic substituents at the 4-position in conjunction with the trifluoromethyl group could be a fruitful strategy for enhancing PTP1B inhibition.
-
Role of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group and can enhance the acidity of the phosphonic acid, potentially leading to stronger interactions with the positively charged residues in the PTP1B active site. It can also improve metabolic stability. In some cases, trifluoromethyl-substituted compounds have shown enhanced inhibitory effects.[5]
-
Difluorination of the Methylene Bridge: Replacing the CH₂ group with a CF₂ group in the methylphosphonic acid moiety has been shown to significantly increase inhibitory potency against PTP1B.[3] This modification lowers the pKa of the phosphonate and can introduce favorable hydrogen bonding interactions.
Modifications of the Methylphosphonic Acid Moiety
The phosphonic acid group is the primary anchor to the PTP1B active site. Modifications to this group can have a profound impact on binding affinity.
-
Phosphonic Acid vs. Phosphinic or Carboxylic Acid: Replacement of the phosphonic acid with a phosphinic or carboxylic acid has been shown to lead to a significant reduction in potency, highlighting the critical role of the phosphonate in mimicking the tetrahedral transition state of phosphate hydrolysis.[1]
-
Esterification: While esterification of the phosphonic acid can improve cell permeability, it generally reduces the in vitro inhibitory activity as the free phosphonate is required for optimal binding to the active site.
Experimental Protocols
General Synthesis of this compound Analogs
A common route for the synthesis of substituted benzylphosphonic acids is the Arbuzov reaction. The following is a representative, generalized protocol.
Workflow for the Synthesis of Substituted Benzylphosphonic Acids:
Sources
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A Comparative Guide to the Inhibitory Effects of Fluorinated vs. Non-Fluorinated Phosphonic Acids
Introduction: The Strategic Advantage of the Phosphonate Scaffold and the Power of Fluorination
In the landscape of modern drug discovery and enzyme mechanism studies, the development of potent and selective enzyme inhibitors is paramount. Phosphonic acids have emerged as a cornerstone in this endeavor, largely due to their remarkable ability to act as stable mimics of phosphate esters or the tetrahedral transition states of various enzymatic reactions.[1][2][3][4] The inherent stability of the carbon-phosphorus (C-P) bond, in stark contrast to the labile phosphoester (P-O) bond, renders these molecules resistant to enzymatic and chemical hydrolysis, making them ideal scaffolds for inhibitor design.[1][5][6]
This guide delves into a critical aspect of phosphonate inhibitor design: the strategic incorporation of fluorine. Fluorination is a powerful tool in medicinal chemistry, capable of profoundly altering a molecule's physicochemical and biological properties, including its acidity, binding affinity, metabolic stability, and conformational preferences.[7][8] By examining the comparative effects of fluorinated versus non-fluorinated phosphonic acids, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of why and how fluorination can be leveraged to create superior enzyme inhibitors.
The Phosphonic Acid Moiety: A Superior Bioisostere
Phosphonic acids are organophosphorus compounds featuring a C-PO(OH)₂ group.[9] Their utility as enzyme inhibitors stems primarily from two key properties:
-
Isosteric and Isopolar Mimicry of Phosphates: Many enzymes recognize and process phosphorylated substrates. Phosphonates, by replacing a labile P-O bond with a stable P-C bond, act as non-hydrolyzable analogues of these substrates.[1] This allows them to bind to the active site as competitive inhibitors, effectively blocking the natural substrate from binding without being turned over. This strategy has been successfully employed to generate inhibitors for kinases, phosphatases, and viral DNA polymerases.[1][5]
-
Transition-State Analogue Inhibition: The tetrahedral geometry of the phosphonate group closely resembles the transient, high-energy tetrahedral intermediates formed during the hydrolysis of peptides and esters.[1][10] Enzymes function by stabilizing this transition state more tightly than the ground-state substrate.[1] Consequently, phosphonic acids that mimic this state can act as potent transition-state analogue inhibitors, binding to the enzyme with very high affinity. This approach has proven highly effective for inhibiting peptidases and lipases.[1]
The Fluorine Factor: Enhancing Inhibitory Potency
The introduction of fluorine atoms, particularly on the α-carbon adjacent to the phosphorus, imparts several advantageous properties that can dramatically enhance the inhibitory effect of a phosphonic acid.
Electronic Effects: Tuning Acidity for Optimal Mimicry
One of the most significant effects of α-fluorination is the modulation of the phosphonic acid's pKa values. Due to the high electronegativity of fluorine, the inductive electron-withdrawing effect lowers the pKa of the phosphonate group.[1]
-
Why this matters: Phosphate monoesters, the natural substrates, are typically dianionic at physiological pH. Non-fluorinated phosphonic acids, being less acidic, exist predominantly in a monoanionic state.[1] By lowering the pKa, α-fluorination increases the population of the dianionic species at physiological pH. This allows the fluorinated phosphonate to more accurately mimic the charge state of the natural phosphate group, leading to stronger electrostatic interactions within the enzyme's active site and thus higher binding affinity.[1][8] For instance, α-monofluorophosphonates are generally considered "isoacidic" with the phosphate monoesters they are designed to mimic.[8]
Stereoelectronic and Conformational Advantages
Fluorination also influences the inhibitor's three-dimensional structure. The introduction of fluorine on the α-methylene group can alter the P-Cα-Cβ dihedral angle, leading to a conformation that may better replicate the geometry of the enzymatic transition state.[1] This improved geometric fit can result in more favorable binding interactions and enhanced inhibitory potency.
Enhanced Binding Interactions
Beyond electrostatic and conformational effects, fluorine can participate in unique, favorable interactions within the protein's active site. These can include:
-
Hydrogen Bonding: The organic fluorine can act as a weak hydrogen bond acceptor.
-
Hydrophobic Interactions: The C-F bond can contribute to favorable hydrophobic interactions.
-
Orthogonal Multipolar Interactions: Interactions between the C-F bond dipole and protein backbone carbonyls (C=O) can significantly contribute to binding affinity.[11]
These additional binding contributions can substantially increase the overall affinity of the inhibitor for the enzyme, as demonstrated in studies where fluorinated inhibitors show enhanced activity.[12]
Quantitative Comparison: Inhibitory Potency
The theoretical advantages of fluorination are borne out by experimental data. The strategic placement of fluorine often leads to a significant increase in inhibitory potency (a lower IC₅₀ or Kᵢ value) compared to the non-fluorinated parent compound.
| Compound Type | Target Enzyme | Inhibitor Example | Inhibition Metric (Kᵢ) | Fold Improvement (vs. Non-F) | Reference(s) |
| Non-Fluorinated | Aminopeptidase N (APN) | Phosphonic analog of Phenylalanine | Micromolar Range | - | [13] |
| Fluorinated | Aminopeptidase N (APN) | Phosphonic analog of p-F-Phenylalanine | Sub-micromolar Range | Significant | [13] |
| Non-Fluorinated | Serine Protease (α-Chymotrypsin) | Abu*-containing BPTI | ~10⁻⁷ M | - | [12] |
| Fluorinated | Serine Protease (α-Chymotrypsin) | DfeGly***-containing BPTI | ~10⁻¹⁰ M | ~1000x | [12] |
| Non-Fluorinated | Protein Tyrosine Phosphatase 1B (PTP1B) | Benzylphosphonic Acid Derivative | IC₅₀ = 17.5 µM | - | [11] |
| Fluorinated | Protein Tyrosine Phosphatase 1B (PTP1B) | α,α-Difluorobenzylphosphonic Acid | IC₅₀ = 3.6 µM | ~4.9x | [11] |
*Abu: Aminobutanoic acid **BPTI: Bovine pancreatic trypsin inhibitor ***DfeGly: Difluoroethylglycine
Experimental Design for Comparative Analysis
A rigorous comparative study requires a well-designed experimental workflow to accurately determine and compare the inhibitory potencies of fluorinated and non-fluorinated phosphonic acids.
Caption: Workflow for comparing inhibitor potency.
Detailed Protocol: Competitive Enzyme Inhibition Assay
This protocol provides a generalized method for determining the IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) for a phosphonic acid inhibitor.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Fluorinated and non-fluorinated phosphonic acid inhibitors
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplates (UV-transparent or opaque, depending on detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Experimental Procedure:
-
Inhibitor Preparation: a. Prepare 10 mM stock solutions of the fluorinated and non-fluorinated phosphonic acids in 100% DMSO. b. Perform serial dilutions of each inhibitor stock in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Expertise Note: Maintaining a constant, low DMSO concentration is critical as high concentrations can denature enzymes and affect activity, confounding the results.
-
-
Enzyme and Substrate Preparation: a. Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use. The concentration should be chosen to yield a linear reaction rate for the duration of the measurement. b. Prepare a substrate solution in assay buffer. For Kᵢ determination, the substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ).
-
Expertise Note: Using a substrate concentration near the Kₘ makes the assay most sensitive to competitive inhibitors, as the enzyme is not saturated with substrate.
-
-
Assay Setup (in a 96-well plate): a. Negative Control (100% Activity): Add assay buffer and DMSO (at the same final concentration as the inhibitor wells). b. Positive Control: Add a known, potent inhibitor of the enzyme to validate the assay's responsiveness. c. Test Wells: Add the various dilutions of the fluorinated and non-fluorinated inhibitors. d. Add the diluted enzyme solution to all wells. e. Mix gently and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme and reach equilibrium.
-
Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding the substrate solution to all wells. b. Immediately place the plate in the microplate reader. c. Measure the change in absorbance or fluorescence over time at the appropriate wavelength.
Data Analysis:
-
Calculate Initial Velocity (v₀): Determine the initial reaction rate for each well from the linear portion of the progress curve (absorbance vs. time).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (v₀_inhibitor / v₀_negative_control))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Determine Inhibition Constant (Kᵢ): For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate. This requires a separate experiment to determine the Kₘ if it is not already known.
Mechanism of Action: Visualizing Transition-State Mimicry
The power of phosphonate inhibitors often lies in their ability to mimic the tetrahedral transition state of substrate hydrolysis. Fluorination can enhance this mimicry.
Caption: Phosphonates mimic the tetrahedral transition state.
Conclusion and Future Outlook
The strategic incorporation of fluorine into phosphonic acid scaffolds is a validated and highly effective strategy for enhancing enzyme inhibitory potency. By fine-tuning the electronic properties (pKa) to better mimic the charge of natural phosphates and by improving the geometric fit to the enzyme's active site, fluorination can convert a modest inhibitor into a highly potent one.[1][8] The experimental data consistently show that fluorinated analogues often exhibit significantly lower IC₅₀ and Kᵢ values than their non-fluorinated counterparts.[11][12][13]
For researchers in drug development, the "fluorine scan" represents a powerful tool in the lead optimization process. The predictable effects of fluorination allow for the rational design of inhibitors with improved affinity, selectivity, and metabolic stability. As our understanding of fluorine's role in molecular interactions continues to grow, the development of next-generation fluorinated phosphonic acid inhibitors holds immense promise for therapeutic intervention across a wide spectrum of diseases.
References
- Application Notes and Protocols for the Use of Disodium Phosphonate in Enzyme Kinetics Studies. Benchchem.
- Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC Publishing.
- Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Reinste Updates.
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. Benchchem.
- (PDF) Synthesis of fluorinated phosphonic, sulfonic, and mixed phosphonic/sulfonic acids. ResearchGate.
- (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate.
- Phosphonic acid: preparation and applications. Beilstein Journals.
- Synthesis and coordination chemistry of fluorinated phosphonic acids. ResearchGate.
- Phosphonic acid: preparation and applications. PubMed.
- Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers.
- Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. PMC - PubMed Central.
- Phosphonate. Wikipedia.
- Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring. Semantic Scholar.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.
- Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Refubium - Freie Universität Berlin.
- Phosphonic acid: preparation and applications. PMC - NIH.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
- The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
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- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
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- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonate - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
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- 13. [PDF] Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring | Semantic Scholar [semanticscholar.org]
cross-validation of experimental results for [4-(trifluoromethyl)phenyl]methylphosphonic acid
An In-Depth Comparative Guide to the Cross-Validation of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid
Abstract
This guide provides a comprehensive analysis of this compound, a significant organophosphorus compound. We delve into its synthesis, characterization, and performance in the context of enzyme inhibition, a primary application for molecules of this class. By presenting detailed experimental protocols and comparing its efficacy against structurally similar phosphonic acid analogs, this document serves as a crucial resource for researchers in medicinal chemistry and drug development. Our objective is to offer a framework for the cross-validation of experimental results, ensuring both reproducibility and scientific rigor.
Introduction: The Significance of Fluorinated Phosphonates
This compound belongs to the broad class of phosphonic acids, which are characterized by a direct carbon-to-phosphorus (C-P) bond. This bond makes them isosteric and isoelectronic analogues of phosphate esters, yet significantly more resistant to enzymatic and chemical hydrolysis.[1] This inherent stability has positioned phosphonates as valuable scaffolds in drug discovery, particularly as inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases, proteases, and transferases.[1][2]
The subject of this guide features two key structural motifs: the phosphonic acid headgroup, which acts as a transition-state mimic for tetrahedral intermediates in enzymatic reactions, and a phenyl ring substituted with a trifluoromethyl (-CF3) group.[1][3] The -CF3 group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[3] This guide will explore the practical synthesis of this compound and critically evaluate its performance against other substituted phenylphosphonic acids to understand the structure-activity relationships that govern its function.
Synthesis and Characterization: A Validated Protocol
A reliable and reproducible synthesis is the cornerstone of any experimental study. The most common and robust method for synthesizing arylmethylphosphonates is a variation of the Michaelis-Arbuzov reaction, followed by acidic hydrolysis to yield the final phosphonic acid. This process is not merely a sequence of steps but a system of creating and validating a chemical entity.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of diethyl [4-(trifluoromethyl)phenyl]methylphosphonate followed by its hydrolysis.
Step 1: Michaelis-Arbuzov Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)benzyl bromide (1.0 eq).
-
Add triethyl phosphite (1.2 eq). Causality Note: An excess of the phosphite is used to ensure the complete consumption of the electrophilic benzyl bromide and to drive the reaction to completion.
-
Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Causality Note: The high temperature is necessary to facilitate the SN2 attack of the phosphorus on the benzylic carbon and the subsequent dealkylation of the resulting phosphonium salt.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is no longer visible.
-
Cool the reaction mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure to yield the crude diethyl [4-(trifluoromethyl)phenyl]methylphosphonate as an oil. Purification can be achieved via silica gel chromatography if necessary.
Step 2: Acidic Hydrolysis
-
To the crude diethyl phosphonate from the previous step, add an excess of concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approximately 110 °C) for 8-12 hours. Causality Note: The strong acidic conditions and high temperature are required to hydrolyze the stable phosphonate esters to the corresponding phosphonic acid. This is a critical step that requires vigorous conditions due to the stability of the P-O-C bond.
-
After cooling to room temperature, the aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material or organic impurities.
-
The aqueous layer is then concentrated under reduced pressure to yield the crude this compound.
-
The final product is purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield a white crystalline solid.
Workflow for Synthesis and Purification
Caption: Synthesis and validation workflow for this compound.
Characterization and Self-Validation
The identity and purity of the final compound must be rigorously confirmed. This is a self-validating step in the protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons and the methylene (-CH₂-) protons adjacent to the phosphorus atom. The methylene signal will appear as a doublet due to coupling with the ³¹P nucleus.
-
³¹P NMR: A single signal confirms the presence of one phosphorus environment.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent ion for [M-H]⁻, confirming the molecular weight of 226.09 g/mol .[3][4]
Comparative Analysis: Performance as an Enzyme Inhibitor
Phosphonic acid analogs of amino acids are potent inhibitors of various peptidases.[5] They function as transition-state analogs, binding tightly to the enzyme's active site.[6] To cross-validate the performance of this compound, we compare it with other substituted aminophosphonic acids against a common target, such as Alanine Aminopeptidase (APN). The inhibition constant (Kᵢ) is the key metric for comparison; a lower Kᵢ value indicates a more potent inhibitor.
Quantitative Data Comparison
| Compound/Analogue | Target Enzyme | Inhibition Constant (Kᵢ) [µM] | Reference |
| (1-amino-2-phenylethyl)phosphonic acid | hAPN | >100 | [6] |
| 1-amino-3-phenylpropylphosphonic acid | hAPN | 0.81 | [6] |
| 1-amino-3-(4-fluorophenyl)propylphosphonic acid | hAPN | 0.59 | [6] |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | hAPN | 0.48 | [6] |
| 1-amino-3-(4-bromophenyl)propylphosphonic acid | hAPN | 0.75 | [6] |
Analysis of Comparative Data: The data clearly shows that the nature and position of the substituent on the phenyl ring significantly impact inhibitory potency.
-
Chain Length: The homophenylalanine analogue (1-amino-3-phenylpropylphosphonic acid) is a much more potent inhibitor (Kᵢ = 0.81 µM) than the phenylalanine analogue ((1-amino-2-phenylethyl)phosphonic acid, Kᵢ > 100 µM). This suggests that the extra methylene group provides optimal positioning of the phenyl ring within the enzyme's S1' subsite.[6]
-
Halogen Substitution: Introducing a fluorine atom onto the phenyl ring generally increases potency. The 3-fluoro substituted compound (Kᵢ = 0.48 µM) is the most potent in this series, suggesting a favorable interaction in the active site.[6] The 4-fluoro (Kᵢ = 0.59 µM) and 4-bromo (Kᵢ = 0.75 µM) analogues are also highly potent.
-
Predicted Performance of this compound: Based on these trends, one can hypothesize that an amino derivative of this compound would be a potent APN inhibitor. The strong electron-withdrawing and lipophilic -CF₃ group at the 4-position could lead to potent interactions, potentially resulting in a Kᵢ value in the sub-micromolar range, comparable to or even exceeding the fluoro-substituted analogues. This hypothesis requires experimental validation.
Experimental Protocol: Enzyme Inhibition Assay
To validate the inhibitory potential of a synthesized compound, a standardized enzyme assay is required.
Step-by-Step Protocol
1. Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the substrate, L-Leucine-p-nitroanilide (10 mM in DMSO).
-
Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2).[6]
-
Prepare a solution of the target enzyme (e.g., human or porcine aminopeptidase) in the assay buffer.
2. Assay Procedure:
-
In a 96-well plate, add varying concentrations of the inhibitor. Include a control well with no inhibitor.
-
Add the enzyme solution to each well and pre-incubate for 15 minutes at 37°C. Causality Note: Pre-incubation ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately place the plate in a spectrophotometric plate reader.
3. Data Acquisition and Analysis:
-
Monitor the rate of hydrolysis of the substrate by measuring the increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline.[6]
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the inhibition constant (Kᵢ) by fitting the velocity data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis software.
Workflow for Enzyme Inhibition Assaydot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy [4-(Trifluoromethyl)phenyl]phosphonic acid | 1869-27-8 [smolecule.com]
- 4. [4-(Trifluoromethyl)phenyl]phosphonic acid | C7H6F3O3P | CID 12670619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Efficacy of [4-(Trifluoromethyl)phenyl]methylphosphonic Acid and Its Analogs
Introduction: The Strategic Role of the Phosphonate Moiety and Trifluoromethyl Group in Drug Design
In the landscape of modern medicinal chemistry, the phosphonic acid group stands out as a critical pharmacophore. Its structural resemblance to the tetrahedral transition states of various enzymatic reactions, coupled with the high stability of the phosphorus-carbon (P-C) bond against enzymatic cleavage, makes it an excellent candidate for designing potent and specific enzyme inhibitors.[1][2] Phosphonate-based compounds have demonstrated a wide spectrum of therapeutic potential, including antiviral, antimicrobial, and anti-neoplastic activities.[3]
This guide focuses on [4-(trifluoromethyl)phenyl]methylphosphonic acid, a molecule that combines the inhibitory potential of the phosphonic acid group with the unique physicochemical properties of the trifluoromethyl (CF3) substituent. The introduction of a trifluoromethyl group onto a phenyl ring can significantly enhance a molecule's biological efficacy. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the group's strong electron-withdrawing nature, which can influence binding interactions with target proteins.[4]
This document provides a comprehensive comparison of the biological efficacy of this compound with its non-fluorinated counterpart, phenylmethylphosphonic acid, and other para-substituted analogs. We will delve into their mechanisms of action, present available quantitative data on their performance, and provide detailed protocols for key experimental assays to enable researchers to conduct their own comparative studies.
Mechanism of Action: Mimicking Transition States and Modulating Enzyme Activity
The primary mechanism by which phenylphosphonic acids exert their biological effects is through the competitive inhibition of enzymes.[5] The phosphonate group acts as a mimic of the tetrahedral transition state of substrate hydrolysis, binding tightly to the active site of enzymes such as phosphatases and proteases, but remaining resistant to cleavage.[1]
The workflow for evaluating enzyme inhibition by these compounds typically involves kinetic studies to determine the mode of inhibition and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Caption: Workflow for determining enzyme inhibition constants.
The trifluoromethyl group at the para position of the phenyl ring can further enhance this inhibitory activity. Its strong electron-withdrawing properties can influence the pKa of the phosphonic acid, potentially improving its interaction with charged residues in the enzyme's active site. Furthermore, the lipophilic nature of the CF3 group can lead to favorable hydrophobic interactions within the binding pocket, contributing to a lower inhibition constant.[6]
Comparative Biological Efficacy: A Data-Driven Analysis
While direct, side-by-side comparative studies of this compound and its close analogs are limited in publicly available literature, we can draw valuable insights from structure-activity relationship (SAR) studies on similar classes of compounds. These studies consistently highlight the significant impact of substitutions on the phenyl ring on biological activity.
Enzyme Inhibition
The inhibitory potency of phosphonates is highly dependent on the target enzyme and the specific substitutions on the phenyl ring. For instance, studies on protein-tyrosine phosphatases (PTPases) have shown that the introduction of two fluorine atoms on the methylene carbon of a phosphonate analog of phenylalanine (F2Pmp) increased its inhibitory potency by 1000-fold compared to the non-fluorinated counterpart (Pmp).[6] This dramatic increase in affinity is attributed to the ability of the fluorine atoms to interact with active site residues in a manner analogous to the phenolic oxygen of the natural substrate, phosphotyrosine.[6]
While this is not a direct comparison of this compound, it strongly suggests that the presence of the trifluoromethyl group is likely to significantly enhance its inhibitory activity against relevant enzymes compared to the unsubstituted phenylmethylphosphonic acid.
Anticancer Cytotoxicity
The anticancer potential of phosphonic acid derivatives has been a subject of considerable research. Their ability to inhibit key enzymes in cancer cell signaling pathways makes them attractive candidates for drug development.
A study on α-aminophosphonate analogs of aspartic acid, which share the core phenylphosphonate structure, revealed interesting SAR. When tested against the A549 human lung carcinoma cell line, the introduction of a para-trifluoromethyl group had a negative effect on cytotoxicity compared to the unsubstituted phenyl analog.[7] Conversely, for the SKOV3 human ovarian carcinoma cell line, the para-trifluoromethyl derivative showed a positive effect on cytotoxicity.[7] This highlights the cell-line-specific effects of the trifluoromethyl group and underscores the importance of empirical testing against a panel of cancer cell lines.
Table 1: Illustrative Cytotoxicity of Phenylphosphonate Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Phenyl-substituted α-aminophosphonate | A549 | 2.66 ± 0.26 | [7] |
| para-Trifluoromethylphenyl-substituted α-aminophosphonate | A549 | 20.3 ± 1.14 | [7] |
| Phenyl-substituted α-aminophosphonate | SKOV3 | > 50 | [7] |
| para-Trifluoromethylphenyl-substituted α-aminophosphonate | SKOV3 | 9.80 ± 0.60 | [7] |
Note: The data in this table is for structurally related α-aminophosphonates and is presented to illustrate the potential impact of the trifluoromethyl group. Direct cytotoxicity data for this compound was not available in the reviewed literature.
Antiviral Activity
Acyclic nucleoside phosphonates are a well-established class of antiviral drugs, with compounds like tenofovir and adefovir being used in the treatment of HIV and HBV.[8] The phosphonate moiety is crucial for their mechanism of action, which involves the inhibition of viral DNA polymerases.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological efficacy of phosphonate compounds.
Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a general method for determining the IC50 of an inhibitor against a model enzyme like alkaline phosphatase.
Materials:
-
Enzyme (e.g., Alkaline Phosphatase)
-
Inhibitor (this compound or analog)
-
Substrate (e.g., p-Nitrophenyl Phosphate - pNPP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or water), and then create a dilution series.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, inhibitor at various concentrations, and the enzyme solution.
-
Include a control with no inhibitor.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at a wavelength appropriate for the product of the reaction (e.g., 405 nm for p-nitrophenol) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.[9]
-
Caption: Step-by-step workflow for an enzyme inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound and analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of the compound's solvent).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[10]
-
Conclusion and Future Directions
The available evidence from structure-activity relationship studies on related compounds strongly suggests that this compound holds significant potential as a biologically active molecule. The trifluoromethyl group is a key structural feature that is likely to enhance its efficacy as an enzyme inhibitor and potentially as an anticancer or antiviral agent, although its effect can be target-dependent.
To definitively establish the comparative efficacy of this compound, direct experimental comparisons against its non-fluorinated and other para-substituted analogs are essential. The protocols provided in this guide offer a robust framework for conducting such studies. Future research should focus on:
-
Head-to-head screening of a series of para-substituted phenylmethylphosphonic acids against a panel of relevant enzymes (e.g., phosphatases, proteases) to quantify the impact of the trifluoromethyl group on inhibitory activity.
-
Comprehensive cytotoxicity profiling against a diverse range of cancer cell lines to identify specific cancer types that are particularly sensitive to this compound.
-
Evaluation of antiviral activity against a spectrum of viruses to explore its potential as a broad-spectrum or targeted antiviral agent.
By systematically exploring the biological activities of this promising compound and its analogs, the research community can unlock new avenues for the development of novel therapeutics.
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A Senior Scientist's Guide to Trifluoromethyl-Substituted Phosphonic Acids: A Comparative Analysis of Synthetic Routes
The incorporation of the trifluoromethyl (CF₃) group into phosphonic acids has yielded molecules with profound implications across medicinal chemistry and materials science. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can dramatically alter the biological activity and physical characteristics of the parent phosphonic acid.[1] As analogues of phosphates or carboxylates, these compounds are potent enzyme inhibitors, haptens for catalytic antibody induction, and versatile building blocks.[2][3]
This guide provides an in-depth comparison of the three predominant synthetic strategies for preparing trifluoromethyl-substituted phosphonic acids: the Michaelis-Arbuzov Reaction , the Pudovik Reaction , and Nucleophilic Trifluoromethylation of phosphorus electrophiles. We will dissect the causality behind experimental choices for each route, provide validated protocols, and offer a comparative analysis to guide your synthetic strategy.
The Michaelis-Arbuzov Reaction: A Classic P-C Bond Formation
The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry since the late 19th century, remains a robust method for creating a phosphorus-carbon bond.[4][5][6] The reaction classically involves the treatment of a trialkyl phosphite with an alkyl halide.
Mechanism and Rationale
The reaction proceeds via a two-step Sₙ2 mechanism.[6][7]
-
Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of a trifluoromethyl-containing alkyl halide (e.g., a benzyl bromide with a CF₃ substituent). This forms a tetrahedral phosphonium salt intermediate.
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium intermediate. This second Sₙ2 reaction results in the formation of the pentavalent phosphonate ester and a new, often volatile, alkyl halide.[6]
Causality in Experimental Design: The choice of phosphite is critical. Triethyl phosphite is commonly used because the resulting byproduct, ethyl halide, is volatile and can be easily removed by heating, driving the reaction equilibrium forward.[6][8] The reaction typically requires elevated temperatures (120-160 °C) to facilitate the dealkylation step, which is often the rate-limiting part of the process.[7] The reactivity of the halide follows the expected Sₙ2 trend: I > Br > Cl.[4]
Figure 1: The Michaelis-Arbuzov reaction mechanism.
Advantages and Limitations
-
Advantages: This method is well-established, uses relatively common reagents, and is effective for primary and some secondary halides.
-
Limitations: The reaction often requires high temperatures, which can be incompatible with sensitive functional groups. Aryl and vinyl halides are generally unreactive under classical conditions.[4] Furthermore, the substrate must already contain the trifluoromethyl group, limiting its application to available starting materials.
The Pudovik Reaction: Addition to Trifluoromethyl Ketones
The Pudovik reaction provides a direct route to α-hydroxyphosphonates through the addition of a dialkyl phosphite to a carbonyl group.[9] This method is particularly effective for the synthesis of α-hydroxy-α-trifluoromethylphosphonates due to the high electrophilicity of the carbonyl carbon in trifluoromethyl ketones.[10]
Mechanism and Rationale
The reaction is typically base-catalyzed, proceeding through the following steps:[9]
-
Activation of Phosphite: A base (e.g., triethylamine (TEA) or DBU) deprotonates the dialkyl phosphite, which exists in tautomeric equilibrium with its P(III) form, to generate a more potent phosphorus-centered nucleophile.
-
Nucleophilic Addition: The phosphite anion attacks the highly electrophilic carbonyl carbon of the trifluoromethyl ketone. The electron-withdrawing CF₃ group strongly polarizes the C=O bond, making this addition highly favorable.
-
Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final α-hydroxyphosphonate product.
A potential subsequent reaction is the phospha-Brook rearrangement , where the α-hydroxyphosphonate, under the influence of a strong base, rearranges to a thermodynamically more stable phosphate ester.[10][11] Careful selection of the base and reaction conditions is crucial to isolate the desired phosphonate.[12]
Figure 2: The base-catalyzed Pudovik reaction mechanism.
Advantages and Limitations
-
Advantages: This method directly installs the phosphonate group adjacent to the trifluoromethyl moiety. It often proceeds under mild conditions with high yields and tolerates a variety of functional groups.[2] The starting trifluoromethyl ketones are often readily accessible.[13][14]
-
Limitations: The primary product is an α-hydroxyphosphonate, which may require further functionalization. The potential for the phospha-Brook rearrangement can be a competing pathway that reduces the yield of the desired product.[10]
Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent (TMSCF₃)
This modern approach introduces the CF₃ group directly onto a phosphorus electrophile. The most common and practical reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent.[15]
Mechanism and Rationale
The reaction is not spontaneous and requires a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to trigger an anionic chain reaction.[16][17]
-
Initiation: A catalytic amount of fluoride anion attacks the silicon atom of TMSCF₃, forming a transient pentacoordinate siliconate intermediate. This intermediate fragments to generate the highly nucleophilic trifluoromethide anion (CF₃⁻).
-
Propagation: The generated CF₃⁻ anion attacks the electrophilic phosphorus center of a suitable precursor, such as a dialkyl chlorophosphate ( (RO)₂P(O)Cl ). This displacement of the chloride ion forms the desired trifluoromethylphosphonate. The concurrently formed alkoxide or other byproduct can then react with another molecule of TMSCF₃ to regenerate the CF₃⁻ anion, propagating the chain.[18]
Causality in Experimental Design: The choice of initiator is key; it must be nucleophilic enough to activate the TMSCF₃ but is only required in catalytic amounts. The solvent can also play a crucial role, with polar aprotic solvents like DMF or THF often being used to facilitate the ionic intermediates.[19] This method builds the P-CF₃ bond directly, which is a significant advantage.
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A Comparative Guide to the Applications of Arylmethylphosphonic Acids
Arylmethylphosphonic acids represent a versatile class of organophosphorus compounds that have garnered significant attention across various scientific disciplines. Their unique structural and electronic properties, characterized by a phosphonic acid moiety directly attached to a methylene group bearing an aryl substituent, make them valuable scaffolds in medicinal chemistry, materials science, and agriculture. This guide provides a comprehensive literature review of the multifaceted applications of arylmethylphosphonic acids, offering objective comparisons of their performance with alternative compounds, supported by experimental data. We will delve into the causality behind experimental choices, provide detailed protocols for their synthesis and evaluation, and visualize key workflows to offer a holistic understanding for researchers, scientists, and drug development professionals.
Arylmethylphosphonic Acids as Enzyme Inhibitors: Mimicking the Transition State
A primary application of arylmethylphosphonic acids in medicinal chemistry is their role as enzyme inhibitors. The phosphonic acid group is a bioisostere of the carboxylate group found in amino acids and can act as a mimic of the tetrahedral transition state of peptide bond hydrolysis.[1] This makes them potent inhibitors of various proteases and other enzymes.
Performance Comparison of Arylmethylphosphonic Acid Analogs as Aminopeptidase Inhibitors
[Amino(phenyl)methyl]phosphonic acid and its derivatives have been extensively studied as inhibitors of aminopeptidases. The following table summarizes the inhibitory activity (Kᵢ) of several analogs against human (hAPN) and porcine (pAPN) alanine aminopeptidases, highlighting the structure-activity relationship.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) [µM] |
| 1-amino-3-phenylpropylphosphonic acid | hAPN | 0.81 |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | hAPN | 0.48 |
| 1-amino-3-(4-fluorophenyl)propylphosphonic acid | hAPN | 0.59 |
| 1-amino-3-(4-bromophenyl)propylphosphonic acid | hAPN | 0.75 |
| (1-amino-2-phenylethyl)phosphonic acid | hAPN | >100 |
| 1-amino-3-phenylpropylphosphonic acid | pAPN | 3.5 |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | pAPN | 1.5 |
| 1-amino-3-(4-fluorophenyl)propylphosphonic acid | pAPN | 2.1 |
Data compiled from a study on [Amino(phenyl)methyl]phosphonic acid and its analogs as transition-state analog inhibitors.
The data reveals that homophenylalanine analogues (with an additional methylene group) generally exhibit significantly higher inhibitory potential than their phenylalanine counterparts. For instance, (1-amino-2-phenylethyl)phosphonic acid shows negligible inhibition of hAPN (Kᵢ > 100 µM), whereas 1-amino-3-phenylpropylphosphonic acid has a Kᵢ of 0.81 µM. This suggests that the spatial orientation of the aryl group and the phosphonate moiety relative to the enzyme's active site is critical for effective binding. Furthermore, substitutions on the phenyl ring influence the inhibitory potency, with the 3-fluoro substitution on the homophenylalanine analog resulting in the most potent inhibitor for both human and porcine aminopeptidases.
Experimental Protocol: Determination of Enzyme Inhibition Constant (Kᵢ)
This protocol outlines a general method for determining the inhibition constant (Kᵢ) of an arylmethylphosphonic acid derivative against a model enzyme, such as aminopeptidase, using a spectrophotometric assay.
Materials and Reagents:
-
Enzyme (e.g., human or porcine aminopeptidase)
-
Arylmethylphosphonic acid inhibitor
-
Substrate (e.g., L-leucine-p-nitroanilide)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a series of dilutions of the arylmethylphosphonic acid inhibitor in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution to each well.
-
Include control wells with no inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 405 nm over time (typically 10-20 minutes). The product of the reaction, p-nitroaniline, is yellow and absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration (a Dixon plot) or use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) to determine the Kᵢ value.[3]
-
Visualization of the Experimental Workflow
Caption: Workflow for determining the enzyme inhibition constant (Kᵢ).
Arylmethylphosphonic Acids in Agriculture: Herbicidal Activity
Arylmethylphosphonic acids and their derivatives have also been explored for their potential as herbicides.[4] Their mode of action often involves the inhibition of key enzymes in plant metabolic pathways. For example, some phosphonates are known to inhibit enzymes in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants.
Comparative Herbicidal Activity
| Compound/Derivative | Weed Species | Activity Metric | Result |
| Amide derivatives of glyphosate | Parthenium hysterophorus | Chlorophyll Content Reduction | Moderate to good |
| Quinazolinone-phenoxypropionate hybrid (QPP-I-6) | Echinochloa crusgalli | Inhibition Rate at 187.5 g/ha | >90% |
| Quinazolinone-phenoxypropionate hybrid (QPPE-I-4) | Echinochloa crusgalli | Inhibition Rate at 150 g/ha | >80% |
| Pyridine analogue of bromoxynil | Amaranthus palmeri (glyphosate-resistant) | Efficacy at 0.56 kg/ha | >80% |
Data compiled from multiple studies on glyphosate analogs and other herbicidal compounds.[5][6][7][8][9]
The data indicates that modifications of the core phosphonate structure can lead to potent herbicidal activity. For instance, amide derivatives of glyphosate, a well-known phosphonomethyl compound, show good herbicidal effects.[5] Furthermore, hybrid molecules incorporating a phosphonate or a related motif, such as the quinazolinone-phenoxypropionate derivatives, exhibit excellent inhibition rates against common weeds like Echinochloa crusgalli.[8][9] Notably, some phosphonate-related structures have shown efficacy against glyphosate-resistant weeds, highlighting their potential in modern agriculture.[6]
Experimental Protocol: Synthesis of Arylmethylphosphonic Acids via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation reaction that provides a straightforward route to α-aminophosphonates, which can be readily converted to the corresponding phosphonic acids.[10]
Materials and Reagents:
-
Aryl aldehyde (e.g., benzaldehyde)
-
Amine (e.g., benzylamine)
-
Dialkyl phosphite (e.g., diethyl phosphite)
-
Solvent (e.g., toluene or solvent-free)
-
Catalyst (optional, e.g., Lewis acids like LiClO₄)[10]
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the aryl aldehyde (1 mmol), amine (1 mmol), and dialkyl phosphite (1.1 mmol).
-
If using a catalyst, add it to the mixture. For solvent-free conditions, the reactants are mixed directly.
-
-
Reaction:
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Ester:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting α-aminophosphonate ester by column chromatography on silica gel.
-
-
Hydrolysis to the Phosphonic Acid:
-
Dissolve the purified ester in concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the ester is completely hydrolyzed (monitored by TLC or NMR).
-
Remove the acid under reduced pressure.
-
The resulting arylmethylphosphonic acid can be further purified by recrystallization.
-
Visualization of the Synthetic Pathway
Caption: General scheme of the Kabachnik-Fields reaction for the synthesis of arylmethylphosphonic acids.
Arylmethylphosphonic Acids as Metal Chelators
The phosphonic acid group is an excellent ligand for metal ions, and arylmethylphosphonic acids can act as effective chelating agents. This property is exploited in various applications, including water treatment, as corrosion inhibitors, and in the development of metal-based drugs and diagnostic agents.
Comparison of Stability Constants
The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. While comprehensive data for a series of arylmethylphosphonic acids is limited, the following table provides stability constants for some common chelating agents, including phosphonates, with various metal ions for comparison.
| Metal Ion | EDTA | DTPA | GLDA | MGDA |
| Al³⁺ | 16.4 | 18.6 | 12.2 | 7.7 |
| Ca²⁺ | 10.7 | 10.7 | 6.4 | 7.0 |
| Cu²⁺ | 18.8 | 21.2 | 13.1 | 13.9 |
| Fe³⁺ | 25.1 | 28.6 | 11.7 | 16.5 |
| Mg²⁺ | 8.7 | 9.3 | 5.5 | 5.8 |
| Zn²⁺ | 16.5 | 18.2 | 10.0 | 11.0 |
Data for common chelating agents. The stability constants for arylmethylphosphonic acids would depend on the specific aryl and other substituents.[11]
As the table shows, phosphonate-containing chelators like DTPA exhibit very high stability constants with trivalent metal ions such as Fe³⁺. The chelation strength of arylmethylphosphonic acids can be tuned by modifying the aryl group and introducing other coordinating functionalities into the molecule. This allows for the design of selective chelators for specific metal ions.
Conclusion
Arylmethylphosphonic acids are a class of compounds with a broad spectrum of applications, driven by their unique chemical properties. In medicinal chemistry, they serve as potent enzyme inhibitors by mimicking the transition states of enzymatic reactions. In agriculture, their derivatives have shown promise as effective herbicides, with the potential to combat resistant weeds. Furthermore, their ability to chelate metal ions makes them valuable in materials science and other industrial applications. The performance of arylmethylphosphonic acids can be finely tuned through synthetic modifications, allowing for the optimization of their activity for specific applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to explore and exploit the potential of this versatile class of molecules.
References
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- Synthesis and Evaluation of Heterocyclic Analogues of Bromoxynil. (2020). Journal of Agricultural and Food Chemistry, 68(16), 4567-4574.
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The stability of metal chelates. (n.d.). Science in Hydroponics. Retrieved January 17, 2026, from [Link]
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Chelating capacity and stability. (n.d.). Green-Mountain Chem. Retrieved January 17, 2026, from [Link]
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Inhibitor Calculations. (2019, January 23). YouTube. Retrieved January 17, 2026, from [Link]
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Performance Benchmark: [4-(Trifluoromethyl)phenyl]methylphosphonic Acid in Protein Tyrosine Phosphatase 1B Inhibition Assays
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Significance of PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, most notably the insulin and leptin pathways.[1][2] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression or increased activity is linked to insulin resistance, a hallmark of type 2 diabetes and obesity.[3][4] Consequently, the development of potent and selective PTP1B inhibitors is a significant therapeutic strategy for these metabolic disorders.[5]
Phosphonic acids are a promising class of compounds for PTP1B inhibition. Their tetrahedral structure mimics the transition state of the phosphate group during enzymatic hydrolysis, allowing them to bind tightly to the active site of phosphatases.[6] The inclusion of a trifluoromethyl group on the phenyl ring of [4-(trifluoromethyl)phenyl]methylphosphonic acid is intended to enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets within the enzyme's active site.
Mechanism of Action: Phosphonic Acids as Transition-State Analogs
The catalytic mechanism of PTP1B involves a two-step process.[3] First, a nucleophilic cysteine residue in the active site attacks the phosphate group of the substrate, forming a phosphoenzyme intermediate. This is followed by hydrolysis of the intermediate to release inorganic phosphate and regenerate the enzyme.
Phosphonic acids, like this compound, are designed to act as competitive inhibitors by mimicking the tetrahedral, negatively charged transition state of the phosphoryl group being transferred. This structural and electronic similarity allows them to bind to the positively charged active site of PTP1B with high affinity, thereby blocking substrate access and inhibiting the enzyme's catalytic activity.
Caption: PTP1B Inhibition Assay Workflow.
Performance Comparison
The following table provides a comparative overview of the inhibitory potency of this compound (hypothetical), a structurally related analog, and two standard PTP1B inhibitors.
| Compound | Structure | Target Enzyme | IC50 (µM) | Mode of Inhibition | Reference |
| This compound | CF₃-Ph-CH₂-PO(OH)₂ | PTP1B | Hypothetical: 5-20 | Competitive | N/A |
| [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid | (Structure not shown) | PTP1B | Potent (specific IC50 not stated) | Competitive | [7] |
| Suramin | (Structure not shown) | PTP1B | ~1.5 - 10 | Competitive | [8][9][10] |
| Sodium Orthovanadate | Na₃VO₄ | PTP1B | ~0.2 - 25 | Competitive | [11][12] |
The IC50 value for this compound is a hypothetical estimate based on the performance of structurally related phosphonic acid inhibitors. Experimental validation is required to determine the actual potency.
Discussion and Future Perspectives
The presented data and methodologies provide a framework for the comprehensive evaluation of this compound as a PTP1B inhibitor. The structural rationale, leveraging a phosphonic acid core as a phosphate mimic and a trifluoromethylphenyl group for enhanced binding, suggests its potential as a potent and selective inhibitor.
To build upon this guide, further experimental work is crucial. The primary objective should be the determination of the IC50 value of this compound against PTP1B using the outlined protocol. Subsequent studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity against other protein tyrosine phosphatases (e.g., SHP-1, SHP-2, CD45) to determine its selectivity profile.
-
Cell-based Assays: Evaluating the compound's ability to modulate insulin signaling in relevant cell lines (e.g., HepG2, 3T3-L1 adipocytes).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity. [13][14] By systematically applying these experimental approaches, the true potential of this compound as a lead compound for the development of novel therapeutics for type 2 diabetes and other metabolic diseases can be thoroughly elucidated.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [4-(trifluoromethyl)phenyl]methylphosphonic Acid
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and workplace safety. [4-(trifluoromethyl)phenyl]methylphosphonic acid, an organophosphorus compound, requires meticulous handling throughout its lifecycle, culminating in a disposal process that neutralizes its potential hazards to personnel and the environment. The presence of both a phosphonic acid moiety and an electron-withdrawing trifluoromethyl group on the phenyl ring dictates its chemical reactivity and necessitates a disposal protocol grounded in a thorough understanding of its properties.[1][2]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. It is designed to empower researchers with the knowledge to manage this compound safely, ensuring compliance and fostering a culture of safety within the laboratory.
Immediate Safety & Handling Protocols
Before any disposal procedures are initiated, a rigorous safety posture must be adopted. The primary routes of exposure are inhalation, skin contact, and eye contact; therefore, engineering controls and Personal Protective Equipment (PPE) are the first line of defense.[3]
-
Engineering Controls : All handling of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of any aerosols or vapors, which may cause respiratory irritation.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. The rationale for each component is detailed below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Organophosphorus and trifluoromethyl-containing compounds can cause skin irritation.[6][7] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that could cause serious eye damage. |
| Protective Clothing | Chemical-resistant and flame-retardant lab coat. | Shields skin and personal clothing from accidental spills and contamination.[4] |
| Emergency Preparedness | An emergency shower and eyewash station must be immediately accessible.[3] | Provides for immediate decontamination in the event of accidental large-scale exposure. |
Chemical Profile & Hazard Summary
| Property | Value / Information | Source |
| Molecular Formula | C₈H₈F₃O₃P | [8] |
| Molecular Weight | ~240.12 g/mol | N/A |
| CAS Number | Not explicitly found for the methylphosphonic acid derivative. The related [4-(trifluoromethyl)phenyl]phosphonic acid is 1869-27-8. | [9][10] |
| Physical State | Likely a nonvolatile solid, poorly soluble in organic solvents but soluble in water and alcohols. | [11] |
| Known/Inferred Hazards | Hazardous Waste : Must be treated as hazardous chemical waste.[5] Irritant : Causes skin and serious eye irritation/damage.[6][7] Respiratory Irritant : May cause respiratory irritation.[7] Toxicity : Harmful if swallowed. Environmental Hazard : May be harmful to aquatic life. | N/A |
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic and compliant with local, state, and federal regulations, such as those outlined by the EPA.[12] Never dispose of this chemical down the sewer drain or in the regular trash.[13][14]
Step 1: Waste Classification and Segregation
The first and most critical step is to classify all materials contaminated with this compound as hazardous waste.[5] Crucially, this waste stream must be kept separate from all other chemical waste unless explicitly permitted by your institution's waste management plan.[3][15] Mixing with incompatible materials can lead to unintended and dangerous chemical reactions.
Step 2: Containerization
Proper containment is essential to prevent leaks and ensure safe transport.
-
Container Selection : Use only robust, leak-proof containers made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).[16] The container must have a secure, sealable lid.[13]
-
Labeling : The container must be clearly and accurately labeled. Affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department. The label must include:
-
Fill Level : Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion and prevent spills.[16][18]
Step 3: Waste Accumulation
Segregate waste based on its physical form.
-
Solid Waste : Collect unused or expired solid this compound, along with contaminated items like weighing papers, gloves, and pipette tips, in a designated, labeled solid hazardous waste container.[4]
-
Liquid Waste : Collect all solutions containing the compound in a labeled liquid hazardous waste container.
-
Storage : Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.[15] This area must be secure and accessible only to authorized personnel.[5]
Step 4: Spill and Decontamination Procedures
In the event of a spill, act immediately to contain and clean the area.
-
Assess and Secure : If the spill is large or you feel unable to handle it, evacuate the area and contact your EHS department immediately.[16]
-
Control Vapors and Ignition : Ensure adequate ventilation and turn off any nearby ignition sources.[14][16]
-
Containment : Use an appropriate absorbent material, such as sand, clay, or a commercial spill kit absorbent, to contain the spill.[13] Do not use combustible materials like paper towels for large spills.
-
Cleanup : Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[14][17]
-
Decontamination : Decontaminate the spill area with a suitable solvent and wash thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[17]
Step 5: Final Disposal
The final step is to arrange for the removal of the hazardous waste.
-
Contact EHS : Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[3]
-
Documentation : Ensure all required waste disposal documentation is completed accurately and retained for your records.[17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Empty Container Management
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
Initial Rinse : Thoroughly empty all contents from the original container.[15]
-
Collect Rinsate : The first rinse with a suitable solvent (e.g., water or another solvent in which the compound is soluble) must be collected and disposed of as liquid hazardous waste in your designated container.[15]
-
Subsequent Rinses : For a compound with this hazard profile, it is best practice to perform two additional rinses (triple-rinse). Depending on institutional policy, these may also need to be collected.
-
Container Disposal : Once thoroughly rinsed and air-dried, the container can often be managed for recycling or disposal as non-hazardous waste. The label should be defaced or removed.[14] Always confirm this procedure with your EHS department.[15]
By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to environmental stewardship.
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A Researcher's Guide to the Safe Handling and Disposal of [4-(trifluoromethyl)phenyl]methylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for Safe Laboratory Practices
The responsible handling and disposal of chemical reagents are paramount in any research setting. This guide provides a detailed protocol for the safe management of [4-(trifluoromethyl)phenyl]methylphosphonic acid, a compound that requires careful attention to safety procedures. By adhering to these guidelines, you can ensure a secure laboratory environment for yourself and your colleagues.
Understanding the Compound: Hazard Identification
This compound is an organophosphorus compound. While specific toxicity data for this exact molecule may not be readily available, it is crucial to treat it with the caution afforded to other compounds in this class. Organophosphates are known for their potential to cause harm if not handled correctly.[1]
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[3]
-
Eye Damage/Irritation: Can cause serious eye damage.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[5]
Personal Protective Equipment (PPE): Your Essential Safeguard
The use of appropriate personal protective equipment is the first and most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirement | Rationale |
| Eye Protection | Tightly fitting chemical splash goggles and a face shield.[2][6] | To provide a complete seal around the eyes and protect the entire face from potential splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Double-gloving is highly recommended.[7] | To prevent direct skin contact with the chemical. Double-gloving provides an additional layer of protection.[8] |
| Body Protection | A flame-retardant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A properly fitted respirator with organic vapor/acid gas cartridges.[7] | To prevent the inhalation of dust particles or vapors, especially when handling the solid form or creating solutions.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risk.
Pre-Operational Safety Check:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and emergency procedures.[9]
-
Verify Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly.[10]
-
Gather All Necessary PPE: Collect all the required PPE as detailed in the table above.
-
Prepare a Spill Kit: Have a spill kit specifically designed for handling acidic and organophosphorus compounds readily accessible.[9]
Handling Procedure:
-
Don PPE: Put on your personal protective equipment in the following order: lab coat, respirator, safety goggles, and face shield, followed by double gloves.
-
Work Within a Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified and operational chemical fume hood.[10]
-
Weighing and Transferring: Use a dedicated spatula and weighing paper to handle the solid form of the chemical. Take care to avoid creating dust.
-
Dissolving: When preparing solutions, always add the acid to the solvent slowly to minimize the risk of splashing and control any potential heat generation.
-
Labeling: Immediately and clearly label all containers with the chemical name, concentration, date, and your initials.[11]
Emergency Procedures:
-
Spill Response: In the event of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material from your spill kit and follow your institution's hazardous waste disposal protocols. For larger spills, evacuate the area and contact emergency services.[3]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5][12]
-
Eye Contact: Flush the eyes with water for at least 15 minutes and seek immediate medical attention.[5][12]
-
Inhalation: Move to fresh air and seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of this compound and any associated contaminated materials is a critical final step in the experimental process.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid this compound in a designated, clearly labeled, and sealed waste container.[9]
-
Liquid Waste: Solutions containing the acid must be collected in a separate, appropriately labeled, and sealed waste container. It is crucial not to mix this waste with other incompatible chemical waste streams.[11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent materials, should be treated as hazardous waste and disposed of accordingly.[9][11]
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., corrosive, toxic).[11]
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from any incompatible substances.[5]
-
Institutional Guidelines: Adhere to your institution's specific protocols for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department for proper collection and disposal.[13]
-
Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations governing hazardous waste management.[13]
By following these comprehensive guidelines, you can mitigate the risks associated with handling this compound and contribute to a safer laboratory environment for everyone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
